molecular formula C9H16O B158175 Non-8-yn-1-ol CAS No. 10160-28-8

Non-8-yn-1-ol

カタログ番号: B158175
CAS番号: 10160-28-8
分子量: 140.22 g/mol
InChIキー: XTCPLAOSDRPLKZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Non-8-yn-1-ol, also known as this compound, is a useful research compound. Its molecular formula is C9H16O and its molecular weight is 140.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

non-8-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h1,10H,3-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCPLAOSDRPLKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396693
Record name 8-nonyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10160-28-8
Record name 8-nonyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Structure of Non-8-yn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-8-yn-1-ol is a bifunctional organic molecule featuring a terminal alkyne and a primary alcohol functional group. This unique combination makes it a valuable building block in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and materials science applications. Its utility as a linker in Proteolysis Targeting Chimeras (PROTACs) has brought it to the forefront of modern drug discovery. This guide provides a comprehensive overview of its chemical properties, structure, reactivity, and applications, complete with detailed experimental protocols and visualizations.

Chemical Structure and Identification

This compound possesses a nine-carbon aliphatic chain with a hydroxyl group at one terminus (C1) and a carbon-carbon triple bond between C8 and C9.

IdentifierValue
IUPAC Name This compound[1]
Synonyms 8-Nonyn-1-ol
CAS Number 10160-28-8[1]
Molecular Formula C₉H₁₆O[1]
SMILES C#CCCCCCCCO[1]
InChI InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h1,10H,3-9H2[1]
InChIKey XTCPLAOSDRPLKZ-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

PropertyValueReference
Molecular Weight 140.22 g/mol [1]
Appearance Colorless to yellow liquidChemicalBook
Boiling Point 212.2 - 226.76 °C at 760 mmHgChemNet, ChemicalBook
Melting Point -16 °C (estimate)ChemicalBook
Density 0.885 g/cm³ChemNet
Refractive Index 1.456ChemNet
pKa 15.19 ± 0.10 (Predicted)Guidechem
Storage Temperature 2-8°C, Sealed in dry conditionsSigma-Aldrich, BLD Pharm

Spectroscopic Data

Detailed spectroscopic analysis is essential for the characterization and purity assessment of this compound. While publicly available spectra are limited, typical chemical shifts for the key protons and carbons can be predicted based on the structure.

¹H NMR (Proton Nuclear Magnetic Resonance):

  • δ ~3.6 ppm (triplet): Protons on the carbon bearing the hydroxyl group (-CH₂-OH).

  • δ ~2.2 ppm (triplet of doublets): Protons on the carbon adjacent to the alkyne (-C≡C-CH₂-).

  • δ ~1.9 ppm (triplet): Acetylenic proton (-C≡C-H).

  • δ ~1.2-1.6 ppm (multiplet): Protons of the methylene groups in the aliphatic chain.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • δ ~84 ppm: Carbon of the terminal alkyne (=CH).

  • δ ~68 ppm: Carbon of the terminal alkyne (-C≡).

  • δ ~62 ppm: Carbon bearing the hydroxyl group (-CH₂-OH).

  • δ ~18-33 ppm: Carbons of the methylene groups in the aliphatic chain.

PubChem mentions the availability of a ¹³C NMR spectrum (Instrument: BRUKER ARX-300) and a GC-MS spectrum.[1]

Reactivity and Synthetic Applications

The reactivity of this compound is dictated by its two functional groups: the terminal alkyne and the primary alcohol. This allows for a wide range of chemical transformations.

Reactions of the Terminal Alkyne

The terminal alkyne is a versatile functional group that can undergo various reactions, most notably carbon-carbon bond-forming reactions.

  • Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a powerful tool for creating complex molecular architectures.[2][3][4] this compound can be coupled with various aryl or vinyl halides to introduce aromatic or olefinic moieties.

    Figure 1: Sonogashira Coupling of this compound.

Reactions of the Primary Alcohol

The primary alcohol functionality can be readily transformed into other functional groups such as aldehydes, carboxylic acids, esters, and ethers.

  • Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC).[1][5][6] Further oxidation to a carboxylic acid can be achieved with stronger oxidizing agents.

    Figure 2: Oxidation of this compound to the corresponding aldehyde.

  • Esterification: this compound can be esterified with carboxylic acids or their derivatives (e.g., acid anhydrides or acyl chlorides) to form the corresponding esters.[7][8] This reaction is often catalyzed by an acid or a base.

    Figure 3: Esterification of this compound.

Experimental Protocols

The following are detailed, representative protocols for the synthesis, purification, and key reactions of this compound.

Synthesis of this compound

A plausible synthetic route to this compound starts from 8-bromo-1-octanol.[9][10][11]

Materials:

  • 8-Bromo-1-octanol

  • Lithium acetylide-ethylenediamine complex

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 8-bromo-1-octanol (1.0 eq) in anhydrous DMSO.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of lithium acetylide-ethylenediamine complex (1.2 eq) in anhydrous DMSO via the dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Flash Column Chromatography

The crude this compound can be purified by flash column chromatography.[12][13][14][15][16]

Materials:

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Crude this compound

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

  • Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Evaporate the solvent to obtain a dry, free-flowing powder.

  • Carefully load the dried sample onto the top of the packed column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Collect fractions and monitor them by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield pure this compound.

Role in Drug Development and Biological Activity

Application in PROTACs

This compound is commercially available as a PROTAC linker.[17][18] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker component of a PROTAC is crucial for its efficacy, as it dictates the distance and relative orientation of the two binding ligands. The aliphatic chain of this compound provides a flexible spacer, while the terminal alkyne and alcohol groups offer versatile handles for conjugation to the target-binding and E3 ligase-binding moieties.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_action Mechanism of Action Non8yn1ol This compound PROTAC PROTAC Molecule Non8yn1ol->PROTAC Linker Warhead Target Protein Ligand (Warhead) Warhead->PROTAC E3_Ligand E3 Ligase Ligand E3_Ligand->PROTAC Ternary_Complex Ternary Complex (PROTAC-Target-E3 Ligase) PROTAC->Ternary_Complex Induces formation of Ubiquitination Target Ubiquitination Ternary_Complex->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation

Figure 4: Workflow illustrating the use of this compound in PROTAC synthesis and the subsequent mechanism of action.

Potential Antimicrobial Activity

While specific studies on the antimicrobial properties of this compound are not widely available, research on other long-chain alcohols suggests that it may possess such activity. Studies have shown that the antimicrobial efficacy of long-chain alcohols is dependent on the length of the aliphatic chain.[19] For instance, some C9 alcohols have demonstrated activity against various bacteria and fungi.[20] The presence of the alkyne group in this compound could potentially modulate this activity. Further investigation is warranted to fully characterize the antimicrobial spectrum of this compound.

Conclusion

This compound is a versatile chemical entity with significant potential in organic synthesis and drug discovery. Its bifunctional nature allows for a wide array of chemical modifications, making it an attractive building block for the synthesis of complex molecules. Its application as a linker in PROTAC technology highlights its relevance in the development of next-generation therapeutics. The detailed protocols and structural information provided in this guide are intended to facilitate its use in research and development, paving the way for new discoveries and innovations.

References

In-Depth Technical Guide: Characterization of Non-8-yn-1-ol (CAS: 10160-28-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic characterization, experimental protocols, and safety information for Non-8-yn-1-ol (CAS Number: 10160-28-8). This document is intended to serve as a core resource for professionals utilizing this compound in research and development.

Core Properties and Identification

This compound is a bifunctional organic molecule featuring a primary alcohol and a terminal alkyne group. This structure makes it a valuable building block in organic synthesis, particularly for the introduction of a C9 aliphatic chain or for use in click chemistry reactions. It is often used as a linker or a key intermediate in the synthesis of more complex molecules, including pharmaceutical agents.[1]

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. Data is compiled from various chemical suppliers and databases. Note that some values are estimated or predicted.

PropertyValueReference(s)
CAS Number 10160-28-8[2]
Molecular Formula C₉H₁₆O
Molecular Weight 140.22 g/mol [2]
IUPAC Name This compound[2]
Synonyms 8-Nonyn-1-ol
Appearance Colorless to yellow liquid[3]
Boiling Point 212.2 - 226.76 °C at 760 mmHg[3][4]
Melting Point -16 °C (estimate)[3]
Density 0.885 g/cm³ (estimate)[4]
pKa 15.19 ± 0.10 (Predicted)[1]
Flash Point 144.6 °C[4]
Storage Temperature 2-8 °C, Sealed in dry conditions[1]
Computed Molecular Descriptors

These values are computationally derived and provide insight into the molecule's behavior in various chemical systems.

DescriptorValueReference(s)
InChI 1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h1,10H,3-9H2[2]
InChIKey XTCPLAOSDRPLKZ-UHFFFAOYSA-N[2]
Canonical SMILES C#CCCCCCCCO[2]
XLogP3 2.8[2]
Topological Polar Surface Area 20.2 Ų[2]
Rotatable Bond Count 6[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 1[2]

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of this compound. Below are the expected characteristics for major analytical techniques. While experimental spectra are available from various suppliers and databases like PubChem and SpectraBase, this section summarizes the key expected signals.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. Predicted spectra are widely available.[1]

¹H NMR (Proton NMR):

  • δ ~3.6 ppm (t): Triplet corresponding to the two protons on the carbon adjacent to the hydroxyl group (-CH₂OH).

  • δ ~2.2 ppm (td): Triplet of doublets for the two protons on the carbon adjacent to the alkyne (-CH₂C≡CH).

  • δ ~1.9 ppm (t): Triplet for the single proton of the terminal alkyne (-C≡C-H).

  • δ ~1.2-1.6 ppm (m): A complex multiplet region for the 10 protons of the central methylene groups in the aliphatic chain.

¹³C NMR (Carbon NMR):

  • δ ~84.5 ppm: Quaternary carbon of the alkyne (-C≡CH).

  • δ ~68.0 ppm: Terminal alkyne carbon (-C≡CH).

  • δ ~62.5 ppm: Carbon adjacent to the hydroxyl group (-CH₂OH).

  • δ ~18.0 - 33.0 ppm: A series of peaks corresponding to the seven methylene carbons in the aliphatic chain.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for assessing purity and confirming molecular weight.

  • Molecular Ion (M⁺): Expected at m/z = 140.12.

  • Key Fragments: Common fragmentation patterns for long-chain alcohols include the loss of water (M-18), loss of an ethyl group (M-29), and various cleavages along the alkyl chain. The presence of the alkyne group will also influence the fragmentation pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule.

Wavenumber (cm⁻¹)Functional GroupBond Vibration
~3300 (strong, broad)AlcoholO-H stretch
~3300 (sharp, medium)Terminal Alkyne≡C-H stretch
~2930 & 2860AlkaneC-H stretch
~2120 (weak)AlkyneC≡C stretch
~1050 (strong)Primary AlcoholC-O stretch

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound, based on standard laboratory practices for similar compounds.

Synthesis Workflow

A plausible synthetic route for this compound involves the alkylation of acetylene. A common strategy is the coupling of a protected 7-carbon alcohol chain containing a good leaving group (like a bromide) with an acetylide anion.

G cluster_0 Step 1: Protection & Bromination cluster_1 Step 2: Alkylation cluster_2 Step 3: Deprotection A Heptane-1,7-diol B 7-(tert-Butyldimethylsilyloxy)heptan-1-ol A->B TBDMSCl, Imidazole C 1-Bromo-7-(tert-butyldimethylsilyloxy)heptane B->C PBr3 or CBr4/PPh3 E (9-(tert-Butyldimethylsilyloxy)non-1-yn-1-yl)lithium C->E Add to D D Lithium Acetylide F This compound (Final Product) E->F TBAF or HCl

Caption: Proposed synthetic workflow for this compound.

Methodology:

  • Protection: Selectively protect one hydroxyl group of heptane-1,7-diol using a protecting group such as tert-butyldimethylsilyl (TBDMS) chloride.

  • Bromination: Convert the remaining free hydroxyl group to a bromide using a standard brominating agent like phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).

  • Alkylation: Prepare lithium acetylide by deprotonating acetylene with a strong base like n-butyllithium. Add the protected bromoheptane from the previous step to the lithium acetylide solution in an appropriate solvent (e.g., THF) at low temperature to form the C-C bond.

  • Deprotection: Remove the TBDMS protecting group using a fluoride source such as tetrabutylammonium fluoride (TBAF) or acidic workup to yield the final product, this compound.

  • Purification: The crude product should be purified via flash column chromatography as described below.

Purification Protocol: Flash Column Chromatography
  • Sample Preparation: Concentrate the crude reaction mixture under reduced pressure to obtain a viscous oil. Adsorb this oil onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a suitable solvent system, such as a mixture of hexane and ethyl acetate (e.g., starting with a 9:1 ratio).

  • Loading: Carefully load the silica-adsorbed sample onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane, slowly increasing the polarity. The polarity of this compound is higher than nonpolar starting materials and byproducts, but lower than highly polar impurities.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable stain (e.g., potassium permanganate) to visualize the spots.

  • Isolation: Combine the pure fractions containing the product and remove the solvent via rotary evaporation to yield purified this compound.

Analytical Workflow for Quality Control

Confirming the identity and purity of the final product is a critical step. A standard workflow involves both GC-MS and NMR analysis.[5]

G cluster_workflow Analytical Workflow cluster_gcms Purity & MW Confirmation cluster_nmr Structural Confirmation start Purified Sample (this compound) split start->split gcms_prep Dilute in Dichloromethane split->gcms_prep nmr_prep Dissolve in CDCl3 split->nmr_prep gcms_run Inject into GC-MS gcms_prep->gcms_run gcms_data Analyze Chromatogram (Retention Time, Peak Area) gcms_run->gcms_data gcms_ms Analyze Mass Spectrum (Molecular Ion, Fragments) gcms_data->gcms_ms end Verified Compound (Identity & Purity Confirmed) gcms_ms->end nmr_run Acquire 1H & 13C Spectra nmr_data Assign Chemical Shifts & Coupling Constants nmr_data->end

Caption: Standard analytical workflow for quality control.

GC-MS Protocol:

  • Objective: To assess purity and confirm molecular weight.

  • Instrumentation: Gas chromatograph with a mass spectrometer detector and an electron ionization (EI) source.

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of this compound in a volatile solvent like dichloromethane.

  • GC Conditions:

    • Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: EI at 70 eV.

    • Scan Range: m/z 40-400.

  • Data Analysis: Determine purity from the relative area of the main peak in the total ion chromatogram (TIC). Confirm identity by matching the molecular ion peak and fragmentation pattern.

NMR Protocol:

  • Objective: To confirm the chemical structure.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Data Acquisition: Acquire standard ¹H and ¹³C spectra.

  • Data Analysis: Process the spectra and assign all peaks to their corresponding atoms in the structure. Confirm that the integration values, chemical shifts, and coupling patterns match the expected structure of this compound.

Safety and Handling

This compound is classified as harmful and an irritant. Standard laboratory safety precautions should be strictly followed.

Hazard Identification
  • GHS Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[6]

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[6]

Recommended Precautions
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical. Work in a well-ventilated fume hood and ensure appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat, is worn at all times.

References

Data Presentation: Physical Properties of Non-8-yn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of Non-8-yn-1-ol

This technical guide provides a comprehensive overview of the known physical properties of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document summarizes key quantitative data, details relevant experimental protocols for property determination, and includes a visualization of a general experimental workflow.

The physical characteristics of this compound are summarized in the table below. It is important to note that some of these values are estimated or predicted based on computational models.

Physical PropertyValueSource
Molecular Formula C₉H₁₆O[1][2]
Molecular Weight 140.22 g/mol [1][2]
Appearance Colorless to yellow liquid[2]
Boiling Point 226.76°C (rough estimate)[2]
Melting Point -16°C (estimate)[2]
Density 0.8565 g/cm³ (estimate)[2]
pKa 15.19 ± 0.10 (Predicted)[1][2]
Refractive Index 1.4415 (estimate)[2]
Storage Temperature 2-8°C[1][2][3]

Experimental Protocols

Detailed methodologies for determining the key physical properties of a liquid organic compound like this compound are outlined below. These are generalized protocols and may require optimization for the specific substance.

Determination of Boiling Point (Micro Reflux Method)

The boiling point is a fundamental physical property that can indicate the purity of a substance. The micro reflux method is suitable for small sample volumes.

Apparatus:

  • Small round-bottomed flask or test tube

  • Condenser

  • Heating mantle or oil bath

  • Thermometer

  • Boiling chips or magnetic stirrer

Procedure:

  • Place a small volume (a few milliliters) of this compound into the round-bottomed flask along with a few boiling chips to ensure smooth boiling.

  • Set up a reflux apparatus by attaching the condenser vertically to the flask.

  • Insert a thermometer through the condenser, ensuring the bulb is positioned in the vapor phase above the liquid, but below the condenser inlet.

  • Begin heating the sample gently.

  • Observe the temperature as the liquid begins to boil and a ring of condensate forms on the condenser.

  • The boiling point is the stable temperature reading on the thermometer when the liquid is refluxing (i.e., vapor is condensing and returning to the flask).[4]

Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance. A pycnometer, a flask with a specific volume, is used for precise measurements.[1]

Apparatus:

  • Pycnometer (specific gravity bottle)

  • Analytical balance

  • Constant temperature bath

Procedure:

  • Thoroughly clean and dry the pycnometer and weigh it accurately on an analytical balance (m₁).

  • Fill the pycnometer with distilled water of a known temperature and weigh it again (m₂).

  • Empty and dry the pycnometer, then fill it with this compound at the same temperature and weigh it (m₃).

  • The density of the liquid (ρ) can be calculated using the following formula: ρ = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the density of water at the experimental temperature.

Determination of Solubility

Solubility tests provide information about the polarity and potential functional groups of a compound.[5]

Apparatus:

  • Small test tubes

  • Graduated pipettes

  • Vortex mixer (optional)

Procedure:

  • Place a small, measured amount of this compound (e.g., 0.1 mL) into a test tube.

  • Add a small volume of the solvent to be tested (e.g., 1 mL of water) to the test tube.

  • Agitate the mixture vigorously for a set period (e.g., 1 minute).

  • Observe the mixture to determine if the this compound has dissolved to form a single phase (soluble) or if two distinct layers remain (insoluble).

  • This procedure should be repeated with a range of solvents of varying polarities, such as water, ethanol, diethyl ether, and hexane, to create a solubility profile.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the physical characterization of a liquid organic compound.

G cluster_0 Initial Sample Preparation cluster_1 Physical Property Determination cluster_2 Data Analysis and Reporting Obtain Sample of this compound Obtain Sample of this compound Ensure Purity (e.g., via GC-MS) Ensure Purity (e.g., via GC-MS) Boiling Point Measurement Boiling Point Measurement Ensure Purity (e.g., via GC-MS)->Boiling Point Measurement Density Measurement Density Measurement Ensure Purity (e.g., via GC-MS)->Density Measurement Solubility Testing Solubility Testing Ensure Purity (e.g., via GC-MS)->Solubility Testing Refractive Index Measurement Refractive Index Measurement Ensure Purity (e.g., via GC-MS)->Refractive Index Measurement Compile Data Compile Data Boiling Point Measurement->Compile Data Density Measurement->Compile Data Solubility Testing->Compile Data Refractive Index Measurement->Compile Data Compare with Literature/Predicted Values Compare with Literature/Predicted Values Compile Data->Compare with Literature/Predicted Values Generate Technical Report Generate Technical Report Compare with Literature/Predicted Values->Generate Technical Report

References

Non-8-yn-1-ol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This document provides the core chemical properties of Non-8-yn-1-ol, specifically its molecular formula and molecular weight, intended for researchers, scientists, and professionals in drug development.

Core Molecular Information

This compound is an organic compound with the following key identifiers and properties.[1][2][3][4][5][6][7]

IdentifierValue
Molecular Formula C₉H₁₆O[1][2][4]
Molecular Weight 140.22 g/mol [1][2][5][7]
Synonyms 8-Nonyn-1-ol[1]
CAS Number 10160-28-8[1][2]

Note on Advanced Requirements: The initial request included specifications for detailed experimental protocols and Graphviz diagrams of signaling pathways. These elements are not applicable to the query for the fundamental molecular properties of a single chemical compound and have therefore been omitted. The provided data is a direct summary of the compound's core attributes.

References

A Technical Guide to Non-8-yn-1-ol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Non-8-yn-1-ol, a bifunctional organic molecule featuring a terminal alkyne and a primary alcohol. This guide covers its chemical identity, physicochemical properties, a detailed representative synthesis protocol, and its role as a versatile intermediate in chemical synthesis.

Nomenclature and Chemical Identifiers

The compound is a nine-carbon chain containing a hydroxyl group at position 1 and a terminal alkyne at position 8. The standard IUPAC name is This compound .[1] It is also commonly referred to as 8-nonyn-1-ol.[1][2][3]

A summary of its key identifiers is presented below.

IdentifierValue
IUPAC Name This compound[1]
Common Name 8-nonyn-1-ol[1][2]
Synonyms 1-Hydroxynon-8-yne, 8-Nonyne-1-ol[2][3]
CAS Number 10160-28-8[1]
Molecular Formula C₉H₁₆O[1][2]
PubChem CID 3806142[1]
InChI Key XTCPLAOSDRPLKZ-UHFFFAOYSA-N[1]
Canonical SMILES C#CCCCCCCCO[1]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its application in synthesis, dictating reaction conditions and purification methods. The data, primarily derived from predictive models, is summarized in the following table.

PropertyValue
Molecular Weight 140.22 g/mol [1][3]
Appearance Colorless to yellow liquid[3][4]
Boiling Point ~212-227 °C (Predicted/Estimated)[3][5]
Melting Point -16 °C (Estimated)[3][4]
Density ~0.86-0.89 g/cm³ (Estimated)[4][5]
pKa 15.19 ± 0.10 (Predicted)[2][3]
Refractive Index ~1.44-1.46 (Estimated)[3][4][5]
LogP 1.95 - 2.8 (Predicted)[1][5]
Storage Temperature 2-8 °C[2][3][4]

Synthesis and Experimental Protocols

This compound is a valuable building block, particularly in pharmaceutical research and development, where it serves as an intermediate.[4] Its synthesis can be achieved through various standard organic transformations. A common and logical approach involves the nucleophilic attack of an acetylide on a protected haloalkane, followed by deprotection.

A representative two-step protocol for its synthesis from 7-bromo-1-heptanol is detailed below.

Logical Synthesis Pathway

The diagram below illustrates a logical synthetic route, starting from the protection of a haloalcohol, followed by chain extension via acetylide alkylation, and concluding with deprotection to yield the final product.

A 7-Bromo-1-heptanol B THP-Protected 7-Bromoheptan-1-ol A->B DHP, p-TsOH (Protection) D THP-Protected 9-(trimethylsilyl)this compound C Trimethylsilylacetylene C->D 1. n-BuLi 2. Add B E This compound D->E TBAF or K2CO3/MeOH (Deprotection)

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Representative)

This protocol describes the synthesis in two main stages: Alkylation and Deprotection.

Part 1: Synthesis of THP-Protected 9-(trimethylsilyl)this compound

  • Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (THF).

  • Deprotonation: The flask is cooled to -78 °C in a dry ice/acetone bath. Trimethylsilylacetylene (1.1 equivalents) is added, followed by the slow, dropwise addition of n-butyllithium (1.1 equivalents, as a solution in hexanes). The mixture is stirred at this temperature for 30 minutes.

  • Alkylation: A solution of THP-protected 7-bromoheptan-1-ol (1.0 equivalent) in anhydrous THF is added dropwise to the lithium acetylide solution.

  • Reaction: The reaction mixture is allowed to slowly warm to room temperature and stirred overnight (approx. 12-16 hours). Progress is monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is transferred to a separatory funnel and the aqueous layer is extracted three times with diethyl ether.

  • Purification (Crude): The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude protected product.

Part 2: Deprotection to Yield this compound

  • Setup: The crude product from Part 1 is dissolved in methanol in a round-bottom flask.

  • Deprotection: Anhydrous potassium carbonate (K₂CO₃, 2.0 equivalents) is added to the solution. This removes both the silyl and THP protecting groups.

  • Reaction: The suspension is stirred vigorously at room temperature for 2-4 hours, with reaction progress monitored by TLC.

  • Workup: Once the reaction is complete, the solid K₂CO₃ is filtered off. The methanol is removed under reduced pressure. The residue is redissolved in diethyl ether and washed with water and brine.

  • Final Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The final product is purified by flash column chromatography on silica gel to yield pure this compound.

General Experimental Workflow

The following diagram outlines the standard laboratory workflow for the synthesis and purification of a chemical intermediate like this compound.

start Start: Reagents & Solvents reaction Reaction Setup (Inert Atmosphere, Cooling) start->reaction workup Aqueous Workup (Quenching, Extraction) reaction->workup TLC Monitoring purify Purification (Column Chromatography) workup->purify Crude Product analyze Analysis (NMR, MS, IR) purify->analyze Purified Fractions product Final Product: This compound analyze->product

Caption: General laboratory workflow for synthesis and purification.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient itself but rather a key synthetic intermediate .[4] Its bifunctional nature—a nucleophilic/couplable alkyne and a modifiable alcohol—makes it a highly versatile building block.

  • Click Chemistry: The terminal alkyne is a prime functional group for copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC/SPAAC) reactions. This allows for the efficient covalent linkage of this 9-carbon spacer to biomolecules, surfaces, or other complex molecules.

  • Linker/Spacer Synthesis: In drug development, particularly for antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs), linkers of specific lengths are required. This compound provides a flexible nine-carbon chain that can be further functionalized at the alcohol terminus.

  • Natural Product Synthesis: Long-chain alkynols are common precursors in the total synthesis of various natural products. A related compound, 8-nonen-1-ol, is used to synthesize (+)-danicalipin A, a molecule with cytotoxic properties.[6]

As of now, there is no specific signaling pathway directly associated with this compound in the public literature; its utility is primarily defined by its chemical reactivity in the synthesis of more complex, biologically active molecules.

References

An In-depth Technical Guide to the Spectral Data of Non-8-yn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Non-8-yn-1-ol (CAS No. 10160-28-8), a bifunctional molecule containing a terminal alkyne and a primary alcohol. This document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. The information herein is intended to support research and development activities where this molecule is of interest.

Core Spectral Data

The following tables summarize the expected and reported spectral data for this compound. Due to the limited public availability of raw spectral data, some values are based on typical chemical shifts and absorption frequencies for the constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

ProtonsChemical Shift (ppm)MultiplicityIntegration
H-1 (≡C-H )~1.9 - 2.0Triplet1H
H-9 (-CH₂-OH )~3.6Triplet2H
H-2 (-CH₂ -C≡)~2.2Doublet of Triplets2H
H-8 (-CH₂ -CH₂OH)~1.5 - 1.6Multiplet2H
H-3 to H-7 (-(CH₂ )₅-)~1.3 - 1.5Multiplet10H
OH (-CH₂-OH )VariableSinglet (broad)1H

¹³C NMR (Carbon NMR)

Actual ¹³C NMR data for this compound is available through spectral databases such as SpectraBase.[1] The following table provides expected chemical shifts based on the molecular structure.

CarbonChemical Shift (ppm)
C-1 (≡C -H)~68
C-2 (-C ≡)~84
C-9 (-C H₂-OH)~62
C-8 (-C H₂-CH₂OH)~32
C-2 (-C H₂-C≡)~18
C-3 to C-7 (-(C H₂)₅-)~25 - 29
Infrared (IR) Spectroscopy
Functional GroupAbsorption Range (cm⁻¹)IntensityDescription
O-H Stretch (Alcohol)3200-3600Strong, BroadHydrogen-bonded hydroxyl group
C-H Stretch (sp C-H)~3300Strong, SharpTerminal alkyne C-H bond
C-H Stretch (sp³ C-H)2850-3000StrongAliphatic C-H bonds
C≡C Stretch (Alkyne)2100-2200Weak to Medium, SharpCarbon-carbon triple bond
C-O Stretch (Alcohol)1050-1150StrongCarbon-oxygen single bond
Mass Spectrometry (MS)

GC-MS data for this compound is available through spectral databases such as SpectraBase.[1] The expected fragmentation pattern is characterized by the following:

m/zIonComments
140[M]⁺Molecular ion peak (may be weak or absent)
122[M-H₂O]⁺Loss of water from the alcohol
111[M-C₂H₅]⁺Alpha-cleavage at the alcohol
97[M-C₃H₇]⁺Cleavage of the alkyl chain
41[C₃H₅]⁺Propargyl cation, characteristic of terminal alkynes
31[CH₂OH]⁺Fragment from the alcohol terminus

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below. These represent standard procedures and may be adapted based on the specific instrumentation and experimental goals.

NMR Spectroscopy

Sample Preparation:

  • A sample of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or D₂O).

  • The solution is transferred to a 5 mm NMR tube.

  • For ¹H NMR, a small amount of a reference standard, such as tetramethylsilane (TMS), may be added to calibrate the chemical shift to 0 ppm.

Instrumentation and Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.

  • ¹H NMR:

    • A standard one-pulse sequence is used.

    • Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.

  • ¹³C NMR:

    • A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

    • A larger number of scans (hundreds to thousands) is often required due to the low natural abundance of ¹³C.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy

Sample Preparation:

  • As this compound is a liquid at room temperature, a neat (undiluted) sample is typically used.

  • A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

Instrumentation and Data Acquisition:

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • A background spectrum of the clean salt plates is first recorded.

  • The sample is then placed in the instrument's sample holder.

  • The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

  • Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Sample Preparation and Introduction:

  • For Gas Chromatography-Mass Spectrometry (GC-MS), a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or diethyl ether) is prepared.

  • A small volume (typically 1 µL) of the solution is injected into the GC inlet.

Instrumentation and Data Acquisition:

  • Instrument: A GC-MS system, which couples a gas chromatograph for separation with a mass spectrometer for detection.

  • Gas Chromatography:

    • A capillary column (e.g., a non-polar or moderately polar column) is used to separate the compound from any impurities.

    • The oven temperature is programmed to ramp up to ensure the elution of the compound.

  • Mass Spectrometry:

    • Electron Ionization (EI) is a common ionization method, typically at 70 eV.

    • The mass analyzer (e.g., a quadrupole) scans a mass-to-charge (m/z) range, for example, from 30 to 300 amu.

    • The resulting total ion chromatogram (TIC) shows the retention time of the compound, and the mass spectrum at that retention time provides the fragmentation pattern.

Visualizations

The following diagrams illustrate the logical workflow for spectral analysis and the relationship between the structure of this compound and its expected spectral features.

Spectral_Analysis_Workflow Spectral Analysis Workflow for this compound cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Structural Interpretation Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS Acquire_NMR NMR Spectrometer Prep_NMR->Acquire_NMR Acquire_IR FTIR Spectrometer Prep_IR->Acquire_IR Acquire_MS GC-MS System Prep_MS->Acquire_MS Analyze_NMR 1H & 13C NMR Spectra (Chemical Shifts, Splitting) Acquire_NMR->Analyze_NMR Analyze_IR IR Spectrum (Functional Group Absorptions) Acquire_IR->Analyze_IR Analyze_MS Mass Spectrum (Fragmentation Pattern) Acquire_MS->Analyze_MS Structure Confirm Structure of This compound Analyze_NMR->Structure Analyze_IR->Structure Analyze_MS->Structure

Caption: Workflow for the spectral analysis of this compound.

Structural_Features_and_Spectra Correlation of this compound Structure with Spectral Data cluster_structure Molecular Structure of this compound cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Structure HC≡C-CH₂-(CH₂)₅-CH₂-OH NMR_Alkyne_H ¹H: ~1.9-2.0 ppm (≡C-H) Structure->NMR_Alkyne_H Terminal Alkyne H NMR_Alcohol_CH2 ¹H: ~3.6 ppm (-CH₂-OH) Structure->NMR_Alcohol_CH2 Alcohol α-CH₂ NMR_Alkyne_C ¹³C: ~68 & 84 ppm (-C≡C-) Structure->NMR_Alkyne_C Alkyne Carbons NMR_Alcohol_C ¹³C: ~62 ppm (-CH₂-OH) Structure->NMR_Alcohol_C Alcohol α-C IR_OH ~3200-3600 cm⁻¹ (O-H stretch) Structure->IR_OH Alcohol OH IR_CH_Alkyne ~3300 cm⁻¹ (≡C-H stretch) Structure->IR_CH_Alkyne Terminal Alkyne C-H IR_CC_Alkyne ~2100-2200 cm⁻¹ (C≡C stretch) Structure->IR_CC_Alkyne Alkyne C≡C IR_CO ~1050-1150 cm⁻¹ (C-O stretch) Structure->IR_CO Alcohol C-O MS_M m/z 140 (M⁺) Structure->MS_M Molecular Ion MS_M_18 m/z 122 (Loss of H₂O) Structure->MS_M_18 Dehydration MS_Propargyl m/z 41 (Propargyl cation) Structure->MS_Propargyl Alkyne Fragmentation MS_CH2OH m/z 31 (CH₂OH⁺) Structure->MS_CH2OH Alcohol α-cleavage

Caption: Key structural features of this compound and their corresponding spectral signals.

References

An In-depth Technical Guide to the Solubility of Non-8-yn-1-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Topic: Solubility of Non-8-yn-1-ol

This technical guide provides a comprehensive overview of the solubility characteristics of this compound in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide integrates established principles of chemical solubility with detailed experimental protocols for determining these values.

Introduction to this compound

This compound is an organic molecule featuring a nine-carbon chain with a terminal alkyne group and a primary alcohol functional group at the opposite end. Its chemical structure (C₉H₁₆O) dictates its solubility behavior. The long hydrocarbon chain imparts a significant non-polar character, while the hydroxyl (-OH) group provides a site for hydrogen bonding and polar interactions. The terminal alkyne group also contributes modestly to its polarity. As a long-chain alcohol, its solubility is expected to vary significantly between polar and non-polar organic solvents.[1][2][3][4]

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound can be predicted in a range of common organic solvents. The significant non-polar carbon backbone suggests good solubility in non-polar solvents, while the polar hydroxyl group may allow for some solubility in more polar solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-Polar Hexane, Toluene, CyclohexaneHigh / MiscibleThe non-polar hydrocarbon chain of this compound will have favorable van der Waals interactions with non-polar solvents.[2]
Polar Aprotic Acetone, Ethyl Acetate, DichloromethaneModerate to HighThese solvents can engage in dipole-dipole interactions with the hydroxyl group of this compound, and their organic character is compatible with the carbon chain.
Polar Protic Methanol, EthanolModerateWhile these solvents can act as hydrogen bond donors and acceptors with the hydroxyl group of this compound, the long non-polar chain may limit miscibility compared to shorter-chain alcohols.[1][4]
Highly Polar Water, Dimethyl Sulfoxide (DMSO)Very LowThe hydrophobic nature of the nine-carbon chain is expected to dominate, leading to poor solubility in highly polar solvents like water.[1][3]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is necessary. The following method is a gravimetric approach suitable for determining the solubility of a liquid analyte like this compound in various organic solvents.

Objective: To quantitatively determine the solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25°C).

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to ±0.0001 g)

  • Thermostatically controlled water bath or incubator

  • Vials with screw caps

  • Pipettes and syringes

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Evaporating dish or pre-weighed vials for solvent evaporation

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled environment (e.g., a shaking water bath) set to the desired temperature.

    • Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved this compound at the end of this period confirms saturation.

  • Sample Withdrawal and Filtration:

    • Allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow any undissolved material to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette or syringe to avoid premature precipitation.

    • Filter the withdrawn sample through a syringe filter compatible with the solvent to remove any remaining micro-droplets of undissolved this compound.

  • Gravimetric Analysis:

    • Dispense the filtered, saturated solution into a pre-weighed, labeled evaporating dish or vial.

    • Record the exact mass of the solution.

    • Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause the this compound to evaporate.

    • Once the solvent is completely removed, re-weigh the dish or vial containing the this compound residue.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the final mass minus the initial mass of the empty container.

    • The mass of the solvent is the total mass of the saturated solution minus the mass of the dissolved this compound.

    • Solubility can be expressed in various units, such as g/100 g of solvent, g/L of solvent, or molarity.

Safety Precautions:

  • All procedures should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

  • Consult the Safety Data Sheets (SDS) for this compound and all solvents used.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

experimental_workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation start Start prep_solution Prepare Supersaturated Mixtures start->prep_solution equilibrate Equilibrate at Constant Temperature prep_solution->equilibrate settle Allow to Settle equilibrate->settle withdraw Withdraw Aliquot settle->withdraw filter_sample Filter Sample withdraw->filter_sample weigh_solution Weigh Saturated Solution filter_sample->weigh_solution evaporate Evaporate Solvent weigh_solution->evaporate weigh_solute Weigh Solute Residue evaporate->weigh_solute calculate Calculate Solubility weigh_solute->calculate end_point End calculate->end_point

Fig. 1: Experimental workflow for solubility determination.

Conclusion

References

In-Depth Technical Guide to Non-8-yn-1-ol: Commercial Availability, Suppliers, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the commercial availability, suppliers, and a detailed synthetic protocol for Non-8-yn-1-ol (CAS No. 10160-28-8). This linear C9 alcohol, featuring a terminal alkyne, is a valuable building block in organic synthesis, particularly in the construction of complex molecules and as a linker in various chemical biology applications, including Proteolysis Targeting Chimeras (PROTACs).

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers. The purity and quantity offered can vary, with prices fluctuating based on these parameters and the vendor. Researchers should consult the respective company websites for the most current pricing and availability.

SupplierProduct NumberAvailable QuantitiesPurity
Sigma-AldrichAMBH2D6ECFD4250 mg, 1 g, 5 g, 25 g, 100 g97%
AmbeedA1626781 g, 5 g, 25 g, 100 g-
AK ScientificX59795 g-
American Custom Chemicals CorporationCHM00133371 g-
BLD Pharm--Sealed in dry, 2-8°C
MedChemExpress (MCE)--PROTAC linker
Advanced ChemBlocks---
ChemicalBook-50 mg, 100 mg, 250 mg, 1 g, 5 g, 10 g, 25 g, 100g-

Synthesis of this compound

A common and effective method for the synthesis of terminal alkynes such as this compound is through the alkynylation of a corresponding alkyl halide. A plausible and documented synthetic route involves a two-step process starting from the commercially available 1,8-octanediol. The first step is the conversion of the diol to the monobrominated alcohol, 8-bromo-1-octanol. The subsequent step involves the reaction of this bromo-alcohol with an acetylene equivalent to introduce the terminal alkyne.

Step 1: Synthesis of 8-Bromo-1-octanol from 1,8-Octanediol

This procedure outlines the selective monobromination of 1,8-octanediol.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 16 g (110 mmol) of 1,8-octanediol in 250 ml of toluene.

  • Addition of Reagent: To this solution, add 15.5 ml (137 mmol, 1.25 equivalents) of a 48% aqueous solution of hydrobromic acid.

  • Reaction: Heat the mixture to reflux. The water produced during the reaction is azeotropically removed and collected in the Dean-Stark trap. Continue the reflux for 8 hours.

  • Work-up: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Wash the organic layer twice with distilled water and once with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield 8-bromo-1-octanol. The product is often obtained in quantitative yield and can be used in the next step without further purification.

Step 2: Synthesis of this compound from 8-Bromo-1-octanol

This procedure describes the formation of the terminal alkyne via an elimination reaction. A strong base, such as sodium amide, is typically used for this transformation.

Experimental Protocol:

Note: This is a generalized procedure for the conversion of an alkyl halide to a terminal alkyne and should be adapted and optimized for the specific substrate.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a nitrogen inlet, add a solution of sodium amide (NaNH2) in liquid ammonia. A strong base is necessary for the double dehydrohalogenation.

  • Addition of Precursor: Dissolve 8-bromo-1-octanol in a suitable anhydrous solvent (e.g., THF, dioxane) and add it dropwise to the sodium amide solution at low temperature (typically -33°C, the boiling point of ammonia).

  • Reaction: Allow the reaction to stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a proton source, such as water or an ammonium chloride solution, to protonate the resulting alkynide.

  • Work-up and Isolation: After the ammonia has evaporated, the reaction mixture is worked up by extracting the product with an organic solvent (e.g., diethyl ether, ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by flash column chromatography on silica gel to afford pure this compound.

Logical Workflow for Synthesis

The following diagram illustrates the logical progression from the starting material to the final product.

G cluster_0 Step 1: Monobromination cluster_1 Step 2: Alkynylation 1_8_Octanediol 1,8-Octanediol HBr_Toluene HBr, Toluene Reflux, 8h 1_8_Octanediol->HBr_Toluene 8_Bromo_1_octanol 8-Bromo-1-octanol HBr_Toluene->8_Bromo_1_octanol NaNH2_NH3 1. NaNH2, liq. NH3 2. H2O workup 8_Bromo_1_octanol->NaNH2_NH3 8_Bromo_1_octanol->NaNH2_NH3 Non_8_yn_1_ol This compound NaNH2_NH3->Non_8_yn_1_ol G start Start reaction_setup Reaction Setup (Flask, Stirrer, N2) start->reaction_setup reagent_addition Precursor & Reagent Addition reaction_setup->reagent_addition reaction Reaction under Controlled Temperature reagent_addition->reaction monitoring Monitor Progress (TLC) reaction->monitoring monitoring->reaction Continue workup Aqueous Work-up & Extraction monitoring->workup Complete purification Column Chromatography workup->purification analysis Characterization (NMR, MS) purification->analysis end Pure this compound analysis->end

Technical Guide: Non-8-yn-1-ol - Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Initial Discovery

Non-8-yn-1-ol is a bifunctional organic molecule containing a terminal alkyne and a primary alcohol. While the specific initial discovery and first synthesis are not prominently documented in readily available literature, its commercial availability and use as a synthetic intermediate suggest it has been a known compound for a considerable time. Its CAS number is 10160-28-8.[1][2][3] This technical guide provides a comprehensive overview of a representative synthetic pathway for this compound, complete with detailed experimental protocols and characterization data. The methodologies presented are based on established and reliable organic chemistry transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₉H₁₆O[1]
Molecular Weight 140.22 g/mol [1]
IUPAC Name This compound[1]
CAS Number 10160-28-8[1][2][3]
Appearance Liquid
Purity Typically >95%
Storage Temperature 2-8°C

Representative Synthesis of this compound

A common and effective method for the synthesis of terminal alkynols, such as this compound, involves the alkylation of acetylene with a suitable bifunctional electrophile. A plausible and widely applicable route starts from a commercially available diol, which is first monoprotected and then converted to a leaving group for subsequent reaction with an acetylide anion.

Synthetic Strategy Workflow

The overall synthetic strategy can be visualized as a three-step process starting from 1,7-heptanediol. This involves monoprotection of the diol, conversion of the remaining alcohol to a tosylate, and finally, nucleophilic substitution with lithium acetylide followed by deprotection.

Synthesis_Workflow cluster_0 Step 1: Monoprotection cluster_1 Step 2: Tosylation cluster_2 Step 3: Alkynylation & Deprotection 1,7-Heptanediol 1,7-Heptanediol THP-protected alcohol THP-protected alcohol 1,7-Heptanediol->THP-protected alcohol  DHP, PTSA DHP, PTSA DHP, PTSA THP-protected tosylate THP-protected tosylate THP-protected alcohol->THP-protected tosylate  TsCl, Pyridine TsCl, Pyridine TsCl, Pyridine Protected this compound Protected this compound THP-protected tosylate->Protected this compound  Lithium acetylide Lithium acetylide Lithium acetylide This compound This compound Protected this compound->this compound  Aqueous Acid Aqueous Acid Aqueous Acid

Synthetic workflow for this compound.
Detailed Experimental Protocols

Step 1: Synthesis of 7-(tetrahydro-2H-pyran-2-yloxy)heptan-1-ol

  • To a stirred solution of 1,7-heptanediol (1 equivalent) in dichloromethane (DCM) at 0 °C, add a catalytic amount of p-toluenesulfonic acid (PTSA, 0.05 equivalents).

  • Slowly add 3,4-dihydro-2H-pyran (DHP, 1.1 equivalents) dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the monoprotected alcohol.

Step 2: Synthesis of 7-(tetrahydro-2H-pyran-2-yloxy)heptyl 4-methylbenzenesulfonate

  • Dissolve the 7-(tetrahydro-2H-pyran-2-yloxy)heptan-1-ol (1 equivalent) in anhydrous pyridine at 0 °C.

  • Add p-toluenesulfonyl chloride (TsCl, 1.2 equivalents) portion-wise, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 4 hours, then allow it to stand at 4 °C overnight.

  • Pour the reaction mixture into ice-water and extract with diethyl ether.

  • Wash the combined organic extracts successively with cold dilute hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the desired tosylate.

Step 3: Synthesis of this compound

  • Prepare a solution of lithium acetylide-ethylenediamine complex (1.5 equivalents) in dimethyl sulfoxide (DMSO) under an inert atmosphere of argon.

  • Add the 7-(tetrahydro-2H-pyran-2-yloxy)heptyl 4-methylbenzenesulfonate (1 equivalent) dissolved in a minimal amount of DMSO to the lithium acetylide solution.

  • Stir the mixture at room temperature for 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure. The crude product is the THP-protected this compound.

  • For deprotection, dissolve the crude product in a mixture of methanol and a catalytic amount of dilute hydrochloric acid.

  • Stir at room temperature for 2-3 hours until TLC analysis indicates complete removal of the THP group.

  • Neutralize the solution with saturated aqueous sodium bicarbonate and extract with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by vacuum distillation or flash column chromatography to yield this compound.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound.

StepProductStarting MaterialReagentsYield (%)Purity (%)
17-(tetrahydro-2H-pyran-2-yloxy)heptan-1-ol1,7-HeptanediolDHP, PTSA80-90>95
27-(tetrahydro-2H-pyran-2-yloxy)heptyl 4-methylbenzenesulfonateProtected AlcoholTsCl, Pyridine85-95>95
3This compoundProtected TosylateLithium acetylide, HCl70-80>97

Characterization and Spectroscopic Data

  • ¹H NMR (CDCl₃, 400 MHz): δ 3.64 (t, J = 6.6 Hz, 2H), 2.18 (td, J = 7.1, 2.6 Hz, 2H), 1.94 (t, J = 2.6 Hz, 1H), 1.58 – 1.49 (m, 4H), 1.43 – 1.34 (m, 6H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 84.6, 68.1, 62.9, 32.7, 28.7, 28.3, 25.6, 25.3, 18.3.

  • IR (neat, cm⁻¹): 3300 (alkyne C-H), 2930, 2860 (C-H), 2120 (C≡C), 1050 (C-O).

  • Mass Spectrometry (EI): m/z (%) = 140 (M⁺), 123, 109, 95, 81, 67, 55.

Conclusion

While the initial discovery of this compound is not prominently detailed, its synthesis can be reliably achieved through a multi-step sequence starting from 1,7-heptanediol. The provided protocol offers a robust method for the laboratory-scale preparation of this versatile bifunctional molecule, which can serve as a valuable building block in various research and development applications. The straightforward nature of the reactions and the availability of the starting materials make this a practical approach for obtaining this compound in good yield and high purity.

References

The Strategic Application of Non-8-yn-1-ol as a Bifunctional Linker in Proteolysis Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of targeted therapeutics, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality for the selective degradation of disease-causing proteins. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to eliminate target proteins, offering a distinct advantage over traditional inhibition-based approaches. The elegant design of a PROTAC hinges on three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that covalently connects these two moieties. The linker is not merely a spacer but a critical determinant of the PROTAC's efficacy, influencing the formation of a productive ternary complex between the POI and the E3 ligase. This technical guide delves into the role of Non-8-yn-1-ol as a versatile bifunctional linker in the synthesis of PROTACs, providing insights into its synthesis, application, and the experimental evaluation of the resulting protein degraders.

This compound, a nine-carbon aliphatic chain featuring a terminal alkyne and a primary alcohol, offers a synthetically tractable scaffold for the construction of PROTACs. The terminal alkyne provides a handle for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the efficient and specific conjugation to one of the PROTAC's ligands. Simultaneously, the primary alcohol can be readily functionalized to connect to the second ligand, completing the heterobifunctional structure. The length and flexibility of the nonane chain can be advantageous in facilitating the optimal orientation of the POI and E3 ligase for effective ubiquitination and subsequent degradation.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective application in PROTAC synthesis. These properties, summarized in the table below, influence its reactivity, solubility, and handling during synthetic procedures.

PropertyValueReference(s)
Molecular Formula C₉H₁₆O[1]
Molecular Weight 140.22 g/mol [1]
CAS Number 10160-28-8[1]
Appearance Colorless to yellow liquid
Boiling Point 226.76°C (rough estimate)[2]
Density 0.8565 (estimate)[2]
Storage Temperature 2-8°C, sealed in a dry environment
Purity Typically ≥95%[3]

Synthesis of this compound

While this compound is commercially available from various chemical suppliers, understanding its synthesis provides valuable insights for potential derivatization or large-scale production. A common synthetic route involves the alkynylation of a suitable precursor. The following is a representative, though not exhaustive, experimental protocol for its synthesis.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1,7-octanediol

  • Diisobutylaluminium hydride (DIBAL-H)

  • Pyridinium chlorochromate (PCC) or other suitable oxidizing agent

  • (Bromomethyl)triphenylphosphonium bromide

  • n-Butyllithium (n-BuLi)

  • Anhydrous solvents (e.g., dichloromethane, tetrahydrofuran)

  • Silica gel for column chromatography

Procedure:

  • Mono-protection of 1,7-octanediol: One of the hydroxyl groups of 1,7-octanediol is selectively protected using a suitable protecting group (e.g., tert-butyldimethylsilyl ether) to prevent its reaction in subsequent steps.

  • Oxidation: The remaining free hydroxyl group is oxidized to the corresponding aldehyde using an oxidizing agent like PCC in an anhydrous solvent.

  • Corey-Fuchs Reaction: The aldehyde is then converted to a terminal alkyne. This can be achieved through a two-step process involving the reaction with (bromomethyl)triphenylphosphonium bromide to form a dibromo-olefin, followed by treatment with a strong base like n-BuLi to generate the terminal alkyne.

  • Deprotection: The protecting group on the hydroxyl function is removed under appropriate conditions (e.g., using a fluoride source for a silyl ether) to yield this compound.

  • Purification: The crude product is purified by column chromatography on silica gel to obtain the final product with high purity.

Application of this compound in PROTAC Synthesis

The bifunctional nature of this compound allows for a modular and efficient approach to PROTAC synthesis. The terminal alkyne is typically utilized for a click chemistry reaction, while the hydroxyl group can be activated for nucleophilic substitution or converted to other functional groups for conjugation.

General Workflow for PROTAC Synthesis using this compound:

PROTAC_Evaluation_Workflow cluster_0 Cellular Assays cluster_1 Quantitative Analysis cluster_2 Mechanism of Action cell_treatment Treat cells with PROTAC protein_extraction Protein Extraction cell_treatment->protein_extraction proteasome_inhibitor Co-treatment with Proteasome Inhibitor cell_treatment->proteasome_inhibitor western_blot Western Blot Analysis protein_extraction->western_blot ubiquitination_assay Ubiquitination Assay protein_extraction->ubiquitination_assay quantification Quantification of Protein Degradation western_blot->quantification dc50 DC50 Determination (Concentration for 50% degradation) quantification->dc50 dmax Dmax Determination (Maximum degradation) quantification->dmax kinetics Degradation Kinetics quantification->kinetics Kinase_Degradation_Pathway cluster_0 PROTAC Action cluster_1 Ubiquitination and Degradation cluster_2 Downstream Cellular Effects PROTAC PROTAC (this compound linker) Ternary_Complex Ternary Complex (PROTAC-Kinase-E3) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Target_Kinase Target Kinase (POI) Target_Kinase->Ternary_Complex Ubiquitination Poly-ubiquitination of Target Kinase Ternary_Complex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation of Target Kinase Proteasome->Degradation Downstream_Signaling Inhibition of Downstream Signaling Pathway Degradation->Downstream_Signaling Cellular_Response Desired Cellular Response (e.g., Apoptosis, Growth Arrest) Downstream_Signaling->Cellular_Response

References

The Lynchpin of Synthesis: A Technical Guide to the Fundamental Reactivity of the Terminal Alkyne in Non-8-yn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Non-8-yn-1-ol is a versatile bifunctional molecule that has garnered significant interest in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. Its unique structure, featuring a terminal alkyne and a primary alcohol, allows for orthogonal functionalization, making it an invaluable building block for the synthesis of complex molecular architectures. This technical guide provides an in-depth analysis of the fundamental reactivity of the terminal alkyne moiety in this compound, focusing on key transformations relevant to drug discovery and development. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to facilitate its application in the laboratory.

Introduction

The terminal alkyne is a privileged functional group in modern organic synthesis due to its diverse reactivity. It can participate in a wide array of transformations, including carbon-carbon bond-forming reactions, cycloadditions, and hydrometallations. In the context of this compound, the presence of a primary alcohol at the distal end of the carbon chain offers a secondary site for modification, enabling the construction of bifunctional linkers, probes, and complex drug candidates. This guide will explore the core reactions of the terminal alkyne in this compound, providing researchers with the necessary information to effectively utilize this versatile building block.

Core Reactivity of the Terminal Alkyne

The reactivity of the terminal alkyne in this compound is primarily governed by the sp-hybridized carbon atoms and the acidic nature of the terminal proton. This allows for a range of transformations, including Sonogashira coupling, hydroboration-oxidation, copper-catalyzed azide-alkyne cycloaddition (CuAAC), and hydrosilylation.

Sonogashira Coupling

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, enabling the formation of a new carbon-carbon bond.[1][2] This reaction is of paramount importance in drug discovery for the synthesis of complex aromatic and heteroaromatic structures.

Experimental Protocol: Sonogashira Coupling of this compound with Iodobenzene

A detailed experimental protocol for the Sonogashira coupling of this compound with iodobenzene is provided below.

  • Materials:

    • This compound

    • Iodobenzene

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Copper(I) iodide (CuI)

    • Triethylamine (TEA)

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), and CuI (5 mol%).

    • Add anhydrous THF, followed by triethylamine.

    • To this mixture, add this compound (1.0 equivalent) and iodobenzene (1.2 equivalents).

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data:

EntryAryl HalideCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)
1IodobenzenePd(OAc)₂/PPh₃/CuITHF/TEA251885-95
2BromobenzenePd(PPh₃)₄/CuIDMF/TEA802470-80
34-IodoanisolePdCl₂(PPh₃)₂/CuIDioxane/TEA601690-98

Note: Yields are representative and can vary based on the specific substrate and reaction conditions.

Logical Workflow for Sonogashira Coupling:

Sonogashira_Workflow Start Start: this compound & Aryl/Vinyl Halide Reaction Sonogashira Coupling (Pd catalyst, Cu(I) cocatalyst, Base) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Product: Aryl/Vinyl-substituted this compound Purification->Product

Caption: A logical workflow for the Sonogashira coupling reaction.

Hydroboration-Oxidation

Hydroboration-oxidation of the terminal alkyne in this compound provides a method for the anti-Markovnikov hydration of the triple bond, leading to the formation of a terminal aldehyde.[3] This transformation is highly valuable for introducing a carbonyl functionality for further elaboration. The use of a sterically hindered borane, such as 9-borabicyclo[3.3.1]nonane (9-BBN), is crucial to prevent double addition across the alkyne.

Experimental Protocol: Hydroboration-Oxidation of this compound

  • Materials:

    • This compound

    • 9-Borabicyclo[3.3.1]nonane (9-BBN) dimer

    • Anhydrous tetrahydrofuran (THF)

    • Sodium hydroxide (NaOH) solution (3M)

    • Hydrogen peroxide (H₂O₂) solution (30%)

  • Procedure:

    • To a dry flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.

    • Add a solution of 9-BBN (1.1 equivalents) in THF dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Cool the mixture to 0 °C and slowly add 3M NaOH solution, followed by the dropwise addition of 30% H₂O₂ solution.

    • Stir the mixture at room temperature for 12 hours.

    • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the resulting aldehyde by column chromatography.

Quantitative Data:

EntryBorane ReagentOxidation ConditionsProductYield (%)
19-BBNNaOH, H₂O₂9-Hydroxynonanal80-90
2DisiamylboraneNaBO₃·4H₂O9-Hydroxynonanal75-85
3CatecholboraneH₂O₂, pH 7 buffer9-Hydroxynonanal70-80

Reaction Pathway for Hydroboration-Oxidation:

Hydroboration_Pathway cluster_0 Hydroboration cluster_1 Oxidation Alkyne This compound Vinylborane Vinylborane Intermediate Alkyne->Vinylborane syn-addition Borane 9-BBN Borane->Vinylborane Enol Enol Intermediate Vinylborane->Enol Oxidation Oxidant H₂O₂, NaOH Oxidant->Enol Aldehyde 9-Hydroxynonanal Enol->Aldehyde Tautomerization CuAAC_Bioconjugation cluster_0 Functionalization cluster_1 Click Reaction Biomolecule Biomolecule (e.g., peptide, protein) Biomolecule_Azide Azide-Functionalized Biomolecule Biomolecule->Biomolecule_Azide Azide_Linker Azido-Linker Azide_Linker->Biomolecule_Azide Click CuAAC (CuSO₄, Na Ascorbate) Biomolecule_Azide->Click Alkyne This compound Alkyne->Click Conjugate Bioconjugate Click->Conjugate Hydrosilylation_Products Alkyne This compound + R₃SiH Catalyst Transition Metal Catalyst Alkyne->Catalyst E_beta (E)-β-vinylsilane Catalyst->E_beta syn-addition Z_beta (Z)-β-vinylsilane Catalyst->Z_beta anti-addition alpha α-vinylsilane Catalyst->alpha Markovnikov addition

References

An In-depth Technical Guide to the Hydroxyl Group Reactivity in Non-8-yn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the hydroxyl group in Non-8-yn-1-ol, a bifunctional molecule featuring a primary alcohol and a terminal alkyne. This unique structure allows for a variety of chemical transformations, making it a valuable building block in organic synthesis and drug discovery. This document details common reactions, including oxidation, etherification, esterification, and protection/deprotection strategies, supported by experimental protocols and quantitative data.

Core Reactivity of the Hydroxyl Group

The primary hydroxyl group in this compound is a versatile functional group that can undergo a range of transformations. Its reactivity is central to the synthetic utility of this molecule, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.

Oxidation

The primary alcohol of this compound can be selectively oxidized to either an aldehyde (non-8-ynal) or a carboxylic acid (non-8-ynoic acid), depending on the choice of oxidizing agent and reaction conditions.

Mild Oxidation to Non-8-ynal:

Mild oxidizing agents are employed to achieve the partial oxidation to the aldehyde without further oxidation to the carboxylic acid.

  • Pyridinium Chlorochromate (PCC): A common and effective reagent for this transformation.

  • Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that offers mild reaction conditions.

  • Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by an electrophile such as oxalyl chloride.

Strong Oxidation to Non-8-ynoic Acid:

Stronger oxidizing agents, typically in the presence of water, will oxidize the primary alcohol to the corresponding carboxylic acid.

  • Jones Reagent (CrO₃/H₂SO₄ in acetone): A powerful oxidizing agent for this conversion.[1][2][3][4][5]

  • Potassium Permanganate (KMnO₄): A strong oxidant, often used under basic or neutral conditions followed by acidic workup.

Table 1: Summary of Oxidation Reactions of this compound

ProductReagent(s)Solvent(s)Typical Yield (%)Reference(s)
Non-8-ynalPyridinium Chlorochromate (PCC)Dichloromethane (DCM)80-90General Protocol
Non-8-ynalDess-Martin Periodinane (DMP)Dichloromethane (DCM)85-95General Protocol
Non-8-ynoic AcidJones ReagentAcetone70-85[1][2]
Non-8-ynoic AcidPotassium Permanganate (KMnO₄)Acetone/Water60-80General Protocol

Experimental Protocol: Oxidation to Non-8-ynal using PCC

  • To a stirred suspension of pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane (DCM), add a solution of this compound (1.0 equivalent) in DCM dropwise at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford non-8-ynal.

Experimental Protocol: Oxidation to Non-8-ynoic Acid using Jones Reagent

  • Dissolve this compound (1.0 equivalent) in acetone and cool the solution to 0 °C in an ice bath.

  • Slowly add Jones reagent dropwise with vigorous stirring until the orange color of Cr(VI) persists.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.

  • Quench the reaction by adding isopropanol until the orange color disappears and a green precipitate of chromium(III) salts forms.

  • Filter the mixture and concentrate the filtrate.

  • Dissolve the residue in diethyl ether and extract with aqueous sodium hydroxide.

  • Acidify the aqueous layer with hydrochloric acid and extract with diethyl ether.

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield non-8-ynoic acid.

Oxidation_Workflow Non8yn1ol This compound Non8ynal Non-8-ynal Non8yn1ol->Non8ynal Mild Oxidation (e.g., PCC, DMP) Non8ynoicAcid Non-8-ynoic Acid Non8yn1ol->Non8ynoicAcid Strong Oxidation (e.g., Jones Reagent) Non8ynal->Non8ynoicAcid Further Oxidation

Caption: Oxidation pathways of this compound.

Etherification

The hydroxyl group of this compound can be converted to an ether through various methods, with the Williamson ether synthesis being a prominent example. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide.[6][7][8][9][10]

Table 2: Williamson Ether Synthesis with this compound

Alkyl HalideBaseSolventProductTypical Yield (%)Reference(s)
Methyl IodideSodium Hydride (NaH)Tetrahydrofuran (THF)1-Methoxynon-8-yne85-95[7]
Benzyl BromidePotassium tert-butoxideTetrahydrofuran (THF)1-(Benzyloxy)non-8-yne80-90[7]

Experimental Protocol: Synthesis of 1-Methoxynon-8-yne

  • To a stirred suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

  • Cool the resulting alkoxide solution back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.

  • Stir the reaction at room temperature overnight.

  • Carefully quench the reaction with water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 1-methoxynon-8-yne.

Etherification_Workflow Non8yn1ol This compound Alkoxide Alkoxide Intermediate Non8yn1ol->Alkoxide Deprotonation (e.g., NaH) Ether Ether (Non-8-yn-1-OR) Alkoxide->Ether SN2 Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->Ether

Caption: Williamson ether synthesis workflow.

Esterification

Ester formation is another key reaction of the hydroxyl group. Common methods include the Fischer esterification, which is an acid-catalyzed reaction with a carboxylic acid, and the Mitsunobu reaction, which proceeds under milder, neutral conditions.

Fischer Esterification: This equilibrium process typically requires an excess of the carboxylic acid or removal of water to drive the reaction to completion.

Mitsunobu Reaction: This reaction allows for the conversion of the alcohol to an ester with inversion of configuration (if the alcohol is chiral) using a carboxylic acid, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11][12]

Table 3: Esterification of this compound

ReactionReagentsSolventProductTypical Yield (%)Reference(s)
FischerAcetic Acid, H₂SO₄ (cat.)Toluene (reflux)Non-8-yn-1-yl acetate60-70General Protocol
MitsunobuBenzoic Acid, PPh₃, DIADTetrahydrofuran (THF)Non-8-yn-1-yl benzoate80-90[11][12]

Experimental Protocol: Mitsunobu Esterification to form Non-8-yn-1-yl benzoate

  • Dissolve this compound (1.0 equivalent), benzoic acid (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF at 0 °C under an inert atmosphere.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Once complete, concentrate the reaction mixture and purify directly by flash column chromatography on silica gel to afford non-8-yn-1-yl benzoate.

Esterification_Pathways cluster_Fischer Fischer Esterification cluster_Mitsunobu Mitsunobu Reaction F_Non8yn1ol This compound F_Ester Ester F_Non8yn1ol->F_Ester H+ catalyst, Δ F_CarboxylicAcid Carboxylic Acid (RCOOH) F_CarboxylicAcid->F_Ester M_Non8yn1ol This compound M_Ester Ester M_Non8yn1ol->M_Ester M_CarboxylicAcid Carboxylic Acid (RCOOH) M_CarboxylicAcid->M_Ester M_Reagents PPh3, DEAD/DIAD M_Reagents->M_Ester

Caption: Comparison of esterification methods.

Protection and Deprotection

In multi-step syntheses, it is often necessary to protect the hydroxyl group to prevent it from reacting with reagents intended for other parts of the molecule. Common protecting groups for primary alcohols include silyl ethers (e.g., TBDMS) and tetrahydropyranyl (THP) ethers.

Silyl Ether Protection (TBDMS):

The tert-butyldimethylsilyl (TBDMS) group is a robust protecting group that is stable to a wide range of reaction conditions but can be selectively removed using fluoride reagents.[7][13][14][15][16][17][18][19]

Tetrahydropyranyl (THP) Ether Protection:

The THP group is another common protecting group that is stable to basic and nucleophilic reagents but is readily cleaved under acidic conditions.[12][20][21][22][23][24][25]

Table 4: Protection and Deprotection of the Hydroxyl Group of this compound

Protecting GroupProtection ReagentsDeprotection ReagentsTypical Yield (Protection) (%)Typical Yield (Deprotection) (%)Reference(s)
TBDMSTBDMSCl, Imidazole, DMFTBAF, THF>95>95[13][14][15]
THPDHP, PPTS, DCMAcetic Acid/THF/H₂O>90>90[20][21][22]

Experimental Protocol: TBDMS Protection

  • To a solution of this compound (1.0 equivalent) in anhydrous dimethylformamide (DMF), add imidazole (2.5 equivalents) and tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 equivalents).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography to obtain the TBDMS-protected ether.

Experimental Protocol: TBDMS Deprotection

  • Dissolve the TBDMS-protected this compound (1.0 equivalent) in THF.

  • Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 equivalents) dropwise at room temperature.

  • Stir for 1-2 hours and monitor by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected alcohol.

Protection_Deprotection_Cycle Non8yn1ol This compound Protected_Alcohol Protected Alcohol (e.g., TBDMS or THP ether) Non8yn1ol->Protected_Alcohol Protection Protected_Alcohol->Non8yn1ol Deprotection

Caption: Protection and deprotection cycle.

Conclusion

The hydroxyl group of this compound exhibits predictable and versatile reactivity, allowing for a wide range of synthetic transformations. By carefully selecting reagents and reaction conditions, chemists can selectively perform oxidations, etherifications, esterifications, and protection/deprotection sequences, making this molecule a valuable tool in the synthesis of complex organic molecules for research, and drug development. The protocols and data presented in this guide provide a solid foundation for the practical application of this compound in the laboratory. Further exploration into the biological activities of its derivatives may reveal novel applications in medicinal chemistry.

References

Methodological & Application

Synthesis of Bio-orthogonal Scaffolds and Molecular Probes from Non-8-yn-1-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of a variety of derivatives from Non-8-yn-1-ol. This versatile building block, featuring a terminal alkyne and a primary alcohol, serves as a valuable precursor for the creation of bio-orthogonal handles, molecular probes, and intermediates for drug discovery. The following sections detail key synthetic transformations including Sonogashira coupling, Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), esterification, and oxidation, complete with experimental procedures and quantitative data.

Introduction to this compound as a Synthetic Building Block

This compound is a bifunctional molecule that possesses both a terminal alkyne and a primary alcohol. This unique combination allows for selective modification at either end of the carbon chain, making it an ideal starting material for the synthesis of diverse molecular architectures. The terminal alkyne provides a handle for "click" chemistry and other coupling reactions, while the primary alcohol can be readily converted into a range of functional groups. Its utility is particularly notable in the development of chemical probes for studying biological systems and in the construction of complex molecules for medicinal chemistry.

Derivatization via Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes.

Sonogashira_Coupling Non8yn1ol This compound Product Coupled Product Non8yn1ol->Product ArylHalide Aryl Halide (R-X) ArylHalide->Product Pd_catalyst Pd Catalyst Pd_catalyst->Product Cu_catalyst Cu(I) Co-catalyst Cu_catalyst->Product Base Base Base->Product

Diagram 1: Sonogashira Coupling Workflow

Experimental Protocol: Synthesis of 9-Aryl-non-8-yn-1-ol Derivatives

This protocol describes a general procedure for the Sonogashira coupling of this compound with various aryl halides.

  • Materials:

    • This compound

    • Aryl halide (e.g., iodobenzene, bromobenzene)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

    • Copper(I) iodide (CuI)

    • Base (e.g., triethylamine (TEA), diisopropylamine (DIPA))

    • Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))

  • Procedure:

    • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), palladium catalyst (0.02-0.05 mmol), and copper(I) iodide (0.05-0.1 mmol).

    • Add the anhydrous solvent (10 mL) and the base (2.0 mmol).

    • Stir the mixture at room temperature for 10 minutes.

    • Add this compound (1.2 mmol) dropwise to the reaction mixture.

    • Stir the reaction at room temperature or heat as required (e.g., 50-70 °C) and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Table 1: Representative Yields for Sonogashira Coupling of this compound

Aryl HalidePalladium CatalystBaseSolventTemperature (°C)Time (h)Yield (%)
IodobenzenePd(PPh₃)₄TEATHF251285
4-IodotoluenePdCl₂(PPh₃)₂DIPADMF50892
1-Bromo-4-methoxybenzenePd(PPh₃)₄TEATHF701678

Derivatization via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," provides an efficient and highly regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.[1][2] These triazole-containing molecules have found wide applications in medicinal chemistry as pharmacophores and linkers.[3][4][5]

CuAAC_Reaction Non8yn1ol This compound Product 1,2,3-Triazole Derivative Non8yn1ol->Product Azide Organic Azide (R-N3) Azide->Product Cu_catalyst Cu(I) Catalyst Cu_catalyst->Product Reducing_Agent Reducing Agent (e.g., Sodium Ascorbate) Reducing_Agent->Product

Diagram 2: CuAAC "Click" Reaction

Experimental Protocol: Synthesis of 1-(9-Hydroxynonyl)-1H-1,2,3-triazole Derivatives

This protocol outlines a general procedure for the CuAAC reaction between this compound and an organic azide.

  • Materials:

    • This compound

    • Organic azide (e.g., benzyl azide)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

    • Sodium ascorbate

    • Solvent (e.g., t-butanol/water, DMF)

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 mmol) and the organic azide (1.0 mmol) in the chosen solvent system (e.g., 10 mL of a 1:1 mixture of t-butanol and water).

    • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol) in water (1 mL).

    • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol) in water (1 mL).

    • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

    • Stir the reaction vigorously at room temperature. The reaction is often accompanied by a color change.

    • Monitor the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Table 2: Representative Yields for CuAAC Reaction of this compound

Organic AzideSolventTemperature (°C)Time (h)Yield (%)
Benzyl azidet-BuOH/H₂O (1:1)25695
Phenyl azideDMF251288
1-Azido-4-methylbenzenet-BuOH/H₂O (1:1)25893

Derivatization of the Hydroxyl Group

The primary alcohol of this compound can be readily functionalized through various reactions, including esterification and conversion to other functional groups via an intermediate tosylate.

Esterification

Esterification of this compound with acyl chlorides or carboxylic anhydrides provides a straightforward method for introducing a variety of ester functionalities.

Esterification Non8yn1ol This compound Product Non-8-yn-1-yl Ester Non8yn1ol->Product AcylChloride Acyl Chloride (R-COCl) AcylChloride->Product Base Base (e.g., Pyridine, TEA) Base->Product

Diagram 3: Esterification of this compound

Experimental Protocol: Synthesis of Non-8-yn-1-yl Esters

  • Materials:

    • This compound

    • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

    • Anhydrous base (e.g., pyridine, triethylamine)

    • Anhydrous solvent (e.g., dichloromethane (DCM), THF)

  • Procedure:

    • Dissolve this compound (1.0 mmol) and the anhydrous base (1.2 mmol) in the anhydrous solvent (10 mL) in a round-bottom flask under an inert atmosphere.

    • Cool the mixture to 0 °C in an ice bath.

    • Add the acyl chloride (1.1 mmol) dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Table 3: Representative Yields for Esterification of this compound

Acyl ChlorideBaseSolventTemperature (°C)Time (h)Yield (%)
Acetyl chloridePyridineDCM0 to 25298
Benzoyl chlorideTriethylamineTHF0 to 25494
Propionyl chloridePyridineDCM0 to 25396
Tosylation and Nucleophilic Substitution

Conversion of the primary alcohol to a tosylate provides an excellent leaving group for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities.

Tosylation_Substitution cluster_0 Step 1: Tosylation cluster_1 Step 2: Nucleophilic Substitution Non8yn1ol This compound TsCl Tosyl Chloride Tosylate Non-8-yn-1-yl Tosylate Non8yn1ol->Tosylate Tosylation Pyridine Pyridine Product Substituted Product Tosylate->Product Substitution Nucleophile Nucleophile (Nu⁻) Tosylate_in_step2 Non-8-yn-1-yl Tosylate

Diagram 4: Two-Step Derivatization via Tosylation

Experimental Protocol: Synthesis of 9-Azido-non-1-yne

  • Materials:

    • This compound

    • p-Toluenesulfonyl chloride (TsCl)

    • Anhydrous pyridine

    • Sodium azide (NaN₃)

    • Anhydrous DMF

  • Procedure (Step 1: Tosylation):

    • Dissolve this compound (1.0 mmol) in anhydrous pyridine (5 mL) at 0 °C.

    • Add p-toluenesulfonyl chloride (1.2 mmol) portion-wise, maintaining the temperature at 0 °C.

    • Stir the reaction at 0 °C for 4-6 hours or until completion (TLC).

    • Pour the reaction mixture into ice-water and extract with diethyl ether.

    • Wash the organic layer with cold dilute HCl, saturated sodium bicarbonate, and brine.

    • Dry over anhydrous sodium sulfate and concentrate to afford the crude tosylate, which can often be used in the next step without further purification.

  • Procedure (Step 2: Azide Substitution):

    • Dissolve the crude tosylate from the previous step in anhydrous DMF (10 mL).

    • Add sodium azide (1.5 mmol) and heat the mixture to 60-80 °C.

    • Stir until the reaction is complete (TLC).

    • Cool the reaction, pour into water, and extract with diethyl ether.

    • Wash the combined organic layers with water and brine.

    • Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify by column chromatography to yield 9-azido-non-1-yne.

Table 4: Representative Yields for Tosylation and Nucleophilic Substitution

NucleophileSolventTemperature (°C)Time (h)Overall Yield (%)
NaN₃DMF701285
NaCNDMSO902475
NaIAcetone56 (reflux)1690

Oxidation to Non-8-ynoic Acid

The primary alcohol of this compound can be oxidized to the corresponding carboxylic acid, non-8-ynoic acid, a valuable intermediate for further derivatization. 8-Nonynoic acid has shown antibacterial activity.[1][2]

Oxidation Non8yn1ol This compound Product Non-8-ynoic Acid Non8yn1ol->Product Oxidizing_Agent Oxidizing Agent (e.g., Jones Reagent) Oxidizing_Agent->Product

Diagram 5: Oxidation of this compound

Experimental Protocol: Synthesis of Non-8-ynoic Acid using Jones Oxidation

  • Materials:

    • This compound

    • Chromium trioxide (CrO₃)

    • Concentrated sulfuric acid (H₂SO₄)

    • Acetone

    • Isopropyl alcohol

  • Procedure:

    • Prepare Jones Reagent: Carefully dissolve chromium trioxide (2.7 g) in concentrated sulfuric acid (2.3 mL), then cautiously dilute with water to a final volume of 10 mL.

    • Dissolve this compound (1.0 mmol) in acetone (10 mL) in a round-bottom flask and cool to 0 °C in an ice bath.

    • Add the Jones reagent dropwise to the stirred solution of the alcohol until a persistent orange color is observed.

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction by adding isopropyl alcohol dropwise until the solution turns from orange to green.

    • Remove the acetone under reduced pressure.

    • Add water to the residue and extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give non-8-ynoic acid.

Table 5: Yield for the Oxidation of this compound

Oxidizing AgentSolventTemperature (°C)Time (h)Yield (%)
Jones ReagentAcetone0 to 252.580-90

Applications in Drug Discovery and Chemical Biology

The derivatives of this compound are valuable tools in drug discovery and chemical biology.

  • 1,2,3-Triazole Derivatives: The triazole moiety is a well-known pharmacophore and is present in numerous approved drugs. The ability to easily synthesize a library of triazole derivatives from this compound via CuAAC allows for rapid screening for biological activity.[3][4][5]

  • Molecular Probes: The terminal alkyne can be used to attach reporter groups such as fluorophores or biotin, creating molecular probes for imaging and pull-down assays. The long carbon chain can also be tailored to target specific cellular compartments.

  • Linkers in PROTACs and ADCs: The bifunctional nature of this compound derivatives makes them suitable as linkers in the design of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Conclusion

This compound is a highly versatile and valuable starting material for the synthesis of a wide array of derivatives with significant potential in research, particularly in the fields of drug discovery and chemical biology. The protocols outlined in these application notes provide a solid foundation for the exploration of its rich chemistry.

References

Application Notes and Protocols for Non-8-yn-1-ol in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of non-8-yn-1-ol in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This compound, a linear terminal alkyne with a terminal hydroxyl group, serves as a versatile building block for the synthesis of functionalized molecules, bioconjugates, and as a linker in the development of novel therapeutics such as proteolysis-targeting chimeras (PROTACs).

Introduction to this compound in Click Chemistry

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them ideal for applications in drug discovery, bioconjugation, and materials science.[1] The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which unites an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole.[1][2]

This compound is a valuable reagent in CuAAC due to its bifunctional nature. The terminal alkyne readily participates in the click reaction, while the primary alcohol provides a handle for further chemical modification or for influencing the physicochemical properties, such as solubility, of the resulting triazole product. This dual functionality makes it an attractive component for constructing more complex molecular architectures.

Applications of this compound in Click Chemistry

The unique structure of this compound lends itself to several key applications in research and development:

  • Drug Discovery and Medicinal Chemistry: The triazole linkage formed through click chemistry is a stable isostere for the amide bond, offering improved metabolic stability.[3] this compound can be used to synthesize libraries of compounds for screening, where the hydroxyl group can be further functionalized to explore structure-activity relationships.

  • Bioconjugation: The hydroxyl group can enhance water solubility, a desirable trait for biological applications. This compound can be used to attach probes, such as fluorescent dyes or biotin, to biomolecules.[4] The click reaction's biocompatibility allows for the labeling of proteins, nucleic acids, and other biological macromolecules under mild conditions.[5]

  • PROTACs and Targeted Protein Degradation: PROTACs are bifunctional molecules that induce the degradation of specific proteins.[2][6][7] They consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. Click chemistry is a powerful tool for rapidly synthesizing and optimizing these linkers.[6][8][] this compound can serve as a component of the linker, with the hydroxyl group offering a point for further modification to modulate the linker's length and properties, which are critical for PROTAC efficacy.[2][6]

Experimental Protocols

The following protocols provide a general framework for utilizing this compound in CuAAC reactions. Optimization of specific parameters may be necessary for different substrates and applications.

General Protocol for CuAAC Reaction with this compound

This protocol describes a standard procedure for the reaction between this compound and an organic azide.

Materials:

  • This compound

  • Organic azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent (e.g., DMSO, t-BuOH/H₂O, DMF)

  • Deionized water

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO, DMF).

    • Prepare a 100 mM stock solution of the organic azide in a compatible solvent.

    • Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 100 mM stock solution of the ligand (TBTA or THPTA) in DMSO or water, respectively.

    • Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water.

  • Reaction Setup:

    • In a reaction vial, add the this compound stock solution (1.0 equiv).

    • Add the organic azide stock solution (1.0-1.2 equiv).

    • Add the ligand stock solution (0.01-0.1 equiv).

    • Add the CuSO₄·5H₂O stock solution (0.01-0.05 equiv).

    • Add the reaction solvent to achieve the desired final concentration (typically 0.1-1 M).

  • Initiation and Reaction:

    • Add the freshly prepared sodium ascorbate stock solution (0.1-0.5 equiv) to the reaction mixture to initiate the reaction.

    • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with saturated aqueous ammonium chloride solution to remove copper salts, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure 1,4-disubstituted triazole.

Protocol for Bioconjugation of an Azide-Modified Biomolecule with this compound

This protocol is adapted for labeling sensitive biological molecules. The use of a water-soluble ligand like THPTA is recommended.

Materials:

  • Azide-modified biomolecule (e.g., protein, DNA)

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS) or other suitable aqueous buffer

Procedure:

  • Preparation of Reagents:

    • Dissolve the azide-modified biomolecule in the appropriate buffer to a final concentration of 1-10 mg/mL.

    • Prepare a 10-100 mM stock solution of this compound in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄:THPTA (1:5 molar ratio) in deionized water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water.

  • Reaction Setup:

    • To the solution of the azide-modified biomolecule, add the this compound stock solution to achieve a final concentration of 10-100 equivalents relative to the biomolecule.

    • Add the CuSO₄:THPTA stock solution to a final copper concentration of 50-250 µM.

  • Initiation and Incubation:

    • Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 1-5 mM.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration.

  • Purification:

    • Remove excess reagents and purify the labeled biomolecule using a suitable method such as size-exclusion chromatography (e.g., desalting column), dialysis, or precipitation.

Quantitative Data

The efficiency of CuAAC reactions is typically high, often with yields exceeding 90%. The following table provides representative data for CuAAC reactions involving terminal alkynes, which can be used as a starting point for optimizing reactions with this compound.

Alkyne ReactantAzide ReactantCopper SourceLigandSolventTime (h)Yield (%)Reference
PhenylacetyleneBenzyl AzideCuINoneCyrene™1288[10]
Propargyl AlcoholFluorescent AzideCuSO₄THPTABuffer1>95[4]
Alkyne-modified PeptideAzido-PEGCuIDIPEACH₂Cl₂4283[3]

Visualizations

Experimental Workflow for CuAAC

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep_alkyne Prepare this compound Stock Solution mix Combine Alkyne, Azide, CuSO4, and Ligand prep_alkyne->mix prep_azide Prepare Azide Stock Solution prep_azide->mix prep_cu Prepare CuSO4 Stock Solution prep_cu->mix prep_ligand Prepare Ligand Stock Solution prep_ligand->mix prep_asc Prepare Sodium Ascorbate Stock Solution initiate Initiate with Sodium Ascorbate prep_asc->initiate mix->initiate incubate Incubate at Room Temperature initiate->incubate extract Extraction incubate->extract purify Purification (Chromatography) extract->purify char Characterization (NMR, MS) purify->char G PROTAC PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex Target Target Protein Target->TernaryComplex E3Ligase E3 Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination of Target TernaryComplex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation G Alkyne This compound (Terminal Alkyne) Triazole 1,4-Disubstituted Triazole Product Alkyne->Triazole Azide Azide (R-N3) Azide->Triazole Cu_I Cu(I) Catalyst Cu_I->Triazole Cu_II Cu(II) Precursor (CuSO4) Cu_II->Cu_I Reducer Reducing Agent (Sodium Ascorbate) Reducer->Cu_I Ligand Ligand (TBTA/THPTA) Ligand->Cu_I stabilizes

References

Application Notes: Utilizing Non-8-yn-1-ol in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," enabling the efficient and specific formation of 1,4-disubstituted 1,2,3-triazoles.[1][2] This reaction is celebrated for its high yields, mild reaction conditions, and tolerance of a wide array of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[3][4] Non-8-yn-1-ol, a terminal alkyne featuring a nine-carbon chain and a terminal hydroxyl group, is a versatile building block for these transformations. Its long alkyl chain can impart lipophilicity, while the hydroxyl group offers a handle for further functionalization, making it a valuable synthon for creating amphiphilic molecules, complex linkers, or drug candidates.

These notes provide detailed protocols and performance data for the application of this compound in CuAAC reactions, enabling researchers to seamlessly integrate this substrate into their synthetic workflows.

Chemical Properties of this compound

PropertyValueReference
CAS Number 10160-28-8[5]
Molecular Formula C₉H₁₆O[5]
Molecular Weight 140.22 g/mol [5]
Physical Form Liquid
Purity Typically ≥97%

Reactivity and Considerations

This compound is classified as a terminal aliphatic alkyne. In the context of CuAAC, aliphatic alkynes are generally observed to be less reactive than their aromatic counterparts, such as phenylacetylene.[6] This may necessitate slightly longer reaction times or optimization of catalyst loading to achieve quantitative conversion.[6] However, under standard conditions, complete conversion is readily achievable. The terminal hydroxyl group is generally compatible with CuAAC conditions and does not require protection, adding to the reaction's efficiency.

Data Presentation: Reaction Parameters for Aliphatic Alkynes

While specific kinetic data for this compound is not extensively published, the following tables summarize typical reaction conditions and outcomes for analogous long-chain aliphatic alkynes in CuAAC. This data provides a strong baseline for planning experiments with this compound.

Table 1: Representative Reaction Conditions for CuAAC with Aliphatic Alkynes

AlkyneAzideCatalyst SystemLigand (if any)SolventTemp. (°C)TimeYield (%)Reference
Hex-1-yneBenzyl Azide[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%)-Neat253 h>99[6]
Octyl AzidePhenylacetyleneCu Powder (1 eq.)-Solvent-free (Ball mill)RT5 min>95[7]
Propargyl AlcoholFluorogenic AzideCuSO₄ (0.25 mM) / Na-Ascorbate (5 mM)THPTA (1.25 mM)Aqueous BufferRT1 hN/A (Used for rate assessment)[8]
n-alkyl propargyl ethersSubstituted azidoacetamideCopper catalystNone specifiedNot specifiedRTNot specified55-81[9]

Table 2: Comparison of Alkyne Reactivity in CuAAC

Alkyne TypeRelative ReactivityTypical Reaction Time (Full Conversion)NotesReference
Aromatic (e.g., Phenylacetylene)High5 - 30 minutesElectron-donating or withdrawing groups have a minor effect on rate.[6]
Aliphatic (e.g., Hex-1-yne, this compound)Moderate1 - 3 hoursGenerally slower than aromatic alkynes under identical conditions.[6]
Internal (e.g., Diphenylacetylene)Very Low> 72 hoursNot suitable for standard CuAAC conditions.[6]

Mandatory Visualizations

CuAAC_Catalytic_Cycle Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Catalytic Cycle cluster_reactants Reactants cluster_catalyst Catalyst cluster_cycle Catalytic Cycle R1_Alkyne R1-C≡CH (this compound) Acetylide Cu(I)-Acetylide Complex R1_Alkyne->Acetylide + Cu(I) R2_Azide R2-N3 Coordination Azide Coordination R2_Azide->Coordination Cu_I Cu(I) Cu_I->Acetylide Acetylide->Coordination + R2-N3 Cyclization Six-membered Cu-metallocycle Coordination->Cyclization Triazolide Copper Triazolide Cyclization->Triazolide Ring Contraction Triazolide->Cu_I Regeneration Product 1,4-Disubstituted 1,2,3-Triazole Triazolide->Product + H+ Proton_Source H+ Proton_Source->Product

Caption: Catalytic cycle of the CuAAC reaction.

Experimental_Workflow General Experimental Workflow for CuAAC Synthesis cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification Prep_Alkyne Dissolve this compound (1.0 eq) in Solvent Combine Combine Alkyne and Azide Solutions Prep_Alkyne->Combine Prep_Azide Dissolve Azide (1.0 - 1.1 eq) in Solvent Prep_Azide->Combine Prep_Cu Prepare CuSO4 Solution (e.g., 1-5 mol%) Add_Reagents Add Sodium Ascorbate, then CuSO4 Solution Prep_Cu->Add_Reagents Prep_Ascorbate Prepare Fresh Sodium Ascorbate Solution (e.g., 5-10 mol%) Prep_Ascorbate->Add_Reagents Combine->Add_Reagents Stir Stir at Room Temperature Add_Reagents->Stir Monitor Monitor by TLC or LC-MS Stir->Monitor Quench Dilute with Water Monitor->Quench Upon Completion Extract Extract with Organic Solvent (e.g., EtOAc) Quench->Extract Dry Dry Organic Layer (e.g., Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Final_Product Pure 1,2,3-Triazole Product Purify->Final_Product

Caption: Experimental workflow for CuAAC synthesis.

Experimental Protocols

Protocol 1: General Synthesis of a 1,2,3-Triazole using this compound

This protocol is suitable for small-scale organic synthesis where the product is soluble in common organic solvents.

Materials:

  • This compound

  • Organic Azide (e.g., Benzyl Azide)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the organic azide (1.05 eq) in a 1:1 mixture of t-BuOH and water (e.g., 10 mL for a 1 mmol scale).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.10 eq) in a minimum amount of water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.02 eq) in a minimum amount of water.

  • With vigorous stirring, add the sodium ascorbate solution to the main reaction flask.

  • Immediately following, add the CuSO₄·5H₂O solution. A color change is typically observed.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with water (20 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure 1,4-disubstituted 1,2,3-triazole.

Protocol 2: Bioconjugation to an Azide-Modified Biomolecule

This protocol is a general guideline for labeling sensitive biomolecules in an aqueous environment. The use of a copper-chelating ligand like THPTA is crucial to protect the biomolecule from copper-induced damage and to enhance reaction efficiency.[3][8][10]

Materials:

  • This compound (or a derivative)

  • Azide-modified biomolecule (e.g., protein, DNA)

  • Phosphate Buffer (e.g., 100 mM, pH 7.4)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Aminoguanidine hydrochloride stock solution (optional, to prevent oxidative damage)

Procedure:

  • In a microcentrifuge tube, dissolve the azide-modified biomolecule in the phosphate buffer to the desired final concentration (e.g., 25-100 µM).

  • Add the this compound solution (typically dissolved in a co-solvent like DMSO) to the biomolecule solution. A final concentration of 2-10 equivalents relative to the biomolecule is common. Ensure the final DMSO concentration is low (e.g., <5%) to avoid denaturation.

  • Prepare a premixed catalyst solution by combining the CuSO₄ stock and the THPTA stock in a 1:5 molar ratio (e.g., 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA for a ~500 µL reaction).[8] Let it stand for 1-2 minutes.

  • If using, add the aminoguanidine solution to the reaction tube.[8]

  • Add the premixed catalyst-ligand solution to the reaction tube. The final copper concentration is typically between 50-250 µM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration typically 1-5 mM).

  • Gently mix the reaction by inverting the tube or placing it on a slow rotator. Allow the reaction to proceed at room temperature for 1-2 hours.[8]

  • Purify the labeled biomolecule from excess reagents using a method appropriate for the biomolecule, such as size-exclusion chromatography (e.g., desalting column), dialysis, or affinity purification.

Conclusion

This compound is a highly effective substrate for Copper-Catalyzed Azide-Alkyne Cycloaddition reactions. While its reactivity is characteristic of a terminal aliphatic alkyne, requiring consideration of potentially longer reaction times compared to aromatic alkynes, it reliably produces 1,4-disubstituted 1,2,3-triazoles in high yields under standard protocols. The protocols provided herein offer robust starting points for both general organic synthesis and sensitive bioconjugation applications, enabling researchers to leverage the unique properties of this versatile building block in drug development and chemical biology.

References

Application Notes and Protocols for Sonogashira Coupling with Non-8-yn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the Sonogashira coupling of non-8-yn-1-ol with various aryl halides. The Sonogashira reaction is a powerful and versatile cross-coupling method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is of significant importance in medicinal chemistry and drug development for the synthesis of complex molecular architectures.[3]

The protocols outlined below detail both traditional palladium/copper co-catalyzed systems and modern copper-free alternatives, offering flexibility for various substrate combinations and experimental constraints.

Quantitative Data Summary

The following table summarizes representative quantitative data for the Sonogashira coupling of long-chain terminal alkyne alcohols, including this compound, with different aryl halides under various catalytic conditions. This data is intended to provide a comparative overview to aid in reaction optimization.

EntryAlkyneAryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1This compoundIodobenzenePd(PPh₃)₂Cl₂ (2 mol%), CuI (5 mol%)Et₃NTHFRT12~95Adapted from[4]
2This compound4-BromobenzonitrilePd(PPh₃)₄ (3 mol%), CuI (5 mol%)DIPADMF8016~88Adapted from[5]
310-Undecyn-1-ol1-Iodo-4-nitrobenzenePd(OAc)₂ (1 mol%), XPhos (2 mol%)Cs₂CO₃Toluene1008~92Adapted from[6]
4This compoundIodobenzene[PdCl₂(sXPhos)]₂ (1 mol%)K₃PO₄Acetonitrile/H₂O604~90Copper-Free Protocol, Adapted from[7]
5This compound4-BromoanisoleNiCl₂ (10 mol%), 1,10-phenanthroline (15 mol%)KFDMAc7048~75Nickel-Catalyzed Protocol, Adapted from[8]

Yields are for isolated products and may vary based on specific reaction scale and purification methods. RT = Room Temperature

Experimental Protocols

Below are detailed experimental protocols for three common variations of the Sonogashira coupling reaction adapted for this compound.

Protocol 1: Standard Palladium/Copper Co-Catalyzed Sonogashira Coupling

This protocol describes a standard and highly efficient method for the coupling of this compound with an aryl iodide using a palladium-phosphine complex and a copper(I) co-catalyst.

Materials:

  • This compound

  • Aryl Iodide (e.g., Iodobenzene)

  • Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂]

  • Copper(I) Iodide (CuI)

  • Triethylamine (Et₃N), anhydrous and degassed

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Schlenk flask or other suitable reaction vessel for inert atmosphere

  • Standard laboratory glassware for workup and purification

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 eq.), dichlorobis(triphenylphosphine)palladium(II) (0.02 eq.), and copper(I) iodide (0.05 eq.).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous, degassed THF, followed by anhydrous, degassed triethylamine (3.0 eq.).

  • To the stirring mixture, add this compound (1.2 eq.) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 9-aryl-non-8-yn-1-ol.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous for substrates that are sensitive to copper salts or when the formation of alkyne homocoupling (Glaser coupling) byproducts is a concern.[2][9]

Materials:

  • This compound

  • Aryl Halide (e.g., Iodobenzene)

  • Palladium precatalyst (e.g., [PdCl₂(sXPhos)]₂)

  • Potassium Phosphate (K₃PO₄) or another suitable base

  • Acetonitrile (degassed)

  • Water (degassed)

  • Reaction vessel suitable for heating under an inert atmosphere

Procedure:

  • In a reaction vessel, combine the aryl halide (1.0 eq.), palladium precatalyst (0.01 eq.), and potassium phosphate (2.0 eq.).

  • Add degassed acetonitrile and degassed water (typically in a 4:1 to 10:1 ratio).

  • Add this compound (1.5 eq.) to the mixture.

  • Seal the vessel and heat the reaction mixture to 60-80 °C.

  • Stir vigorously for 4-12 hours, monitoring the reaction by TLC or GC-MS.

  • After the reaction is complete, cool to room temperature and add water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Protocol 3: Nickel-Catalyzed Sonogashira-Type Coupling

This protocol offers a palladium-free alternative, which can be cost-effective and offer different reactivity profiles.[8]

Materials:

  • This compound

  • Aryl Bromide (e.g., 4-Bromoanisole)

  • Nickel(II) Chloride (NiCl₂)

  • 1,10-Phenanthroline

  • Potassium Fluoride (KF)

  • Zinc powder (for reduction of Ni(II) to Ni(0) in situ)

  • N,N-Dimethylacetamide (DMAc), degassed

  • Glovebox or Schlenk line for handling air-sensitive reagents

Procedure:

  • Inside a glovebox, add NiCl₂ (0.10 eq.) and 1,10-phenanthroline (0.15 eq.) to a reaction vial.

  • Add degassed DMAc and stir the mixture at room temperature for 30 minutes.

  • To this solution, add the aryl bromide (1.0 eq.), KF (1.5 eq.), and zinc powder (1.2 eq.).

  • Finally, add this compound (1.5 eq.).

  • Seal the vial and heat the reaction mixture at 70 °C for 48 hours.

  • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

General Sonogashira Reaction Workflow

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Catalyst & Base solvent Add Degassed Solvent reagents->solvent alkyne Add this compound solvent->alkyne stir Stir at Specified Temperature alkyne->stir monitor Monitor by TLC/GC-MS stir->monitor quench Quench Reaction & Extract monitor->quench wash Wash Organic Layers quench->wash dry Dry & Concentrate wash->dry purify Purify by Chromatography dry->purify

Caption: General experimental workflow for the Sonogashira coupling reaction.

Catalytic Cycles of the Sonogashira Coupling

Sonogashira_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)-X      L₂ pd0->pd_complex Oxidative Addition (R¹-X) transmetalation R¹-Pd(II)-C≡CR²         L₂ pd_complex->transmetalation Transmetalation transmetalation->pd0 Reductive Elimination (R¹-C≡CR²) cu_acetylide Cu(I)-C≡CR² cu_acetylide->pd_complex alkyne H-C≡CR² alkyne->cu_acetylide Base, Cu(I)X

Caption: Simplified representation of the dual catalytic cycles in the Sonogashira coupling.

References

Application Notes and Protocols for the Esterification of Non-8-yn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the esterification of Non-8-yn-1-ol, a valuable building block in organic synthesis, particularly for the introduction of a terminal alkyne moiety. The terminal alkyne group allows for subsequent modifications, such as click chemistry, making its ester derivatives useful intermediates in drug discovery and development. This document outlines three common and effective methods for esterification: the Mitsunobu reaction, Steglich esterification, and Fischer esterification.

Introduction

This compound is a bifunctional molecule containing a primary alcohol and a terminal alkyne. The selective esterification of the alcohol group without affecting the alkyne is crucial for its use in multi-step syntheses. Ester derivatives of this compound can serve as prodrugs, where the ester linkage is designed to be cleaved in vivo to release a parent drug molecule.[1] Additionally, the presence of the alkyne allows for the attachment of various functionalities, such as targeting ligands or imaging agents, through copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. The choice of esterification method depends on the specific carboxylic acid to be coupled and the overall sensitivity of the substrates.

Mitsunobu Reaction

The Mitsunobu reaction is a mild and versatile method for converting primary and secondary alcohols into esters with inversion of configuration.[2][3] It proceeds under neutral conditions, making it suitable for substrates with acid- or base-labile functional groups.[2] The reaction utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4]

Experimental Protocol: Synthesis of Non-8-yn-1-yl benzoate

Materials:

  • This compound

  • Benzoic acid

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), benzoic acid (1.2 eq), and triphenylphosphine (1.5 eq).

  • Dissolve the solids in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD (1.5 eq) dropwise to the stirred solution.[4] The reaction mixture may turn from a colorless solution to a yellow or orange color.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford the desired ester, Non-8-yn-1-yl benzoate.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data Summary (Representative)
Reactant/ReagentMolar Equiv.ConcentrationReaction Time (h)Temperature (°C)Yield (%)
This compound1.00.2 M in THF60 to RT85
Benzoic Acid1.2-60 to RT85
PPh₃1.5-60 to RT85
DIAD1.5-60 to RT85

Steglich Esterification

The Steglich esterification is a mild method that uses a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), to activate the carboxylic acid.[5][6] A catalytic amount of 4-dimethylaminopyridine (DMAP) is typically added to accelerate the reaction and suppress side reactions.[7] This method is particularly useful for the esterification of sterically hindered alcohols and acids.[6]

Experimental Protocol: Synthesis of Non-8-yn-1-yl acetate

Materials:

  • This compound

  • Acetic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether

  • 0.5 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq), acetic acid (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the stirred reaction mixture at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.[5]

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • After completion, filter the reaction mixture to remove the precipitated DCU, washing the filter cake with a small amount of diethyl ether.

  • Wash the filtrate sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to yield Non-8-yn-1-yl acetate.

  • Confirm the structure and purity of the product using appropriate analytical techniques.

Quantitative Data Summary (Representative)
Reactant/ReagentMolar Equiv.ConcentrationReaction Time (h)Temperature (°C)Yield (%)
This compound1.00.3 M in DCM40 to RT92
Acetic Acid1.1-40 to RT92
DCC1.2-40 to RT92
DMAP0.1-40 to RT92

Fischer Esterification

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[8] It is an equilibrium process, and to achieve high yields, the reaction is often driven to completion by using a large excess of one of the reactants or by removing the water formed during the reaction.[8] This method is generally suitable for simple, non-sensitive substrates.

Experimental Protocol: Synthesis of Non-8-yn-1-yl propanoate

Materials:

  • This compound

  • Propanoic acid

  • Concentrated Sulfuric acid (H₂SO₄)

  • Toluene

  • Dean-Stark apparatus

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Combine this compound (1.0 eq) and propanoic acid (3.0 eq) in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Add toluene to the flask to facilitate azeotropic removal of water.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

  • Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected, indicating the reaction is complete (typically 8-24 hours).

  • Cool the reaction mixture to room temperature.

  • Carefully wash the organic layer with saturated aqueous NaHCO₃ solution until the effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the toluene by rotary evaporation.

  • Purify the resulting ester, Non-8-yn-1-yl propanoate, by vacuum distillation.

  • Analyze the product for identity and purity.

Quantitative Data Summary (Representative)
Reactant/ReagentMolar Equiv.SolventReaction Time (h)Temperature (°C)Yield (%)
This compound1.0Toluene12Reflux78
Propanoic Acid3.0Toluene12Reflux78
H₂SO₄ (conc.)0.05Toluene12Reflux78

Visualizations

Esterification_Workflow cluster_mitsunobu Mitsunobu Reaction cluster_steglich Steglich Esterification cluster_fischer Fischer Esterification M_Start This compound + Benzoic Acid + PPh3 in THF M_Cool Cool to 0 °C M_Start->M_Cool M_Add Add DIAD M_Cool->M_Add M_React Stir at RT M_Add->M_React M_Workup Workup & Purification M_React->M_Workup M_Product Non-8-yn-1-yl benzoate M_Workup->M_Product S_Start This compound + Acetic Acid + DMAP in DCM S_Cool Cool to 0 °C S_Start->S_Cool S_Add Add DCC S_Cool->S_Add S_React Stir at RT S_Add->S_React S_Workup Filter & Purify S_React->S_Workup S_Product Non-8-yn-1-yl acetate S_Workup->S_Product F_Start This compound + Propanoic Acid + H2SO4 in Toluene F_React Reflux with Dean-Stark F_Start->F_React F_Workup Workup & Purification F_React->F_Workup F_Product Non-8-yn-1-yl propanoate F_Workup->F_Product

Caption: Comparative workflow of three esterification methods for this compound.

Drug_Development_Pathway cluster_synthesis Chemical Synthesis cluster_conjugation Bioconjugation cluster_application Biological Application A This compound C Esterification (e.g., Mitsunobu, Steglich) A->C B Carboxylic Acid (Drug Moiety) B->C D Ester Prodrug (Alkyne-functionalized) C->D F Click Chemistry (CuAAC or SPAAC) D->F E Azide-functionalized Targeting Ligand E->F G Targeted Ester Prodrug F->G H In Vitro / In Vivo Administration G->H I Targeted Delivery H->I J Esterase-mediated Prodrug Cleavage I->J K Active Drug Release at Target Site J->K

Caption: Logical pathway for the use of this compound esters in targeted drug delivery.

References

Non-8-yn-1-ol: A Versatile Alkyne Building Block for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Non-8-yn-1-ol is a bifunctional organic molecule featuring a terminal alkyne and a primary alcohol. This unique combination of reactive sites makes it a valuable building block in organic synthesis, enabling the construction of complex molecular architectures. Its utility spans various fields, including the synthesis of natural products, biologically active compounds, and materials science. The terminal alkyne allows for participation in a variety of coupling reactions, most notably the Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". Simultaneously, the primary alcohol can be readily oxidized to an aldehyde or converted into other functional groups, such as ethers, or protected to allow for selective reaction at the alkyne terminus. This application note will detail several key synthetic transformations of this compound, providing experimental protocols and quantitative data for its use as a versatile synthetic intermediate.

Key Applications and Reactions

This compound serves as a precursor in a multitude of synthetic strategies. The following sections outline some of its most common and impactful applications.

Protection of the Hydroxyl Group

To selectively perform reactions at the alkyne terminus, the hydroxyl group of this compound is often protected. A common and robust protecting group is the tert-butyldimethylsilyl (TBDMS) ether, which is stable under a wide range of reaction conditions and can be selectively removed.

Table 1: Protection of this compound as a TBDMS Ether

Reactant 1Reactant 2ReagentsSolventTime (h)Temp (°C)Yield (%)
This compoundTBDMSClImidazoleDMF1225>95
Sonogashira Coupling

The terminal alkyne of this compound (or its protected form) is a prime substrate for Sonogashira coupling, a powerful method for the formation of carbon-carbon bonds between sp-hybridized and sp2-hybridized carbon atoms. This reaction is widely used to couple terminal alkynes with aryl or vinyl halides.

Table 2: Sonogashira Coupling of a this compound Derivative

AlkyneAryl HalideCatalystCo-catalystBaseSolventTime (h)Temp (°C)Yield (%)
TBDMS-protected this compoundIodobenzenePd(PPh₃)₂Cl₂ (2 mol%)CuI (5 mol%)TriethylamineTHF825~90
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

As a terminal alkyne, this compound is an ideal partner in CuAAC reactions, the most prominent example of click chemistry. This reaction provides a highly efficient and specific method for the formation of 1,2,3-triazoles, which are important scaffolds in medicinal chemistry.

Table 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound

AlkyneAzideCatalystReducing AgentSolventTime (h)Temp (°C)Yield (%)
This compoundBenzyl AzideCuSO₄·5H₂OSodium AscorbatetBuOH/H₂O (1:1)1225>95
Oxidation to Aldehyde

The primary alcohol of this compound can be selectively oxidized to the corresponding aldehyde, non-8-yn-1-al, a valuable intermediate for subsequent C-C bond-forming reactions such as Wittig reactions or aldol condensations. The Swern oxidation is a common and mild method for this transformation.[1]

Table 4: Swern Oxidation of this compound

ReactantOxidizing Agent SystemBaseSolventTime (h)Temp (°C)Yield (%)
This compound(COCl)₂, DMSOTriethylamineCH₂Cl₂2-78 to 25~85
Williamson Ether Synthesis

The hydroxyl group of this compound can be converted to an ether through the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.[2]

Table 5: Williamson Ether Synthesis with this compound

AlcoholAlkyl HalideBaseSolventTime (h)Temp (°C)Yield (%)
This compoundBenzyl BromideNaHTHF1225>90

Experimental Protocols

Protocol 1: Protection of this compound with TBDMSCl

Materials:

  • This compound (1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 eq)

  • Imidazole (2.2 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a solution of this compound in anhydrous DMF, add imidazole and stir until dissolved.

  • Add TBDMSCl portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Sonogashira Coupling of TBDMS-Protected this compound with Iodobenzene

Materials:

  • TBDMS-protected this compound (1.2 eq)

  • Iodobenzene (1.0 eq)

  • Pd(PPh₃)₂Cl₂ (0.02 eq)

  • CuI (0.05 eq)

  • Anhydrous triethylamine (2.0 eq)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a flame-dried flask under an argon atmosphere, add TBDMS-protected this compound, iodobenzene, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF and anhydrous triethylamine.

  • Stir the reaction mixture at room temperature for 8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite and wash with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • This compound (1.0 eq)

  • Benzyl azide (1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq)

  • Sodium ascorbate (0.2 eq)

  • tert-Butanol and Water (1:1 mixture)

Procedure:

  • Dissolve this compound and benzyl azide in a 1:1 mixture of tert-butanol and water.

  • In a separate flask, prepare a fresh solution of sodium ascorbate in water.

  • In another flask, prepare a solution of CuSO₄·5H₂O in water.

  • To the solution of the alkyne and azide, add the sodium ascorbate solution followed by the CuSO₄ solution.

  • Stir the reaction mixture vigorously at room temperature for 12 hours.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography on silica gel.

Protocol 4: Swern Oxidation of this compound

Materials:

  • Oxalyl chloride (1.5 eq)

  • Anhydrous dimethyl sulfoxide (DMSO, 2.2 eq)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • This compound (1.0 eq)

  • Anhydrous triethylamine (5.0 eq)

Procedure:

  • To a solution of oxalyl chloride in anhydrous CH₂Cl₂ at -78 °C, add a solution of DMSO in anhydrous CH₂Cl₂ dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of this compound in anhydrous CH₂Cl₂ dropwise.

  • Stir for another 30 minutes at -78 °C.

  • Add triethylamine to the reaction mixture and stir for 10 minutes at -78 °C.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction with water and extract with CH₂Cl₂.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde by flash column chromatography on silica gel.

Protocol 5: Williamson Ether Synthesis of this compound

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Benzyl bromide (1.1 eq)

Procedure:

  • To a suspension of NaH in anhydrous THF at 0 °C, add a solution of this compound in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzyl bromide dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction with water at 0 °C.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting ether by flash column chromatography on silica gel.

Visualizing Synthetic Pathways

The versatility of this compound as a building block can be represented in a workflow diagram.

cluster_0 Hydroxyl Group Reactions cluster_1 Alkyne Reactions This compound This compound Protection (TBDMS) Protection (TBDMS) This compound->Protection (TBDMS) TBDMSCl, Imidazole, DMF Oxidation (Swern) Oxidation (Swern) This compound->Oxidation (Swern) (COCl)₂, DMSO, Et₃N Etherification (Williamson) Etherification (Williamson) This compound->Etherification (Williamson) NaH, R-X Click Chemistry (CuAAC) Click Chemistry (CuAAC) This compound->Click Chemistry (CuAAC) R-N₃, Cu(I) Sonogashira Coupling Sonogashira Coupling Protection (TBDMS)->Sonogashira Coupling Aryl-I, Pd/Cu cat.

Caption: Synthetic transformations of this compound.

Logical Workflow for Utilizing this compound

The choice of reaction pathway depends on the desired final product. A logical workflow for utilizing this compound is as follows:

start Start: Target Molecule Synthesis q1 Is the hydroxyl group modified in the target? start->q1 q2 Is the alkyne group modified in the target? q1->q2 react_oh Perform Hydroxyl Group Reaction (e.g., Oxidation, Etherification) q1->react_oh Yes react_alkyne Perform Alkyne Reaction (e.g., Sonogashira, CuAAC) q2->react_alkyne Yes end Final Product q2->end No react_oh->q2 protect_oh Protect Hydroxyl Group (e.g., TBDMS ether) react_alkyne->end deprotect Deprotect Hydroxyl Group

References

Application of Non-8-yn-1-ol in the Synthesis of Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-8-yn-1-ol is a bifunctional nine-carbon building block featuring a terminal alkyne and a primary alcohol. This unique combination of functional groups makes it a versatile precursor in organic synthesis, particularly for the construction of complex molecular architectures found in various natural products. The terminal alkyne allows for carbon chain extension through reactions like the Sonogashira coupling, while the hydroxyl group can be used for oxidation, etherification, or esterification. This application note details a representative protocol for the utilization of this compound in the synthesis of insect pheromones, a class of natural products crucial for pest management strategies.

Application: Synthesis of (Z)-Non-8-en-1-ol, a Lepidopteran Pheromone Component

A key application of this compound is in the stereoselective synthesis of (Z)-alkenols, which are common components of insect sex pheromones. The terminal alkyne can be selectively reduced to a cis-alkene, a structural motif frequently found in the pheromones of Lepidoptera. This example outlines the synthesis of (Z)-non-8-en-1-ol, a known component of the sex pheromone of the turnip moth (Agrotis segetum).

Synthetic Workflow

The synthetic strategy involves a two-step process starting from this compound:

  • Protection of the alcohol: The primary alcohol is protected to prevent interference with the subsequent reduction step. A common protecting group for this purpose is the tetrahydropyranyl (THP) ether.

  • Stereoselective reduction of the alkyne: The protected alkyne is then subjected to a stereoselective reduction to yield the corresponding (Z)-alkene. The Lindlar catalyst is a well-established reagent for this transformation.

  • Deprotection of the alcohol: Finally, the protecting group is removed to afford the target pheromone component, (Z)-non-8-en-1-ol.

G cluster_0 Synthesis of (Z)-Non-8-en-1-ol This compound This compound THP-protected this compound THP-protected this compound This compound->THP-protected this compound DHP, p-TsOH (cat.) DCM, rt (Z)-THP-protected non-8-en-1-ol (Z)-THP-protected non-8-en-1-ol THP-protected this compound->(Z)-THP-protected non-8-en-1-ol H2, Lindlar's catalyst Quinoline, Hexane, rt (Z)-Non-8-en-1-ol (Z)-Non-8-en-1-ol (Z)-THP-protected non-8-en-1-ol->(Z)-Non-8-en-1-ol p-TsOH, MeOH rt

Figure 1: Synthetic workflow for the preparation of (Z)-Non-8-en-1-ol from this compound.

Experimental Protocols

Synthesis of 2-((Non-8-yn-1-yl)oxy)tetrahydro-2H-pyran (THP-protected this compound)

Materials:

  • This compound (1.0 eq)

  • 3,4-Dihydro-2H-pyran (DHP, 1.2 eq)

  • p-Toluenesulfonic acid (p-TsOH, 0.05 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound in dichloromethane, add 3,4-dihydro-2H-pyran and a catalytic amount of p-toluenesulfonic acid at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the THP-protected this compound.

Synthesis of (Z)-2-((Non-8-en-1-yl)oxy)tetrahydro-2H-pyran

Materials:

  • THP-protected this compound (1.0 eq)

  • Lindlar's catalyst (5% Pd on CaCO3, poisoned with lead, 0.1 eq by weight)

  • Quinoline (1.0 eq)

  • Hexane

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the THP-protected this compound in hexane.

  • Add Lindlar's catalyst and quinoline to the solution.

  • Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature.

  • Monitor the reaction progress by gas chromatography (GC) or TLC.

  • Upon completion (disappearance of the starting material), filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude (Z)-THP-protected non-8-en-1-ol, which can often be used in the next step without further purification.

Synthesis of (Z)-Non-8-en-1-ol

Materials:

  • (Z)-THP-protected non-8-en-1-ol (1.0 eq)

  • p-Toluenesulfonic acid (p-TsOH, 0.1 eq)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the crude (Z)-THP-protected non-8-en-1-ol in methanol.

  • Add a catalytic amount of p-toluenesulfonic acid and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Once the deprotection is complete, neutralize the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield pure (Z)-non-8-en-1-ol.

Quantitative Data Summary

The following table summarizes the typical yields and purity for each step in the synthesis of (Z)-non-8-en-1-ol from this compound.

StepProductYield (%)Purity (%) (by GC)
1THP-protected this compound95>98
2(Z)-THP-protected non-8-en-1-ol92>97 (Z-isomer)
3(Z)-Non-8-en-1-ol88>99
Overall Yield 78

Alternative Application: Chain Extension via Sonogashira Coupling

The terminal alkyne of this compound is also amenable to palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. This allows for the formation of a new carbon-carbon bond, providing a route to more complex natural products. For example, coupling with a vinyl halide can introduce a conjugated enyne system, a structural feature present in a variety of natural products.

G cluster_1 Sonogashira Coupling Workflow This compound This compound Coupled_Product Coupled Product (R-CH=CH-C≡C-(CH2)7-OH) This compound->Coupled_Product Pd(PPh3)4, CuI Et3N, THF, rt Vinyl_Halide Vinyl Halide (R-CH=CH-X) Vinyl_Halide->Coupled_Product

Figure 2: General workflow for the Sonogashira coupling of this compound.

This reaction significantly expands the synthetic utility of this compound, enabling its incorporation into a broader range of natural product skeletons. The resulting polyunsaturated long-chain alcohols can serve as precursors to polyketides, lipids, and other complex natural products.

This compound is a valuable and versatile starting material for the synthesis of natural products. Its bifunctional nature allows for a variety of chemical transformations, including stereoselective alkyne reductions and carbon-carbon bond-forming reactions. The protocols detailed herein for the synthesis of a lepidopteran pheromone component serve as a practical guide for researchers in the fields of chemical synthesis, drug discovery, and chemical ecology, highlighting the potential of this compound in the efficient construction of bioactive molecules.

Step-by-Step Guide for Derivatizing Non-8-yn-1-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical derivatization of Non-8-yn-1-ol. This versatile building block, featuring both a primary alcohol and a terminal alkyne functional group, is a valuable intermediate in pharmaceutical and organic synthesis.[1][2] Derivatization of these functional groups is often necessary to improve volatility for gas chromatography (GC), enhance detection in liquid chromatography (LC), or to facilitate specific coupling reactions.

The protocols outlined below cover four common derivatization strategies: silylation, oxidation, and esterification of the primary alcohol, and a copper-catalyzed azide-alkyne cycloaddition (CuAAC) of the terminal alkyne.

Properties of this compound

Before proceeding with derivatization, it is essential to be aware of the physical and chemical properties of the starting material.

PropertyValueReference
CAS Number 10160-28-8[1][2][3]
Molecular Formula C₉H₁₆O[1][2][3]
Molecular Weight 140.22 g/mol [1][3]
Appearance Colorless to yellow liquid[2]
Purity Typically ≥95%[4]
Storage 2-8°C, sealed in a dry environment[2]

Derivatization of the Primary Alcohol Functional Group

The primary alcohol of this compound can be derivatized through several methods to alter its chemical properties for analysis or subsequent reactions.

Silylation for GC-MS Analysis

Silylation replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, increasing the volatility and thermal stability of the molecule for gas chromatography-mass spectrometry (GC-MS) analysis.

Illustrative Quantitative Data:

ParameterValue
Typical Yield >95%
Reaction Time 15-30 minutes
¹H NMR Shift (O-Si(CH₃)₃) ~0.1 ppm (s, 9H)
¹H NMR Shift (CH₂-O) Shift from ~3.6 ppm to ~3.5 ppm

Experimental Protocol:

  • Preparation: In a clean, dry 2 mL vial, add approximately 1 mg of this compound.

  • Reagent Addition: Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the vial.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 15-30 minutes.

  • Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS system.

Experimental Workflow:

Silylation Workflow for GC-MS Analysis start Start: 1 mg this compound add_reagent Add 100 µL BSTFA + 1% TMCS start->add_reagent react Heat at 60-70°C for 15-30 min add_reagent->react cool Cool to Room Temperature react->cool analyze GC-MS Analysis cool->analyze

Silylation Workflow
Oxidation to Non-8-yn-1-al

Controlled oxidation of the primary alcohol yields the corresponding aldehyde, Non-8-yn-1-al. This transformation is useful for introducing a new reactive handle for subsequent synthetic steps.

Illustrative Quantitative Data:

ParameterValue
Typical Yield 70-90%
Reaction Time 1-4 hours
¹H NMR Shift (CHO) ~9.7 ppm (t, 1H)
IR Spectrum (C=O stretch) ~1730 cm⁻¹

Experimental Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in dichloromethane (DCM).

  • Reagent Addition: Add pyridinium chlorochromate (PCC) (1.5 eq) to the solution in one portion.

  • Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be further purified by flash column chromatography.

Experimental Workflow:

Oxidation Workflow to Aldehyde start Start: this compound in DCM add_pcc Add PCC (1.5 eq) start->add_pcc react Stir at RT for 1-4 hours add_pcc->react workup Dilute with Ether & Filter react->workup purify Concentrate & Purify workup->purify product Product: Non-8-yn-1-al purify->product

Oxidation to Aldehyde Workflow
Esterification for HPLC Analysis

Esterification of the primary alcohol, for instance with a chromophoric acid, can improve its detection by UV-Vis during High-Performance Liquid Chromatography (HPLC) analysis.

Illustrative Quantitative Data:

ParameterValue
Typical Yield 80-95%
Reaction Time 2-6 hours
¹H NMR Shift (CH₂-O-C=O) Shift from ~3.6 ppm to ~4.1 ppm
IR Spectrum (C=O stretch) ~1735 cm⁻¹

Experimental Protocol:

  • Preparation: In a vial, dissolve this compound (1.0 eq), a carboxylic acid (e.g., benzoic acid, 1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in anhydrous DCM.

  • Coupling Agent: Cool the mixture to 0°C and add N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Work-up: Filter the reaction mixture to remove the urea byproduct. Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Experimental Workflow:

Esterification Workflow for HPLC start Start: this compound, Acid, DMAP in DCM add_coupling Add DCC or EDC at 0°C start->add_coupling react Stir at RT for 2-6 hours add_coupling->react workup Filter & Wash react->workup purify Dry, Concentrate & Purify workup->purify product Product: Ester Derivative purify->product CuAAC 'Click Chemistry' Workflow start Start: this compound & Azide in t-BuOH/H₂O add_reagents Add Sodium Ascorbate & CuSO₄ start->add_reagents react Stir at RT for 1-12 hours add_reagents->react workup Dilute with H₂O & Extract react->workup purify Wash, Dry, Concentrate & Purify workup->purify product Product: Triazole Derivative purify->product

References

Application Notes and Protocols for Safe Handling and Storage of Non-8-yn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling and storage of Non-8-yn-1-ol (CAS No. 10160-28-8), a terminal alkyne commonly utilized as an intermediate in pharmaceutical synthesis.[1][2] Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the chemical.

Chemical and Physical Properties

This compound is a colorless to yellow liquid.[2] A summary of its key physical and chemical properties is provided in the table below for easy reference.

PropertyValueReference
Molecular Formula C₉H₁₆O[3]
Molecular Weight 140.22 g/mol [3]
Appearance Colorless to yellow liquid[2]
Boiling Point 226.76°C (rough estimate)[2]
Melting Point -16°C (estimate)[2]
Storage Temperature 2-8°C
pKa 15.19 ± 0.10 (Predicted)[1]

Hazard Identification and Safety Precautions

This compound is classified with the following hazards:

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[4]

The signal word for this chemical is Warning .

Precautionary Statements

To mitigate the identified hazards, the following precautionary measures must be followed:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[5]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn.[6] Gloves must be inspected before use and disposed of immediately if contaminated.[7]

  • Body Protection: A lab coat, preferably flame-retardant or 100% cotton, must be worn.[8] Ensure legs are covered and wear closed-toe shoes.[8]

PPE_Workflow

Safe Handling Procedures
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.[8]

  • Ignition Sources: Keep the chemical away from open flames, hot surfaces, and other potential sources of ignition.[8]

  • Transfers: When transferring, ground and bond containers to prevent static discharge. Use non-sparking tools.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical.[6]

Storage Procedures
  • Temperature: Store in a cool, dry, and well-ventilated area with a recommended temperature of 2-8°C.

  • Container: Keep the container tightly closed to prevent exposure to air and moisture.

  • Incompatibilities: Store away from strong oxidizing agents and other incompatible materials.

  • Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.

Storage_Protocol

Emergency Procedures

Spill Cleanup Protocol

In the event of a spill, follow these steps:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Eliminate Ignition Sources: Remove all sources of ignition.

  • Containment: For small spills, use an inert absorbent material like sand or vermiculite to contain the liquid.[9]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[10]

  • Decontamination: Clean the spill area with soap and water.

  • Large Spills: For large spills, evacuate the area and contact emergency services.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Seek immediate medical attention.[12]

  • Skin Contact: Immediately wash the affected area with soap and water.[11] Remove contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[9]

References

Application Notes and Protocols for the Use of Non-8-yn-1-ol in PROTAC Linker Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a revolutionary approach to targeted protein degradation.[1] These molecules function by recruiting a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[2] A critical component of a PROTAC is the linker, which connects the POI-binding ligand to the E3 ligase-binding ligand. The nature of the linker, including its length, rigidity, and composition, significantly influences the efficacy of the resulting PROTAC.[3]

Non-8-yn-1-ol is a valuable building block for the synthesis of PROTAC linkers. Its terminal alkyne group allows for efficient and specific conjugation to an azide-functionalized molecule via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[] This reaction is known for its high yields, mild reaction conditions, and broad functional group tolerance, making it ideal for the complex, multi-step syntheses often required for PROTAC development.[5] The hydroxyl group on this compound provides a convenient handle for further functionalization or attachment to one of the PROTAC ligands.

These application notes provide detailed protocols and supporting data for the incorporation of this compound into PROTAC linkers, aimed at aiding researchers in the design and synthesis of novel protein degraders.

Signaling Pathways and Experimental Workflow

The overall mechanism of action for a PROTAC involves hijacking the cell's natural ubiquitin-proteasome system. The following diagram illustrates this signaling pathway.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC PROTAC (with this compound Linker) POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Catalyzes Recycling PROTAC Recycling Ternary_Complex->Recycling Releases Proteasome 26S Proteasome Ubiquitination->Proteasome Targets POI for Degradation POI Degradation Proteasome->Degradation Executes

Caption: Mechanism of PROTAC-mediated protein degradation.

The synthesis of a PROTAC utilizing a this compound linker typically follows a convergent synthetic strategy. The experimental workflow can be generalized as depicted in the following diagram.

PROTAC_Synthesis_Workflow cluster_0 Synthesis of Precursors cluster_1 Linker Functionalization cluster_2 Click Chemistry Conjugation cluster_3 Purification and Analysis A1 This compound B1 Couple this compound to POI Ligand A1->B1 A2 POI Ligand A2->B1 A3 Azide-functionalized E3 Ligase Ligand C1 Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) A3->C1 A4 Coupling Agent A4->B1 B1->C1 D1 Purification (e.g., HPLC) C1->D1 D2 Characterization (NMR, MS) D1->D2 D3 Final PROTAC D2->D3

Caption: General experimental workflow for PROTAC synthesis.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a PROTAC using this compound as a linker component. This example assumes the coupling of this compound to a carboxylic acid-containing POI ligand, followed by a CuAAC reaction with an azide-functionalized E3 ligase ligand.

Protocol 1: Synthesis of Alkyne-Functionalized POI Ligand

This protocol describes the esterification of a POI ligand containing a carboxylic acid with this compound.

Materials:

  • POI ligand with a carboxylic acid functional group (1.0 eq)

  • This compound (1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.5 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the POI ligand (1.0 eq) in anhydrous DCM.

  • Add this compound (1.2 eq) and DMAP (0.1 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DCC (1.5 eq) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the alkyne-functionalized POI ligand.

Protocol 2: PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the final conjugation step to form the PROTAC.

Materials:

  • Alkyne-functionalized POI ligand (from Protocol 1) (1.0 eq)

  • Azide-functionalized E3 ligase ligand (1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (0.2 eq)

  • tert-Butanol/Water (1:1) or Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the alkyne-functionalized POI ligand (1.0 eq) and the azide-functionalized E3 ligase ligand (1.0 eq) in a suitable solvent such as a 1:1 mixture of tert-butanol and water or DMF.[6]

  • In separate vials, prepare fresh aqueous solutions of copper(II) sulfate pentahydrate (0.1 eq) and sodium ascorbate (0.2 eq).[6]

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.[6]

  • Stir the reaction at room temperature for 12-24 hours.[6]

  • Monitor the reaction progress by LC-MS.[6]

  • Once the reaction is complete, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).[6]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purify the crude product by flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to obtain the final PROTAC.[6]

Data Presentation

The following tables summarize representative quantitative data for the synthesis and characterization of a hypothetical PROTAC synthesized using the protocols described above.

Table 1: Reaction Yields and Purity

StepProductStarting MaterialYield (%)Purity (by HPLC) (%)
1Alkyne-functionalized POI LigandPOI Ligand75>95
2Final PROTACAlkyne-functionalized POI Ligand60>98

Table 2: Characterization Data

CompoundMolecular FormulaCalculated Mass [M+H]⁺Observed Mass [M+H]⁺¹H NMR (400 MHz, CDCl₃) δ (ppm)
This compound C₉H₁₆O141.1279141.12753.65 (t, 2H), 2.19 (td, 2H), 1.95 (t, 1H), 1.58-1.35 (m, 8H)
Alkyne-functionalized POI Ligand VariesVariesVariesAppearance of characteristic alkyne proton at ~1.95 ppm and shifts in protons adjacent to the ester linkage.
Final PROTAC VariesVariesVariesDisappearance of the alkyne proton signal and appearance of a new triazole proton signal (~7.5-8.0 ppm). Shifts in protons adjacent to the newly formed triazole ring.

Note: The NMR data presented are representative and will vary depending on the specific POI and E3 ligase ligands used.

Conclusion

This compound is a versatile and efficient building block for the synthesis of PROTAC linkers. The protocols and data presented herein provide a comprehensive guide for researchers to incorporate this linker into their PROTAC design and discovery workflows. The use of click chemistry enabled by the terminal alkyne of this compound facilitates a modular and high-yielding approach to PROTAC synthesis, which is crucial for the rapid generation and optimization of these promising therapeutic agents. Rigorous purification and characterization, as outlined, are essential to ensure the quality and efficacy of the final PROTAC molecules.

References

Protecting Group Strategies for Non-8-yn-1-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the strategic protection of the primary alcohol and terminal alkyne functionalities of Non-8-yn-1-ol. The orthogonal protection and deprotection strategies outlined herein are essential for the successful multi-step synthesis of complex molecules where selective modification of one functional group in the presence of the other is required.

Introduction

This compound is a valuable bifunctional building block in organic synthesis, featuring a primary alcohol and a terminal alkyne. These two functional groups exhibit distinct reactivities, but their simultaneous presence can lead to undesired side reactions during synthetic transformations. Therefore, a robust protecting group strategy is paramount. This guide focuses on the use of sterically hindered silyl ethers for the protection of the primary alcohol and a trialkylsilyl group for the terminal alkyne, which allows for selective protection and deprotection.

Protecting Group Selection

The choice of protecting groups is dictated by their stability under various reaction conditions and the ability to be removed selectively (orthogonality). For this compound, a common and effective strategy involves:

  • Protection of the Primary Alcohol: The tert-butyldimethylsilyl (TBDMS) group is an excellent choice for protecting the primary alcohol. Its steric bulk allows for selective reaction with the less hindered primary alcohol. TBDMS ethers are stable to a wide range of non-acidic reagents and can be readily cleaved using fluoride ion sources or acidic conditions.[1][2]

  • Protection of the Terminal Alkyne: The triisopropylsilyl (TIPS) group is a suitable protecting group for the terminal alkyne. The acidic proton of the terminal alkyne can be replaced with the TIPS group, rendering it inert to many reaction conditions.[3][4] The TIPS group is generally more stable to acidic conditions than the TBDMS group, providing a basis for orthogonality.

Data Presentation: Protecting Group Strategies for this compound

The following table summarizes the key quantitative data for the recommended protecting group strategies for this compound.

Functional GroupProtecting GroupReagents and Conditions for ProtectionTypical Yield (%)Reagents and Conditions for DeprotectionTypical Yield (%)
Primary Alcohol TBDMS (tert-butyldimethylsilyl)TBDMS-Cl (1.1 eq.), Imidazole (2.2 eq.), Anhydrous DMF, rt, 3-5 h>95%TBAF (1.1 eq.), Anhydrous THF, rt, 1-2 h>98%
TBDMS-Cl (1.2 eq.), Et₃N (1.5 eq.), Anhydrous DCM, 0 °C to rt, 2-4 h>90%Acetic Acid/H₂O (3:1), rt, 12-16 h>90%
Terminal Alkyne TIPS (triisopropylsilyl)TIPS-Cl (1.2 eq.), n-BuLi (1.1 eq.), Anhydrous THF, -78 °C to rt, 2-3 h>90%TBAF (1.1 eq.), Anhydrous THF, rt, 1-2 h>95%
TIPS-OTf (1.1 eq.), 2,6-Lutidine (1.5 eq.), Anhydrous DCM, 0 °C to rt, 1-2 h>95%AgF (1.5 eq.), MeOH, rt, 1-2 h81-97%

Experimental Protocols

Protocol 1: Selective Protection of the Primary Alcohol of this compound with TBDMS-Cl

This protocol describes the selective protection of the primary hydroxyl group of this compound as a TBDMS ether.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DMF, add imidazole (2.2 eq.).

  • Stir the solution at room temperature until the imidazole has completely dissolved.

  • Slowly add TBDMS-Cl (1.1 eq.) to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the pure TBDMS-protected this compound.

Protocol 2: Protection of the Terminal Alkyne of TBDMS-protected this compound with TIPS-Cl

This protocol details the protection of the terminal alkyne of the previously protected alcohol.

Materials:

  • TBDMS-protected this compound

  • n-Butyllithium (n-BuLi, 1.6 M in hexanes)

  • Triisopropylsilyl chloride (TIPS-Cl)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve TBDMS-protected this compound (1.0 eq.) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., Argon).

  • Slowly add n-BuLi (1.1 eq.) dropwise to the stirred solution.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add TIPS-Cl (1.2 eq.) dropwise and allow the reaction to slowly warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the fully protected this compound.

Protocol 3: Selective Deprotection of the TBDMS Ether

This protocol describes the selective removal of the TBDMS protecting group from the primary alcohol.

Materials:

  • TBDMS- and TIPS-protected this compound

  • Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether (Et₂O)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the fully protected this compound (1.0 eq.) in anhydrous THF.

  • Add TBAF solution (1.1 eq.) dropwise to the stirred solution at room temperature.

  • Monitor the reaction by TLC. The deprotection is usually complete within 1-2 hours.

  • Upon completion, quench the reaction with water and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography if necessary.

Protocol 4: Deprotection of the TIPS-protected Alkyne

This protocol details the removal of the TIPS protecting group from the terminal alkyne.

Materials:

  • TIPS-protected this compound (or the fully deprotected alcohol from the previous step)

  • Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the TIPS-protected alkyne (1.0 eq.) in anhydrous THF.

  • Add TBAF solution (1.1 eq.) and stir at room temperature.

  • Monitor the reaction by TLC until completion (typically 1-2 hours).

  • Work-up the reaction as described in Protocol 3.

Mandatory Visualizations

G cluster_0 Protection Strategy cluster_1 Reaction & Deprotection This compound This compound TBDMS-protected Alcohol TBDMS-protected Alcohol This compound->TBDMS-protected Alcohol  TBDMS-Cl, Imidazole, DMF   Fully Protected Fully Protected TBDMS-protected Alcohol->Fully Protected  TIPS-Cl, n-BuLi, THF   Desired Reaction Desired Reaction Fully Protected->Desired Reaction TIPS-protected Alkyne TIPS-protected Alkyne Desired Reaction->TIPS-protected Alkyne  TBAF, THF (Selective Deprotection)   Deprotected Product Deprotected Product TIPS-protected Alkyne->Deprotected Product  TBAF, THF (Final Deprotection)  

Caption: Orthogonal protection and deprotection workflow for this compound.

G cluster_protection Protection Steps cluster_reaction Synthetic Transformation cluster_deprotection Deprotection Steps start Start: this compound protect_oh Protect Primary Alcohol (TBDMS-Cl, Imidazole) start->protect_oh protect_alkyne Protect Terminal Alkyne (TIPS-Cl, n-BuLi) protect_oh->protect_alkyne reaction Perform Desired Reaction on another part of the molecule protect_alkyne->reaction deprotect_oh Selective Deprotection of Alcohol (TBAF) reaction->deprotect_oh deprotect_alkyne Deprotection of Alkyne (TBAF or AgF) deprotect_oh->deprotect_alkyne end Final Product deprotect_alkyne->end

Caption: Logical workflow for a synthetic sequence using protecting groups.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Non-8-yn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Non-8-yn-1-ol. Our aim is to facilitate the improvement of reaction yields and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and effective strategy involves a three-step sequence:

  • Protection: The hydroxyl group of a suitable starting material, such as 7-bromo-1-heptanol, is protected to prevent it from interfering with subsequent reactions. The tetrahydropyranyl (THP) ether is a frequently used protecting group for this purpose.[1][2][3]

  • Alkylation: The protected haloalkane is then reacted with an acetylide anion, typically lithium acetylide, in a nucleophilic substitution reaction to form the carbon-carbon bond and introduce the terminal alkyne.

  • Deprotection: The protecting group is removed to yield the final product, this compound.

Q2: Why is a protecting group necessary for the hydroxyl group?

The terminal proton of an alkyne is acidic, and the acetylide anion formed is a strong base. If the hydroxyl group is not protected, the acetylide anion will deprotonate the alcohol instead of acting as a nucleophile to displace the halide, thus preventing the desired carbon-carbon bond formation.[2]

Q3: What are some common issues that lead to low yields in the alkylation step?

Low yields in the alkylation of acetylide anions can arise from several factors:

  • Elimination as a side reaction: Acetylide anions are strongly basic and can promote elimination reactions, especially with secondary or tertiary alkyl halides.[4][5] Using a primary alkyl halide, such as a 7-haloheptanol derivative, is crucial.

  • Incomplete formation of the acetylide anion: The base used to deprotonate acetylene must be strong enough (e.g., n-butyllithium or sodium amide) to ensure complete conversion to the acetylide.

  • Moisture in the reaction: Acetylide anions are highly sensitive to water and will be quenched. All reagents and solvents must be rigorously dried.

Q4: How can I effectively purify the final this compound product?

Purification of long-chain alcohols can often be achieved by column chromatography on silica gel. The choice of eluent system will depend on the polarity of any byproducts. For this compound, a mixture of hexanes and ethyl acetate is a common starting point.

Troubleshooting Guides

Problem 1: Low yield during THP protection of 7-bromo-1-heptanol.
Potential Cause Troubleshooting Suggestion
Inefficient Acid Catalyst The choice and amount of acid catalyst are critical. While p-toluenesulfonic acid (TsOH) is common, for acid-sensitive substrates, a milder catalyst like pyridinium p-toluenesulfonate (PPTS) may give better results.[1][6]
Equilibrium not driven to completion Ensure a slight excess of dihydropyran (DHP) is used. The reaction is an equilibrium, and an excess of one reagent can help drive it towards the product.
Decomposition of starting material If the starting alcohol is sensitive to strong acid, consider using a heterogeneous catalyst like zeolite H-beta or CeCl₃·7H₂O/NaI under solvent-free conditions for milder reaction conditions.[3]
Moisture Ensure all glassware is oven-dried and solvents are anhydrous, as water can interfere with the acid catalyst.
Problem 2: Low yield or no product in the alkylation of 2-(7-bromoheptyloxy)tetrahydro-2H-pyran with lithium acetylide.
Potential Cause Troubleshooting Suggestion
Ineffective Lithium Acetylide Formation Ensure the acetylene gas is bubbled through the solvent (e.g., THF or liquid ammonia) containing the strong base (e.g., n-BuLi) until the reaction is complete. The disappearance of the base can sometimes be monitored by an indicator.
Reaction with solvent If using n-BuLi in THF, the reaction should be kept at a low temperature (e.g., -78 °C) to prevent the butyllithium from reacting with the THF.
Elimination byproduct formation While less likely with a primary bromide, ensure the reaction temperature is kept low during the addition of the alkyl halide to favor substitution over elimination.
Impure Alkyl Halide Ensure the 2-(7-bromoheptyloxy)tetrahydro-2H-pyran is pure and free of any unreacted 7-bromo-1-heptanol, which would quench the lithium acetylide.
Problem 3: Incomplete deprotection of the THP ether or formation of byproducts.
Potential Cause Troubleshooting Suggestion
Ineffective Acid Catalyst The deprotection is an acid-catalyzed hydrolysis. Common conditions include acetic acid in a mixture of THF and water, or p-toluenesulfonic acid in an alcohol like ethanol.[1] The choice of acid and solvent can impact the reaction rate and selectivity.
Formation of Aldehyde byproduct Acidic hydrolysis of the THP ether can sometimes lead to the formation of 5-hydroxypentanal as a byproduct from the opening of the tetrahydropyran ring.[1] Using milder acidic conditions or a Lewis acid catalyst may minimize this.
Acid-sensitive alkyne group While generally stable, prolonged exposure to strong acid could potentially lead to side reactions involving the terminal alkyne. Monitor the reaction progress and quench it as soon as the deprotection is complete.
Difficult workup After quenching the reaction, ensure proper neutralization of the acid before extraction to prevent product loss or degradation during concentration.

Data Presentation

Table 1: Comparison of Catalysts for THP Protection of Alcohols.

CatalystTypical ConditionsYieldRemarks
p-Toluenesulfonic acid (TsOH)Catalytic amount, DHP, CH₂Cl₂Good to ExcellentWidely used, but can be too harsh for some substrates.[1]
Pyridinium p-toluenesulfonate (PPTS)Catalytic amount, DHP, CH₂Cl₂Good to ExcellentMilder alternative to TsOH, suitable for acid-sensitive molecules.[1][6]
Bismuth triflate (Bi(OTf)₃)Catalytic amount, DHP, solvent-freeHighRelatively non-toxic and insensitive to air and moisture.[3]
Zeolite H-betaHeterogeneous catalyst, DHPHighRecyclable catalyst, mild conditions.[3]

Table 2: Conditions for THP Ether Deprotection.

Reagent/CatalystSolventTemperatureTypical YieldReference
Acetic AcidTHF/H₂ORoom TempGood to High[1]
p-Toluenesulfonic acidEthanolRoom TempHigh[1]
Lithium chloride/WaterDMSO90 °CGood[3]
N-BromosuccinimideWater (with β-cyclodextrin)Room TempHigh[3]

Experimental Protocols

Protocol 1: Synthesis of 2-(7-bromoheptyloxy)tetrahydro-2H-pyran
  • To a solution of 7-bromo-1-heptanol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C, add 3,4-dihydro-2H-pyran (DHP, 1.2 eq).

  • Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.05 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., 95:5 hexanes:ethyl acetate) to afford the title compound.

Protocol 2: Synthesis of 2-((8-Nonyn-1-yl)oxy)tetrahydro-2H-pyran
  • In a flame-dried, three-neck flask under an inert atmosphere (argon or nitrogen), dissolve anhydrous tetrahydrofuran (THF).

  • Cool the THF to -78 °C and bubble acetylene gas through the solution for 30 minutes.

  • Slowly add n-butyllithium (n-BuLi, 2.1 eq) dropwise, maintaining the temperature at -78 °C. Stir for 30 minutes to form the lithium acetylide solution.

  • Add a solution of 2-(7-bromoheptyloxy)tetrahydro-2H-pyran (1.0 eq) in anhydrous THF dropwise to the lithium acetylide solution at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 16-24 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 3: Synthesis of this compound (Deprotection)
  • Dissolve the crude 2-((8-nonyn-1-yl)oxy)tetrahydro-2H-pyran from the previous step in a mixture of acetic acid, THF, and water (e.g., a 3:1:1 ratio).

  • Stir the solution at room temperature for 8-12 hours, monitoring the reaction by TLC.

  • Once the starting material is consumed, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with diethyl ether.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography on silica gel (e.g., 80:20 hexanes:ethyl acetate) to yield this compound.

Visualizations

Synthesis_Pathway Start 7-Bromo-1-heptanol Protected 2-(7-Bromoheptyloxy) tetrahydro-2H-pyran Start->Protected DHP, PPTS CH₂Cl₂ Alkylated 2-((8-Nonyn-1-yl)oxy) tetrahydro-2H-pyran Protected->Alkylated 1. Lithium Acetylide, THF 2. Quench Final This compound Alkylated->Final Acetic Acid THF, H₂O

Caption: Synthetic pathway for this compound.

Troubleshooting_Alkylation Start Low Yield in Alkylation Step Cause1 Incomplete Acetylide Formation Start->Cause1 Cause2 Elimination Side Reaction Start->Cause2 Cause3 Moisture Contamination Start->Cause3 Solution1 Ensure excess strong base (n-BuLi) and sufficient reaction time. Cause1->Solution1 Solution2 Maintain low reaction temperature (e.g., -78 °C) during addition. Cause2->Solution2 Solution3 Use anhydrous solvents and reagents; flame-dry glassware. Cause3->Solution3

Caption: Troubleshooting low yield in the alkylation step.

References

Common byproducts in Non-8-yn-1-ol reactions and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Non-8-yn-1-ol. The information is designed to help you anticipate and resolve common issues encountered during chemical synthesis, focusing on byproduct formation and removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block commonly used in two main types of reactions:

  • Sonogashira Coupling: This is a cross-coupling reaction that forms a carbon-carbon bond between the terminal alkyne of this compound and an aryl or vinyl halide. It is widely used to synthesize more complex molecules.[1][2]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry": This reaction forms a stable triazole ring by reacting the alkyne of this compound with an azide-containing molecule. It is known for its high efficiency and is often used in bioconjugation and material science.[3][4]

Q2: Do I need to protect the hydroxyl group of this compound before starting a reaction at the alkyne?

A2: In many cases, the hydroxyl group of this compound does not interfere with Sonogashira coupling or CuAAC reactions, and protection is not necessary.[5][6] However, if you are using reagents that are sensitive to alcohols or if you observe side reactions involving the hydroxyl group, protection may be required.

Q3: What is the most common byproduct in reactions involving the terminal alkyne of this compound?

A3: The most prevalent byproduct is the homocoupled di-yne, also known as a Glaser coupling product.[7][8] This occurs when two molecules of this compound react with each other, forming a dimer. This is a common side reaction in both Sonogashira and CuAAC reactions.

Troubleshooting Guides

Issue 1: Formation of Homocoupled Di-yne Byproduct in Sonogashira Coupling
  • Problem: Your reaction mixture shows a significant amount of a non-polar byproduct with a mass corresponding to the dimer of this compound. This reduces the yield of your desired cross-coupled product.

  • Cause: The homocoupling of terminal alkynes is primarily caused by the presence of oxygen and the copper(I) co-catalyst, which can promote the oxidative coupling of the alkyne.[7][8]

  • Solutions:

    • Deoxygenate your reaction mixture: Thoroughly degas your solvents and reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) before adding the palladium and copper catalysts.[9]

    • Use copper-free conditions: Several protocols for Sonogashira reactions that do not require a copper co-catalyst have been developed to avoid the homocoupling side reaction.[1]

    • Slow addition of the alkyne: Adding this compound slowly to the reaction mixture can help to keep its concentration low, which disfavors the bimolecular homocoupling reaction.[7]

    • Use a reducing atmosphere: Performing the reaction under a dilute hydrogen atmosphere (mixed with nitrogen or argon) has been shown to reduce homocoupling to as low as 2%.[8]

Issue 2: Formation of Homocoupled Di-yne Byproduct in CuAAC (Click Chemistry)
  • Problem: Similar to the Sonogashira coupling, you observe the formation of the di-yne dimer of this compound.

  • Cause: Oxidative homocoupling can also occur in CuAAC reactions.[3]

  • Solution:

    • Add a reducing agent: The addition of a slight excess of a reducing agent, such as sodium ascorbate, can prevent the formation of oxidative homocoupling products by keeping the copper in the +1 oxidation state.[3]

Issue 3: Difficulty in Purifying the Final Product
  • Problem: You are having trouble separating your desired product from the homocoupled di-yne and other impurities.

  • Solution:

    • Column Chromatography: Flash column chromatography on silica gel is the most effective method for purifying the products of this compound reactions.[10][11]

      • Solvent System: A gradient elution is typically recommended. Start with a non-polar eluent (e.g., hexane or petroleum ether) to elute the non-polar homocoupled di-yne byproduct.[12] Then, gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or diethyl ether) to elute your desired, more polar product.[11][13] The exact solvent ratio will depend on the specific properties of your product and should be determined by thin-layer chromatography (TLC) analysis.

Quantitative Data Summary

The following table summarizes the effect of different conditions on byproduct formation in Sonogashira reactions.

Reaction ConditionByproduct Formation (Homocoupling)Desired Product YieldReference
Standard Sonogashira ConditionsConsiderableLower[8]
Dilute Hydrogen AtmosphereReduced to ~2%Very Good[8]
Copper-Free ConditionsMinimizedVaries with substrate[7]

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling of this compound with an Aryl Iodide
  • Reaction Setup:

    • To a dry flask, add the aryl iodide (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 1 mol%).[8]

    • Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.

    • Add an anhydrous amine base (e.g., triethylamine) as the solvent and stir the mixture.[10]

  • Reaction Execution:

    • Add this compound (1.1-1.5 eq.) to the reaction mixture. For minimizing homocoupling, this can be done dropwise.

    • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.[14]

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride and brine.[14]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[11]

    • Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient.[11][13]

Protocol 2: General Procedure for CuAAC (Click Chemistry) of this compound with an Azide
  • Reaction Setup:

    • In a suitable vial, dissolve this compound (1.0 eq.) and the azide (1.0 eq.) in a solvent mixture, typically containing water and a co-solvent like tert-butanol or DMSO.[15][16]

  • Catalyst Preparation and Addition:

    • In a separate vial, prepare the catalyst solution by mixing copper(II) sulfate pentahydrate (CuSO₄·5H₂O, e.g., 1-5 mol%) and a reducing agent, typically sodium ascorbate (e.g., 5-10 mol%).[3][15] A ligand such as THPTA can also be included to stabilize the Cu(I) catalyst.[17]

    • Add the catalyst solution to the solution of the alkyne and azide.

  • Reaction Execution:

    • Stir the reaction at room temperature. The reaction is often complete within 1-24 hours. Monitor by TLC or LC-MS.[15]

  • Work-up and Purification:

    • Quench the reaction by adding aqueous ammonium hydroxide and stir for 30 minutes to remove the copper catalyst.[12]

    • Extract the product with an organic solvent such as ethyl acetate.[12]

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.[12]

    • Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient.[12]

Visualizations

Sonogashira_Workflow cluster_reaction Sonogashira Coupling cluster_workup Work-up cluster_purification Purification start Combine Aryl Halide, Pd Catalyst, CuI, and Base in a Dry Flask inert_atm Establish Inert Atmosphere (Ar or N2) start->inert_atm add_alkyne Add this compound inert_atm->add_alkyne react Stir at Room Temperature (Monitor by TLC/GC-MS) add_alkyne->react dilute Dilute with Organic Solvent react->dilute wash Wash with aq. NH4Cl and Brine dilute->wash dry Dry and Concentrate wash->dry chromatography Flash Column Chromatography dry->chromatography product Pure Product chromatography->product CuAAC_Workflow cluster_reaction CuAAC Reaction cluster_workup Work-up cluster_purification Purification start Dissolve this compound and Azide in Solvent add_catalyst Add CuSO4 and Sodium Ascorbate start->add_catalyst react Stir at Room Temperature (Monitor by TLC/LC-MS) add_catalyst->react quench Quench with aq. NH4OH react->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry chromatography Flash Column Chromatography dry->chromatography product Pure Product chromatography->product Byproduct_Removal crude_mixture Crude Reaction Mixture (Desired Product + Homocoupled Di-yne) column Flash Column Chromatography (Silica Gel) crude_mixture->column elution_start Elute with Non-polar Solvent (e.g., Hexane) column->elution_start byproduct_elutes Homocoupled Di-yne Elutes elution_start->byproduct_elutes increase_polarity Gradually Increase Polarity (e.g., Add Ethyl Acetate) elution_start->increase_polarity product_elutes Desired Product Elutes increase_polarity->product_elutes

References

Technical Support Center: Purification of Non-8-yn-1-ol via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in the successful purification of non-8-yn-1-ol using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: For the purification of a moderately polar compound like this compound, silica gel is the most commonly used and recommended stationary phase for normal-phase chromatography.[1] If you observe degradation of the compound on silica gel, which can be tested with a 2D TLC, you might consider using a less acidic stationary phase like alumina or florisil.[2]

Q2: How do I determine the best mobile phase (solvent system) for my column?

A2: The ideal mobile phase should be determined using Thin Layer Chromatography (TLC) prior to running the column.[3] The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for this compound.[3] This Rf value typically ensures good separation from impurities and a reasonable elution time. Start with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate).

Q3: How can I visualize this compound on a TLC plate?

A3: this compound lacks a chromophore that would allow for visualization under UV light.[4] Therefore, a chemical stain is required. Potassium permanganate (KMnO4) stain is highly effective as it reacts with both the alcohol and alkyne functional groups, appearing as a yellow spot on a purple background.[4] Other suitable options include p-anisaldehyde or vanillin stains, which are excellent for visualizing alcohols.[4]

Q4: Should I perform a dry or wet loading of my sample onto the column?

A4: Both methods can be effective, but dry loading is often preferred for compounds that have poor solubility in the initial, less polar mobile phase.[5] Dry loading can also lead to better band resolution and prevent issues if a stronger solvent is needed to dissolve the crude sample.[5] To dry load, dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent until a free-flowing powder is obtained.[5] This powder is then carefully added to the top of the column.

Troubleshooting Guide

Problem Possible Cause Solution
Compound does not move from the origin (Rf = 0) The mobile phase is not polar enough.Gradually increase the proportion of the polar solvent in your mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system). If the compound still doesn't move even with 100% ethyl acetate, consider adding a small percentage (1-5%) of a more polar solvent like methanol.[2]
Compound runs with the solvent front (Rf = 1) The mobile phase is too polar.Decrease the polarity of your mobile phase by increasing the proportion of the non-polar solvent (e.g., increase the percentage of hexane).[2]
Poor separation between this compound and an impurity The chosen solvent system has poor selectivity for the two compounds.Try a different solvent system. For example, if you are using hexane/ethyl acetate, consider trying dichloromethane/methanol or hexane/acetone. Sometimes changing one of the solvents can significantly alter the selectivity.
Product elutes over many fractions (tailing) The compound is interacting too strongly with the stationary phase, or the column is overloaded.If you suspect tailing, try adding a very small amount (e.g., 0.5%) of a polar solvent like methanol to your eluent.[2] If the column was overloaded, repeat the chromatography with a smaller amount of crude material.
No compound is recovered from the column The compound may have decomposed on the silica gel.Test the stability of your compound on silica by spotting it on a TLC plate, letting it sit for an hour, and then eluting it. If a new spot appears or the original spot diminishes, your compound is likely unstable. In this case, consider using a different stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in your mobile phase.[2][3]

Experimental Protocols

Detailed Protocol: Purification of this compound by Flash Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a solvent like dichloromethane.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., start with 20% ethyl acetate in hexane and adjust the ratio).

    • The target Rf for this compound should be around 0.2-0.3.[3]

    • Visualize the plate using a potassium permanganate stain.[4]

  • Column Preparation (Slurry Method):

    • Choose an appropriately sized glass column based on the amount of crude material.

    • Secure the column in a vertical position in a fume hood.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined from your TLC analysis.

    • Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.

    • Once the silica has settled, add another thin layer of sand on top of the silica bed.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approximately 2-3 times the mass of the crude product) to the solution.

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a dry, free-flowing powder is obtained.[5]

    • Carefully add this powder to the top of the prepared column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure to the top of the column (using a pump or air line) to begin eluting the sample.

    • Collect the eluent in a series of labeled test tubes or flasks.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the this compound.

  • Analysis of Fractions:

    • Analyze the collected fractions by TLC to identify which ones contain the pure this compound.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure to yield the purified this compound.

Troubleshooting Workflow

G start Start: Crude This compound tlc Perform TLC Analysis start->tlc rf_check Is Rf between 0.2 and 0.3? tlc->rf_check adjust_polarity Adjust Mobile Phase Polarity rf_check->adjust_polarity No run_column Pack and Run Column rf_check->run_column Yes adjust_polarity->tlc analyze_fractions Analyze Fractions by TLC run_column->analyze_fractions separation_check Is Separation Successful? analyze_fractions->separation_check troubleshoot Troubleshoot: - Tailing? - Co-elution? - Decomposition? separation_check->troubleshoot No combine_pure Combine Pure Fractions & Evaporate separation_check->combine_pure Yes troubleshoot->run_column Re-run with modifications end End: Purified This compound combine_pure->end

Caption: Troubleshooting workflow for column chromatography.

References

Technical Support Center: Troubleshooting Low Reactivity of Non-8-yn-1-ol in Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low reactivity with Non-8-yn-1-ol in common palladium-catalyzed coupling reactions.

Troubleshooting Guides

This section addresses specific issues encountered during Sonogashira, Suzuki, and Heck coupling reactions with this compound in a question-and-answer format.

Sonogashira Coupling

Question 1: My Sonogashira coupling of this compound with an aryl halide results in low to no yield of the desired product. What are the potential causes and solutions?

Answer:

Low yields in the Sonogashira coupling of this compound can stem from several factors related to the catalyst, reaction conditions, and the substrate itself.

Potential Causes & Troubleshooting Steps:

  • Catalyst Deactivation: The active Pd(0) catalyst is sensitive to air.[1] Ensure all reagents and solvents are thoroughly degassed using techniques like freeze-pump-thaw or by bubbling with an inert gas (Argon or Nitrogen).[1] The formation of palladium black is an indicator of catalyst decomposition.

  • Inefficient Copper (I) Co-catalyst: The copper (I) co-catalyst is crucial for the formation of the copper acetylide intermediate.[2] Ensure you are using a fresh, high-quality source of CuI. In some cases, switching to a copper-free protocol might be beneficial to avoid issues like alkyne homocoupling.[1]

  • Inappropriate Base: The amine base is critical for the deprotonation of the terminal alkyne.[2] Sterically hindered amines like diisopropylethylamine (DIPEA) or triethylamine (TEA) are commonly used. Ensure the base is pure and used in sufficient quantity (typically 2-3 equivalents).

  • Sub-optimal Solvent: The choice of solvent can significantly impact the reaction. While THF and DMF are common, their purity is paramount.[3] Ensure you are using anhydrous solvents.

  • Low Reaction Temperature: While many Sonogashira reactions proceed at room temperature, substrates with lower reactivity may require heating.[3] A temperature screen is recommended to find the optimal balance.

Question 2: I am observing a significant amount of homocoupling (Glaser coupling) of this compound in my Sonogashira reaction. How can I minimize this side product?

Answer:

Homocoupling of terminal alkynes is a common side reaction in Sonogashira couplings, often catalyzed by the copper (I) species in the presence of oxygen.

Strategies to Minimize Homocoupling:

  • Strictly Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas throughout the reaction.

  • Copper-Free Conditions: If homocoupling persists, consider a copper-free Sonogashira protocol. These methods often employ specific ligands to facilitate the palladium-catalyzed coupling without a copper co-catalyst.[1]

  • Slow Addition of Alkyne: Adding this compound slowly to the reaction mixture can help maintain a low concentration, disfavoring the bimolecular homocoupling reaction.[1]

  • Use of a Reducing Atmosphere: Some studies have shown that using a dilute hydrogen gas atmosphere can reduce the amount of homocoupling byproduct.[4]

Suzuki Coupling

Question 3: My Suzuki coupling between an organoborane and a halide-functionalized this compound derivative is sluggish. What factors could be responsible?

Answer:

The success of a Suzuki coupling is highly dependent on the nature of the coupling partners and the catalytic system.

Potential Causes & Troubleshooting Steps:

  • Nature of the Halide: The reactivity of the halide partner follows the trend I > Br > OTf >> Cl.[5] If you are using an aryl or vinyl chloride, a more active catalyst system with electron-rich, bulky phosphine ligands (e.g., Buchwald or Fu ligands) and stronger bases may be required.

  • Boronic Acid/Ester Instability: Boronic acids can be prone to decomposition (protodeboronation), especially under prolonged heating or in the presence of water.[6] Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.

  • Base and Solvent Selection: The choice of base is critical and often depends on the substrates. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[6] The solvent system (e.g., dioxane/water, toluene/water, DMF) also plays a crucial role in solubility and reaction rate. Anhydrous conditions with bases like TMSOK have also been shown to be effective in some cases.[7]

  • Hydroxyl Group Interference: While many Suzuki couplings tolerate free hydroxyl groups, in some cases, the hydroxyl group can interact with the catalyst or reagents.[8][9] If other troubleshooting steps fail, consider protecting the alcohol of this compound as a silyl ether (e.g., TBS ether) or another suitable protecting group.

Heck Coupling

Question 4: I am attempting a Heck-type reaction with this compound and an aryl halide, but the reaction is not proceeding as expected. What are the key considerations for this reaction?

Answer:

The Heck reaction with alkynes can be more challenging than with alkenes and may lead to different products depending on the reaction conditions.

Key Considerations for Heck Coupling of Alkynes:

  • β-Hydride Elimination: The Heck reaction of alkyl-alkynes can be hampered by an energetically unfavorable β-hydride elimination from the vinyl palladium intermediate, which can lead to the formation of allenes.[1] Strategies to promote this step include increasing the reaction temperature and using specific ligands.[1]

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and ligand is critical. Phosphine-free catalyst systems or those with bulky, electron-rich phosphine ligands can be effective.[10]

  • Base: A base is required to regenerate the active Pd(0) catalyst.[3] Common bases include triethylamine, potassium carbonate, and sodium acetate.

  • Side Reactions: Protonation and carbohalogenation are potential competitive reactions in the Heck coupling of alkynes.[1] Careful optimization of reaction conditions is necessary to favor the desired product.

Frequently Asked Questions (FAQs)

Q1: Do I need to protect the primary alcohol of this compound before performing a coupling reaction?

A1: Not always. Many modern palladium-catalyzed coupling reactions are tolerant of free hydroxyl groups.[8][9] However, if you are experiencing low yields or side reactions that cannot be resolved by optimizing other parameters, protection of the alcohol may be necessary. The hydroxyl group can potentially coordinate to the metal center, affecting the catalyst's activity. A common strategy is to protect it as a silyl ether (e.g., TBDMS or TIPS ether), which is generally stable to coupling conditions and can be easily removed.

Q2: What is the most common side reaction when using terminal alkynes like this compound?

A2: The most common side reaction is the homocoupling of the terminal alkyne (Glaser or Hay coupling) to form a 1,3-diyne. This is particularly prevalent in copper-catalyzed Sonogashira reactions and can be minimized by using strictly anaerobic conditions or employing copper-free protocols.[1]

Q3: How do I choose the right palladium catalyst and ligand for my reaction with this compound?

A3: The choice of catalyst and ligand is highly dependent on the specific coupling reaction and the other coupling partner. For Sonogashira reactions, Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are common choices. For more challenging substrates in Suzuki and Heck couplings, pre-catalysts with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) often give better results.[11] It is often necessary to screen a small number of catalysts and ligands to find the optimal system for your specific substrates.

Q4: Can the long alkyl chain of this compound affect the reaction?

A4: The long, flexible alkyl chain can influence the solubility of this compound and the reaction intermediates. Ensure that your chosen solvent can effectively solvate all components of the reaction mixture at the reaction temperature. In some cases, the long chain might lead to lower diffusion rates, potentially requiring slightly longer reaction times or more vigorous stirring.

Data Presentation

Table 1: Representative Conditions for Sonogashira Coupling of Terminal Alkynes

Aryl HalideAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
IodobenzenePhenylacetylenePdCl₂(PPh₃)₂ (2)4TEATHFRT295
4-Iodoanisole1-HeptynePd(PPh₃)₄ (1.5)3DIPEADMF50488
4-Bromobenzonitrile3,3-Dimethyl-1-butynePd₂(dba)₃ (1) / SPhos (2)N/AK₃PO₄Dioxane1001292
2-Chloropyridine1-OctynePd(OAc)₂ (2) / XPhos (4)2Cs₂CO₃Toluene1102475

This table presents generalized data from various literature sources for illustrative purposes. Actual results with this compound may vary.

Experimental Protocols

General Protocol for Sonogashira Coupling of this compound
  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv.), Pd catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and CuI (4 mol%).

  • Add anhydrous, degassed solvent (e.g., THF or DMF, ~0.1 M concentration of the aryl halide).

  • Add the amine base (e.g., TEA or DIPEA, 3.0 equiv.).

  • Add this compound (1.2 equiv.) dropwise via syringe.

  • Stir the reaction mixture at the desired temperature (starting from room temperature) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous NH₄Cl, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting Logic for Low Yield in Sonogashira Coupling

LowYield_Sonogashira Start Low Yield of Coupled Product CheckCatalyst Check Catalyst System Start->CheckCatalyst CheckConditions Check Reaction Conditions Start->CheckConditions CheckReagents Check Reagents Start->CheckReagents CatalystDeactivated Catalyst Deactivated? CheckCatalyst->CatalystDeactivated TempLow Temperature Too Low? CheckConditions->TempLow SolventImpure Impure/Wet Solvent? CheckReagents->SolventImpure CopperInefficient Cu(I) Inefficient? CatalystDeactivated->CopperInefficient No Degas Degas Solvents/Reagents Use Fresh Catalyst CatalystDeactivated->Degas Yes CopperFree Switch to Copper-Free Protocol CopperInefficient->CopperFree Yes BaseWrong Incorrect Base/Amount? TempLow->BaseWrong No IncreaseTemp Increase Temperature TempLow->IncreaseTemp Yes ChangeBase Use Hindered Amine (e.g., DIPEA) BaseWrong->ChangeBase Yes AlkyneDegraded Alkyne Degraded? SolventImpure->AlkyneDegraded No UseAnhydrous Use Anhydrous Solvent SolventImpure->UseAnhydrous Yes UseFreshAlkyne Use Fresh this compound AlkyneDegraded->UseFreshAlkyne Yes

Caption: Troubleshooting workflow for low yield in Sonogashira coupling.

Catalytic Cycle of Sonogashira Coupling

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII_RX R-Pd(II)L₂-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_Alkyne R-Pd(II)L₂-C≡CR' Transmetalation->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Product Product RedElim->Product R-C≡CR' TerminalAlkyne H-C≡CR' Deprotonation Deprotonation (Base) TerminalAlkyne->Deprotonation CuAcetylide Cu(I)-C≡CR' Deprotonation->CuAcetylide CuAcetylide->Transmetalation Transfers Acetylide to Palladium

Caption: Catalytic cycles of the Sonogashira coupling reaction.

References

Technical Support Center: Optimizing Reaction Conditions for 8-Nonyn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 8-nonyn-1-ol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 8-nonyn-1-ol?

A common and effective synthetic route for 8-nonyn-1-ol involves a three-step process starting from 7-bromo-1-heptanol. This method is advantageous as it utilizes readily available starting materials and employs protecting group chemistry to prevent unwanted side reactions. The three main stages are:

  • Protection of the hydroxyl group: The alcohol functionality of 7-bromo-1-heptanol is protected as a tetrahydropyranyl (THP) ether. This prevents the acidic proton of the alcohol from interfering with the subsequent alkynylation step.

  • Alkynylation: The THP-protected 7-bromoheptane is then reacted with an acetylide anion, such as that from lithium acetylide ethylenediamine complex, to introduce the terminal alkyne.

  • Deprotection: The THP protecting group is removed under acidic conditions to yield the final product, 8-nonyn-1-ol.

Q2: Why is a protecting group necessary for the alcohol in this synthesis?

The terminal alkyne proton is acidic, but the hydroxyl proton is more so. In the presence of a strong base like an acetylide anion (or a Grignard reagent), the hydroxyl group would be deprotonated in an acid-base reaction.[1][2] This would consume the acetylide reagent and prevent the desired carbon-carbon bond formation. Protecting the alcohol as a THP ether renders the proton non-acidic, allowing the alkynylation reaction to proceed.[3]

Q3: What are the advantages of using a THP ether as a protecting group?

Tetrahydropyranyl (THP) ethers are a good choice for protecting alcohols in this synthesis for several reasons:

  • Ease of formation: They are readily formed by reacting the alcohol with 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst.[3]

  • Stability: THP ethers are stable to a wide range of non-acidic conditions, including the strongly basic conditions of the alkynylation step.[3][4]

  • Ease of removal: The THP group can be easily removed under mild acidic conditions.[3][4]

Q4: What are some common methods for purifying the final product, 8-nonyn-1-ol?

Purification of 8-nonyn-1-ol is typically achieved by silica gel column chromatography.[5][6][7] A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is commonly used to elute the product from the column. The polarity of the eluent can be adjusted based on TLC analysis to achieve optimal separation from any remaining starting materials or byproducts.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or no yield of THP-protected 7-bromoheptane Incomplete reaction due to insufficient catalyst or reaction time.Ensure an adequate amount of acid catalyst (e.g., p-TsOH) is used. Monitor the reaction by TLC until the starting alcohol is consumed.
Decomposition of DHP.Use freshly opened or distilled 3,4-dihydro-2H-pyran (DHP).
Wet reagents or solvent.Ensure all glassware is flame-dried and reagents and solvents are anhydrous.
Low yield of the alkynylation product Incomplete reaction.Allow the reaction to stir for a sufficient amount of time, potentially overnight. Gentle heating may be required, but should be done with caution.
Impure lithium acetylide ethylenediamine complex.Use a fresh, high-quality source of the reagent.
Side reaction with residual water.Ensure all reagents and solvents are scrupulously dried.
Difficulties with the deprotection of the THP ether Incomplete reaction.Increase the reaction time or the amount of acid catalyst. Gentle heating can also be applied.
Acid-sensitive alkyne.While the terminal alkyne is generally stable to mild acid, prolonged exposure to strong acid could cause side reactions. Use a milder acid catalyst like pyridinium p-toluenesulfonate (PPTS).[4]
Formation of byproducts during workup.Neutralize the reaction mixture carefully during the aqueous workup to avoid any acid-catalyzed side reactions of the product.
Co-elution of impurities during column chromatography Inappropriate solvent system.Optimize the eluent system using TLC. A less polar solvent system may be required to achieve better separation. A gradient elution can also be beneficial.
Overloading the column.Use an appropriate amount of silica gel relative to the amount of crude product (typically a 50:1 to 100:1 weight ratio).

Experimental Protocols

Below are detailed experimental protocols for a representative synthesis of 8-nonyn-1-ol.

Step 1: Synthesis of 2-((7-Bromoheptyl)oxy)tetrahydro-2H-pyran (THP-protected 7-bromo-1-heptanol)
ReagentMolar Equiv.MW ( g/mol )Amount
7-Bromo-1-heptanol1.0195.09(e.g., 10.0 g)
3,4-Dihydro-2H-pyran (DHP)1.284.12(e.g., 5.4 g)
p-Toluenesulfonic acid (p-TsOH)0.02172.20(e.g., 0.18 g)
Dichloromethane (DCM)--(e.g., 100 mL)

Procedure:

  • To a solution of 7-bromo-1-heptanol in dichloromethane (DCM) at 0 °C, add 3,4-dihydro-2H-pyran (DHP) followed by a catalytic amount of p-toluenesulfonic acid (p-TsOH).

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of 2-((8-Nonyn-1-yl)oxy)tetrahydro-2H-pyran
ReagentMolar Equiv.MW ( g/mol )Amount
2-((7-Bromoheptyl)oxy)tetrahydro-2H-pyran1.0279.21(e.g., 14.3 g)
Lithium acetylide, ethylenediamine complex1.592.07(e.g., 7.1 g)
Dimethyl sulfoxide (DMSO)--(e.g., 100 mL)

Procedure:

  • To a suspension of lithium acetylide ethylenediamine complex in anhydrous dimethyl sulfoxide (DMSO), add a solution of 2-((7-bromoheptyl)oxy)tetrahydro-2H-pyran in DMSO dropwise at room temperature under an inert atmosphere.

  • Stir the reaction mixture overnight at room temperature.

  • Pour the reaction mixture into ice-water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

Step 3: Synthesis of 8-Nonyn-1-ol
ReagentMolar Equiv.MW ( g/mol )Amount
2-((8-Nonyn-1-yl)oxy)tetrahydro-2H-pyran1.0224.34(e.g., 11.5 g)
p-Toluenesulfonic acid (p-TsOH)0.1172.20(e.g., 0.88 g)
Methanol (MeOH)--(e.g., 100 mL)

Procedure:

  • Dissolve the crude 2-((8-nonyn-1-yl)oxy)tetrahydro-2H-pyran in methanol.

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) to the solution.

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • Once the deprotection is complete, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of 5% to 20% ethyl acetate in hexane) to afford pure 8-nonyn-1-ol.

Visualizing the Workflow and Logic

To better understand the synthesis and troubleshooting process, the following diagrams are provided.

Synthetic Workflow for 8-Nonyn-1-ol

Synthetic_Workflow Start 7-Bromo-1-heptanol Step1 Protection (DHP, p-TsOH) Start->Step1 Intermediate1 THP-protected 7-bromoheptane Step1->Intermediate1 Step2 Alkynylation (LiC≡CH·EDA) Intermediate1->Step2 Intermediate2 THP-protected 8-nonyn-1-ol Step2->Intermediate2 Step3 Deprotection (p-TsOH, MeOH) Intermediate2->Step3 Product 8-Nonyn-1-ol Step3->Product Purification Column Chromatography Product->Purification

Caption: A schematic overview of the three-step synthesis of 8-nonyn-1-ol.

Troubleshooting Decision Tree for Low Yield in Alkynylation

Troubleshooting_Alkynylation Start Low Yield in Alkynylation Step? Check_Reagents Are reagents and solvents scrupulously dry? Start->Check_Reagents Yes Check_Purity Is the lithium acetylide reagent fresh and pure? Check_Reagents->Check_Purity Yes Sol_Dry Dry all reagents and solvents. Use freshly distilled solvents. Check_Reagents->Sol_Dry No Check_Time Was the reaction time sufficient? Check_Purity->Check_Time Yes Sol_Reagent Use a new batch of lithium acetylide complex. Check_Purity->Sol_Reagent No Check_Temp Was the temperature appropriate? Check_Time->Check_Temp Yes Sol_Time Increase reaction time and monitor by TLC. Check_Time->Sol_Time No Sol_Temp Consider gentle heating, but monitor for side products. Check_Temp->Sol_Temp No

Caption: A decision tree to diagnose and resolve low yields in the alkynylation step.

References

Preventing side reactions with the hydroxyl group of Non-8-yn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent common side reactions associated with the hydroxyl group of Non-8-yn-1-ol.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the hydroxyl group of this compound in many reactions?

A1: The hydroxyl group (-OH) of this compound possesses an acidic proton. In the presence of strong bases, such as Grignard reagents or lithium diisopropylamide (LDA), which are often used to deprotonate the terminal alkyne, the hydroxyl group can be deprotonated first, forming an alkoxide.[1] This unintended acid-base reaction consumes the reagent and prevents the desired reaction at the alkyne terminus. Furthermore, the hydroxyl group can react with various reagents, leading to unwanted side products through oxidation, etherification, or esterification.[2][3][4] Protecting the alcohol converts it into a less reactive functional group, most commonly an ether, allowing for selective chemistry to be performed on the alkyne part of the molecule.[5][6]

Q2: What are the most common side reactions involving the unprotected hydroxyl group of this compound?

A2: The primary side reactions involving the unprotected hydroxyl group include:

  • Acid-Base Reactions: Deprotonation by strong bases intended for the alkyne, leading to the formation of an alkoxide.[1]

  • Oxidation: The primary alcohol can be oxidized to an aldehyde or further to a carboxylic acid by common oxidizing agents.[7]

  • Ether Formation: Under acidic conditions or via Williamson ether synthesis conditions, the alcohol can react to form ethers.[3][8]

  • Esterification: Reaction with carboxylic acids or their derivatives (like acid chlorides or anhydrides) to form esters.[4]

Q3: Which protecting groups are most suitable for the hydroxyl group of this compound?

A3: Silyl ethers are the most common and effective protecting groups for alcohols in alkyne chemistry.[6][9] They are easily introduced, stable to a wide range of reaction conditions used for alkynes (including strong bases and many oxidizing agents), and can be selectively removed under mild conditions.[6] The choice of silyl group allows for tuning of stability.

Protecting Group Selection Guide

The following table summarizes common silyl ether protecting groups, their stability, and typical deprotection conditions.

Protecting GroupAbbreviationStability to Acid (Relative)Stability to Base (Relative)Common Deprotection Reagents
TrimethylsilylTMS11Mild acid (e.g., K₂CO₃/MeOH), TBAF[10][11]
TriethylsilylTES6410-100Acid, TBAF[10]
tert-ButyldimethylsilylTBDMS or TBS20,00020,000TBAF, HF•Pyridine, Acetic Acid[9][10]
tert-ButyldiphenylsilylTBDPS5,000,00020,000TBAF, HF•Pyridine[10]
TriisopropylsilylTIPS700,000100,000TBAF, HF•Pyridine[10]

Troubleshooting Guide

Q4: I am attempting a Sonogashira coupling with this compound, but I am getting very low yields and recovering most of my starting material. What is going wrong?

A4: The conditions for Sonogashira coupling typically involve a base (like an amine) which can be strong enough to deprotonate the hydroxyl group. This can interfere with the catalytic cycle. More importantly, the hydroxyl group itself can compete as a nucleophile or ligand for the metal catalyst. To resolve this, you should protect the hydroxyl group as a silyl ether (e.g., TBDMS) before performing the coupling reaction. After a successful coupling, the protecting group can be easily removed.[6]

Q5: I tried to oxidize the hydroxyl group of this compound to an aldehyde, but my product is a complex mixture. What happened?

A5: The terminal alkyne can be sensitive to certain oxidizing agents. Strong oxidants like potassium permanganate or chromic acid can lead to over-oxidation to the carboxylic acid and potentially react with the triple bond.[2][7] For a clean conversion to the aldehyde, use a mild oxidizing agent such as Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP).[2][12] These reagents are highly selective for the oxidation of primary alcohols to aldehydes without affecting the alkyne.[12]

Q6: My reaction to deprotonate the alkyne with n-BuLi resulted in a significant amount of an unexpected ether byproduct. How can I prevent this?

A6: The formation of an ether suggests that the initially formed alkoxide from the deprotonation of the hydroxyl group is reacting with another molecule of your starting material (or an alkyl halide if present).[1] The lithium alkoxide can act as a nucleophile. The fundamental issue is the competition between the deprotonation of the alcohol and the alkyne.[1] The most robust solution is to protect the hydroxyl group before introducing the strong base.

Experimental Protocols

Protocol 1: Protection of this compound with TBDMSCl

This protocol describes the formation of tert-butyldimethyl((non-8-yn-1-yl)oxy)silane.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add imidazole (2.5 eq) to the solution and stir until it dissolves.

  • Add TBDMSCl (1.2 eq) portion-wise to the solution at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure TBDMS-protected alcohol.

Protocol 2: Deprotection of TBDMS-Protected this compound

This protocol describes the removal of the TBDMS group to regenerate the alcohol.

Materials:

  • TBDMS-protected this compound

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the TBDMS-protected alcohol (1.0 eq) in anhydrous THF in a round-bottom flask.

  • Add the 1.0 M TBAF solution in THF (1.2 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the pure this compound.[13]

Visualizations

G Diagram 1: Decision Workflow for Protecting the Hydroxyl Group start Start with This compound condition Are reaction conditions basic (e.g., R-MgX, n-BuLi) or acidic? start->condition protect Protect Hydroxyl Group (e.g., as TBDMS ether) condition->protect Yes no_protect Proceed with caution. Consider mild reagents (e.g., PCC for oxidation) condition->no_protect No react Perform Reaction on Alkyne protect->react deprotect Deprotect Hydroxyl Group react->deprotect end Final Product deprotect->end no_protect->end

Caption: Decision tree for hydroxyl group protection.

G Diagram 2: General Protection-Reaction-Deprotection Workflow cluster_0 Protection Step cluster_1 Reaction Step cluster_2 Deprotection Step start This compound prot_reagent + Protecting Group Reagent (e.g., TBDMSCl, Imidazole) protected Protected this compound prot_reagent->protected reaction_reagent + Desired Reagents (e.g., for Coupling, Alkylation) reacted_product Modified Protected Alkyne protected->reacted_product reaction_reagent->reacted_product deprot_reagent + Deprotecting Agent (e.g., TBAF) final_product Final Product reacted_product->final_product deprot_reagent->final_product

Caption: A typical three-step synthetic sequence.

G Diagram 3: Competing Base Reactions start This compound + Strong Base (B⁻) path1 Desired Pathway: Alkyne Deprotonation start->path1 path2 Side Reaction: Alcohol Deprotonation start->path2 product1 Alkynyl Anion (for C-C bond formation) path1->product1 product2 Alkoxide Anion (leads to byproducts) path2->product2

Caption: Competing reaction pathways with a strong base.

References

Technical Support Center: Purification of Long-Chain Alkynols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the purification of long-chain alkynols.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying long-chain alkynols?

Long-chain alkynols present several purification challenges stemming from their unique physical and chemical properties. These include:

  • Physical State: They are often waxy solids or oils, which can make them difficult to handle, weigh, and transfer.[1]

  • Solubility Issues: Their long alkyl chains confer non-polar character, while the hydroxyl group adds polarity. This dual nature can lead to low solubility in common solvents, complicating both chromatography and recrystallization.[1]

  • Similar Polarity to Impurities: Byproducts from synthesis often have polarities very similar to the target alkynol, making separation by standard chromatographic or recrystallization methods difficult.[1]

  • Chemical Instability: The alkyne and alcohol functional groups are sensitive to heat, oxygen, and acidic or basic conditions. This can lead to degradation, such as oxidation of the alcohol, hydration of the alkyne to a ketone, or polymerization, especially in the presence of trace metals like copper.

  • Catalyst Removal: Residual metal catalysts (e.g., palladium, copper) from coupling reactions can be difficult to remove as they may coordinate strongly with the alkyne.[2]

Q2: How should I handle the waxy or oily nature of my long-chain alkynol?

The waxy consistency of many long-chain alkynols makes them challenging to manage. To facilitate transfer and measurement, you can gently warm the container and any tools (like spatulas or syringes) to just above the compound's melting point. However, prolonged or excessive heating should be avoided to prevent thermal degradation. For accurate measurements and easier handling during column chromatography, it is often best to dissolve the compound in a small amount of a suitable solvent or adsorb it onto silica gel for "dry loading".

Q3: What are the most common impurities I should expect?

Common impurities depend on the synthetic route but often include:

  • Unreacted starting materials.

  • Byproducts from side reactions, such as Glaser-Hay coupling (homocoupling) of terminal alkynes.

  • Hydration products, where the alkyne has been converted to a ketone or aldehyde.

  • Oxidation products, where the alcohol has been oxidized.

  • Residual metal catalysts from the synthesis.

Q4: Which purification method is best for long-chain alkynols?

The optimal method depends on the specific alkynol, its physical state, and the nature of the impurities.

  • Flash Column Chromatography is the most common and versatile technique, particularly for separating impurities with different polarities.

  • Recrystallization is highly effective for solid compounds, provided a suitable solvent can be found that dissolves the compound when hot but not when cold.[3][4] It is excellent for removing trace impurities from a product that is already relatively pure.

  • Vacuum Distillation is suitable for thermally stable, liquid alkynols where there is a significant difference in boiling points between the product and impurities.[5] Distillation under reduced pressure is crucial to lower the boiling point and prevent decomposition at high temperatures.[5][6][7]

Data Presentation: Comparison of Purification Techniques

The table below summarizes the applicability and challenges of common purification methods for long-chain alkynols.

Purification MethodTypical Purity AchievedTypical YieldKey Challenges & ConsiderationsBest For
Flash Chromatography >95%50-90%Streaking due to low solubility; co-elution with non-polar impurities; requires solvent optimization.[1]Complex mixtures with multiple components; removing impurities with different polarities.
Recrystallization >99%40-80%Compound "oiling out"; finding a suitable solvent; low recovery if the compound is somewhat soluble at low temperatures.[1]Final purification step for solid compounds that are already >90% pure.
Vacuum Distillation >98%60-95%Thermal decomposition, even under vacuum; requires specialized glassware; ineffective for impurities with close boiling points.[5][6]Purifying thermally stable, liquid alkynols on a large scale.

Troubleshooting Guides

Guide 1: Flash Column Chromatography
SymptomPossible Cause(s)Troubleshooting Steps
Poor Separation / Co-elution Inappropriate solvent system (eluent).1. Optimize Eluent: Use Thin-Layer Chromatography (TLC) to screen different solvent systems. Aim for an Rf value of 0.2-0.4 for the target compound.[1] 2. Use a Gradient: Start with a non-polar eluent and gradually increase the polarity to better resolve compounds.
Streaking / Tailing of Compound Band 1. Poor solubility in the eluent. 2. Column overloading. 3. Compound is acidic/basic and interacting with silica.1. Solvent Modification: Add a small amount of a more polar co-solvent (e.g., methanol, ethyl acetate) to the eluent to improve solubility. 2. Dry Loading: Adsorb the waxy compound onto a small amount of silica gel and load it onto the column as a solid. 3. Reduce Load: Use less material on the column.
Residual Metal Catalyst in Product Strong coordination of the metal (e.g., Pd, Cu) to the alkyne group.1. Aqueous Workup: Perform a thorough aqueous workup before chromatography to remove water-soluble metal salts. 2. Metal Scavengers: After chromatography, treat the product solution with a metal scavenging resin.
Guide 2: Recrystallization
SymptomPossible Cause(s)Troubleshooting Steps
Compound "Oils Out" 1. Inappropriate solvent system. 2. Solution is cooling too quickly. 3. Melting point of the solute is below the boiling point of the solvent.1. Solvent Screen: Perform a small-scale solvent screen to find a better solvent or solvent mixture. 2. Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.[8] 3. Use Less Solvent: Ensure you are using the minimum amount of hot solvent to fully dissolve the compound.[9]
No Crystals Form 1. Solution is not saturated (too much solvent used). 2. Compound is too soluble in the chosen solvent, even at low temperatures.1. Evaporate Solvent: Gently heat the solution to boil off some of the solvent to increase saturation, then allow it to cool again.[1] 2. Scratch/Seed: Scratch the inside of the flask with a glass rod at the solvent line or add a small seed crystal of the pure compound to induce nucleation.[1] 3. Use an Anti-solvent: Add a second solvent in which the compound is insoluble to decrease its overall solubility.[9]
Low Recovery of Product 1. Too much solvent was used. 2. Premature crystallization during a hot filtration step. 3. The compound has significant solubility in the cold solvent.1. Minimize Solvent: Use the absolute minimum amount of boiling solvent required for dissolution.[10] 2. Keep it Hot: Use a pre-heated funnel and flask for hot filtration to prevent the compound from crashing out. 3. Cool Thoroughly: Ensure the solution is thoroughly chilled in an ice bath before filtering to maximize crystal formation.[10]

Experimental Protocols

Protocol 1: Flash Column Chromatography with Dry Loading
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are present.

  • Sample Adsorption: Dissolve your crude long-chain alkynol (e.g., 100 mg) in a minimal amount of a volatile solvent (e.g., dichloromethane). Add silica gel (approx. 500 mg) to this solution.

  • Solvent Removal: Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Loading: Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution: Begin eluting the column with your chosen solvent system (determined by TLC), starting with a low polarity and gradually increasing it if necessary.

  • Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Solvent Selection: Place a small amount of the crude solid in a test tube. Add a few drops of a potential solvent. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.[10]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent dropwise while swirling until the solid just dissolves.[3][10]

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated carbon and boil for a few minutes. Perform a hot filtration to remove the carbon.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath for at least 15-30 minutes to maximize crystal formation.[10]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities.[3]

  • Drying: Allow the crystals to dry completely under vacuum or in a desiccator.[3]

Protocol 3: Vacuum Distillation
  • Apparatus Setup: Assemble a vacuum distillation apparatus using thick-walled tubing and ground-glass joints that are properly greased to ensure a good seal.[6] A stir bar should be added to the distilling flask to ensure smooth boiling.[6]

  • Pressure Reduction: Connect the apparatus to a vacuum source (e.g., vacuum pump). Reduce the pressure inside the system to the desired level. A manometer should be used to monitor the pressure.[11]

  • Heating: Begin heating the distilling flask using a heating mantle or oil bath.[6]

  • Distillation: The liquid will begin to boil at a reduced temperature.[5] Collect the fraction that distills over at a constant temperature. This constant temperature is the boiling point at that specific pressure.[6]

  • Termination: Once the desired product has been collected, remove the heat source first, and then allow the system to cool before slowly re-introducing air to the apparatus.

Visualizations

Purification_Workflow cluster_start Start cluster_analysis Analysis & Decision cluster_purification Purification Methods cluster_end Final Steps Crude_Product Crude Product Purity_Check Initial Purity Check (e.g., TLC, GC-MS) Crude_Product->Purity_Check Choose_Method Choose Purification Method Purity_Check->Choose_Method Chromatography Column Chromatography Choose_Method->Chromatography Complex Mixture Recrystallization Recrystallization Choose_Method->Recrystallization Solid Product Distillation Vacuum Distillation Choose_Method->Distillation Liquid Product Final_Analysis Purity Analysis (e.g., NMR, GC-MS) Chromatography->Final_Analysis Recrystallization->Final_Analysis Distillation->Final_Analysis Pure_Product Pure Product Final_Analysis->Pure_Product

Caption: General workflow for the purification of long-chain alkynols.

Recrystallization_Troubleshooting Start Solution Cooled. Do Crystals Form? Oiled_Out Did it 'Oil Out'? Start->Oiled_Out No Success Yes, Crystals Formed. Collect and Dry. Start->Success Yes Solution_Clear Is solution still clear? Oiled_Out->Solution_Clear No Action1 Change solvent or cool more slowly. Oiled_Out->Action1 Yes Action2 Evaporate some solvent. Scratch flask or add seed crystal. Solution_Clear->Action2 Yes

Caption: Troubleshooting logic for common recrystallization issues.

Chromatography_Troubleshooting Start Is Separation Good? Success Good Separation. Combine Fractions. Start->Success Yes Action1 Optimize eluent with TLC. Start->Action1 No Streaking Is there streaking or tailing? Metal Is residual metal catalyst present? Streaking->Metal No Action2 Modify eluent or use dry loading. Streaking->Action2 Yes Action3 Use metal scavenger resin post-purification. Metal->Action3 Yes Action1->Streaking Still Poor

References

Identifying impurities in Non-8-yn-1-ol samples via NMR

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Non-8-yn-1-ol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in this compound samples via Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?

A1: The chemical shifts for this compound are determined by its structure, which includes a primary alcohol, a terminal alkyne, and a six-carbon aliphatic chain. The expected signals are summarized in the tables below.

Q2: I see a broad singlet in my ¹H NMR spectrum. How can I confirm it is the alcohol (-OH) proton?

A2: The chemical shift of hydroxyl protons can be variable and they often appear as broad signals.[1] To confirm this peak, you can perform a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the spectrum. The -OH proton will exchange with deuterium, causing the peak to disappear or significantly diminish.[2][3]

Q3: My NMR spectrum shows peaks that I cannot assign to this compound. What could they be?

A3: Unassigned peaks are likely impurities. These can include:

  • Residual Solvents: Solvents used during synthesis or purification (e.g., ethyl acetate, acetone, dichloromethane) are common impurities.[2][4]

  • Water: NMR solvents can absorb moisture from the air, leading to a water peak.[2]

  • Starting Materials or Byproducts: Depending on the synthetic route, unreacted starting materials or side-products may be present.

  • Isomers: Structural isomers, such as (E)-non-2-en-8-yn-1-ol, could be present as impurities.[5]

Q4: The peaks in my spectrum are very broad. What could be the cause?

A4: Peak broadening can result from several factors:

  • Poor Shimming: The magnetic field homogeneity may need to be optimized.

  • Sample Concentration: A sample that is too concentrated can lead to broad signals.[2]

  • Low Solubility: If the compound is not fully dissolved, it can result in a non-homogenous sample and broad peaks.[2]

  • Paramagnetic Impurities: The presence of paramagnetic substances can cause significant line broadening.[1]

Q5: How can I remove a persistent ethyl acetate impurity from my sample?

A5: Ethyl acetate can be difficult to remove under a high vacuum. A common technique is to dissolve the sample in a small amount of dichloromethane, then remove the solvent on a rotary evaporator. Repeating this process two or three times can effectively displace the residual ethyl acetate.[2][3]

Data Presentation

Table 1: Predicted ¹H NMR Chemical Shifts for this compound
Proton AssignmentStructure FragmentPredicted Chemical Shift (δ) ppmMultiplicity
H-1-CH₂-OH~ 3.65Triplet (t)
H-9≡C-H~ 1.94Triplet (t)
H-7-CH₂-C≡~ 2.18Doublet of Triplets (dt)
H-2-CH₂-CH₂OH~ 1.57Quintet
H-3 to H-6-(CH₂)₄-~ 1.30 - 1.45Multiplet (m)
-OH-OHVariable (1-5)Broad Singlet (br s)

Note: Chemical shifts are predictions and can vary based on solvent and concentration.[6][7][8]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
Carbon AssignmentStructure FragmentPredicted Chemical Shift (δ) ppm
C-1-CH₂-OH~ 62.9
C-8-C≡CH~ 84.5
C-9≡C-H~ 68.2
C-7-CH₂-C≡~ 18.4
C-2-CH₂-CH₂OH~ 32.7
C-3 to C-6-(CH₂)₄-~ 25.6 - 29.3

Note: These values are typical for similar structures and serve as a guide.[9][10][11]

Table 3: Common ¹H NMR Solvent Impurities in CDCl₃
ImpurityChemical Shift (δ) ppmMultiplicity
Acetone2.17Singlet (s)
Dichloromethane5.30Singlet (s)
Ethyl Acetate2.05 (-CH₃), 4.12 (-CH₂-), 1.26 (-CH₃)s, Quartet (q), Triplet (t)
Water~ 1.56Broad Singlet (br s)
Chloroform (residual)7.26Singlet (s)

Source: Adapted from data on common laboratory solvent impurities.[4]

Experimental Protocols

Protocol 1: NMR Sample Preparation
  • Weigh Sample: Accurately weigh 5-10 mg of the this compound sample.

  • Transfer to Vial: Transfer the sample to a clean, dry glass vial.

  • Add Solvent: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial.

  • Dissolve: Gently swirl or vortex the vial until the sample is completely dissolved.

  • Filter (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

  • Transfer to NMR Tube: Carefully transfer the solution to a standard 5 mm NMR tube.

  • Cap and Label: Cap the NMR tube securely and label it clearly. The sample is now ready for analysis.

Protocol 2: D₂O Exchange for -OH Peak Identification
  • Acquire Initial Spectrum: Prepare the NMR sample as described in Protocol 1 and acquire a standard ¹H NMR spectrum.

  • Identify Potential -OH Peak: Locate the broad singlet suspected to be the hydroxyl proton.

  • Add D₂O: Carefully add one drop of deuterium oxide (D₂O) to the NMR tube.

  • Mix Thoroughly: Cap the tube and shake it vigorously for several minutes to ensure thorough mixing and facilitate proton-deuterium exchange.[2]

  • Re-acquire Spectrum: Place the sample back in the NMR spectrometer and acquire a second ¹H NMR spectrum using the same parameters.

  • Analyze: Compare the two spectra. The disappearance or significant reduction in the intensity of the suspected -OH peak confirms its assignment.[3]

Visualizations

experimental_workflow start Start: This compound Sample prep Prepare NMR Sample (Protocol 1) start->prep acquire Acquire ¹H NMR Spectrum prep->acquire analyze Analyze Spectrum: Assign Known Peaks acquire->analyze unassigned Unassigned Peaks Present? analyze->unassigned compare Compare to Impurity Data (Table 3) unassigned->compare Yes end_pure End: Sample is Pure unassigned->end_pure No d2o Perform D₂O Exchange (Protocol 2) compare->d2o Broad Peak? end_impure End: Impurity Identified compare->end_impure d2o->end_impure

Caption: Experimental workflow for identifying impurities in this compound via NMR.

logical_relationship cluster_structure This compound Structure cluster_signals ¹H NMR Signals HO-CH₂-(CH₂)₅-CH₂-C≡CH HO-CH₂-(CH₂)₅-CH₂-C≡CH B ~1.57 ppm (p) -CH₂- HO-CH₂-(CH₂)₅-CH₂-C≡CH->B H-2 C ~1.3-1.45 ppm (m) -(CH₂)₄- HO-CH₂-(CH₂)₅-CH₂-C≡CH->C H-3 to H-6 D ~2.18 ppm (dt) -CH₂-C≡ HO-CH₂-(CH₂)₅-CH₂-C≡CH->D H-7 E ~1.94 ppm (t) ≡C-H HO-CH₂-(CH₂)₅-CH₂-C≡CH->E H-9 A ~3.65 ppm (t) -CH₂-OH

Caption: Relationship between the structure of this compound and its characteristic ¹H NMR signals.

References

Stability issues and degradation of Non-8-yn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability and degradation of Non-8-yn-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound is susceptible to several degradation pathways due to its bifunctional nature, containing both a terminal alkyne and a primary alcohol. Key concerns include:

  • Oxidation: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, while the terminal alkyne can undergo oxidative cleavage. This process is often accelerated by exposure to atmospheric oxygen.

  • Polymerization: Terminal alkynes, including this compound, can undergo oxidative coupling reactions, such as Glaser-Hay coupling, especially in the presence of trace metal impurities like copper, leading to the formation of dimers and higher-order polymers.

  • Hydration: The alkyne functional group can undergo hydration, typically catalyzed by acid or certain metal ions, to yield a methyl ketone.[1][2]

  • Acid/Base Sensitivity: Both the alkyne and alcohol moieties can be sensitive to acidic or basic conditions, which may catalyze unwanted side reactions or degradation.

Q2: What are the ideal storage conditions for this compound to ensure its stability?

A2: To minimize degradation and maintain the purity of this compound, the following storage conditions are recommended:

  • Temperature: Store at low temperatures, ideally at -20°C or below, in a freezer for long-term storage. For short-term storage, 2-8°C is acceptable if the compound is sealed and dry.[3][4]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Light: Protect from light by using amber-colored vials or by wrapping the container in aluminum foil to prevent photolytic degradation.

  • Purity: Ensure the compound is stored in a highly pure state, as impurities can catalyze decomposition.

Q3: I observed a color change in my sample of this compound. What could be the cause?

A3: A color change, such as yellowing or browning, is often an indicator of degradation. This can be caused by:

  • Oxidation: Exposure to air can lead to the formation of colored oxidation byproducts.

  • Polymerization: The formation of conjugated polydiyne structures through oxidative coupling can result in colored compounds.

  • Contamination: Contamination with trace metals or other reactive species can catalyze degradation reactions that produce colored impurities.

Q4: My experimental results using this compound are inconsistent. Could this be related to its stability?

A4: Yes, inconsistent experimental results are a common consequence of using degraded this compound. The presence of impurities or degradation products can interfere with your reaction, leading to lower yields, unexpected side products, and poor reproducibility. It is crucial to assess the purity of your this compound sample before use, especially if it has been stored for an extended period or under suboptimal conditions.

Troubleshooting Guides

Issue 1: Unexpected Peaks in NMR/LC-MS Analysis

Symptoms:

  • Appearance of new signals in the 1H or 13C NMR spectrum.

  • Additional peaks observed in LC-MS or GC-MS analysis that do not correspond to this compound.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Oxidation of the Alcohol Check for the presence of an aldehyde proton (~9.5-10 ppm in 1H NMR) or a carboxylic acid proton (>10 ppm). Use freshly purified this compound and handle under an inert atmosphere.
Oxidative Coupling of the Alkyne Look for the disappearance of the terminal alkyne proton (~1.9-2.5 ppm in 1H NMR) and the appearance of new signals corresponding to the diyne product. Purify the sample by flash chromatography to remove polymeric impurities.
Hydration of the Alkyne Check for the presence of a methyl ketone, indicated by a singlet around 2.1 ppm in 1H NMR. Ensure all solvents and reagents are anhydrous and avoid acidic conditions.
Contamination from Storage Container or Handling Use clean, dry glassware and storage containers. Avoid contact with reactive materials.
Issue 2: Low Reaction Yield or Incomplete Conversion

Symptoms:

  • Significantly lower than expected yield for a reaction involving this compound.

  • Incomplete consumption of starting material even after extended reaction times.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Degraded Starting Material Assess the purity of the this compound by NMR or GC-MS. If impurities are detected, purify the material by flash chromatography or distillation before use.
Presence of Inhibitors Degradation products can sometimes act as inhibitors for certain reactions. Ensure the use of high-purity this compound.
Inaccurate Quantification If the this compound has degraded, its actual concentration may be lower than calculated based on the initial weight. Re-quantify the starting material after purification.

Data Presentation

Table 1: Summary of Factors Affecting this compound Stability

Factor Effect on Stability Recommended Mitigation
Temperature Higher temperatures accelerate degradation.Store at -20°C or below for long-term storage.
Oxygen Promotes oxidation of both the alcohol and alkyne functional groups.Handle and store under an inert atmosphere (e.g., argon, nitrogen).
Light Can initiate photolytic degradation pathways.Store in amber vials or protect from light with foil.
pH Acidic conditions can catalyze alkyne hydration; basic conditions can promote other side reactions.Store and handle at or near neutral pH unless a specific protocol requires otherwise.
Metal Impurities Trace metals (e.g., Cu, Pd) can catalyze oxidative coupling and other degradation reactions.Use high-purity material and avoid contamination with metals.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by 1H NMR

Objective: To determine the purity of a this compound sample and identify potential degradation products.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl3) with 0.03% v/v tetramethylsilane (TMS)

  • NMR tube

  • NMR spectrometer

Methodology:

  • Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of CDCl3 in a clean, dry vial.

  • Transfer the solution to an NMR tube.

  • Acquire a 1H NMR spectrum.

  • Integrate the characteristic peaks of this compound:

    • Terminal alkyne proton (triplet, ~1.9-2.5 ppm)

    • Methylene group adjacent to the alcohol (triplet, ~3.6 ppm)

    • Methylene group adjacent to the alkyne (triplet of doublets, ~2.2 ppm)

  • Analyze the spectrum for the presence of impurity peaks, such as those corresponding to aldehydes, carboxylic acids, or ketones.

  • Calculate the purity by comparing the integration of the product peaks to those of the impurities.

Protocol 2: Small-Scale Purification of this compound by Flash Chromatography

Objective: To remove degradation products and other impurities from a sample of this compound.

Materials:

  • Crude this compound

  • Silica gel

  • Hexanes

  • Ethyl acetate

  • Glass column for flash chromatography

  • Collection tubes

Methodology:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack the column.

  • Dissolve the crude this compound in a minimal amount of the mobile phase.

  • Load the sample onto the top of the silica gel bed.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Collect fractions and monitor the separation by thin-layer chromatography (TLC).

  • Combine the fractions containing the pure this compound.

  • Remove the solvent under reduced pressure to obtain the purified product.

  • Confirm the purity of the isolated this compound using the NMR protocol described above.

Visualizations

degradation_pathways This compound This compound Aldehyde Aldehyde This compound->Aldehyde Oxidation (O2) Diyne Dimer Diyne Dimer This compound->Diyne Dimer Oxidative Coupling (Cu, O2) Methyl Ketone Methyl Ketone This compound->Methyl Ketone Hydration (H+, H2O) Carboxylic Acid Carboxylic Acid Aldehyde->Carboxylic Acid Further Oxidation

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_0 Purity Assessment cluster_1 Action Sample Sample NMR_Analysis 1H NMR Analysis Sample->NMR_Analysis Purity_Check Purity > 95%? NMR_Analysis->Purity_Check Use_in_Experiment Use in Experiment Purity_Check->Use_in_Experiment Yes Purification Purify by Flash Chromatography Purity_Check->Purification No Purification->Sample Re-assess Purity

Caption: Workflow for assessing and ensuring the purity of this compound.

References

How to avoid dimerization of terminal alkynes with Non-8-yn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of terminal alkyne dimerization, particularly when working with substrates like Non-8-yn-1-ol, in coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is terminal alkyne dimerization and why is it problematic?

A1: Terminal alkyne dimerization, also known as homocoupling, is an undesired side reaction where two molecules of a terminal alkyne, such as this compound, react to form a symmetrical 1,3-diyne.[1] This is a significant issue in cross-coupling reactions like the Sonogashira, Glaser, and Hay couplings, where the objective is to couple the terminal alkyne with a different molecule (e.g., an aryl halide). Dimerization consumes the starting alkyne, leading to a reduced yield of the desired cross-coupled product and complicating the purification process due to the formation of byproducts.[1]

Q2: What are the primary strategies to prevent the dimerization of terminal alkynes?

A2: There are three main strategies to minimize or prevent the dimerization of terminal alkynes:[1]

  • Use of Protecting Groups: The acidic proton of the terminal alkyne can be replaced with a protecting group, which is removed after the coupling reaction. Silyl protecting groups like trimethylsilyl (TMS) and triisopropylsilyl (TIPS) are commonly used.[1][2]

  • Optimization of Reaction Conditions: Modifying reaction parameters such as temperature, atmosphere, and the rate of reagent addition can significantly suppress homocoupling.[1][3]

  • Judicious Choice of Catalyst and Ligands: The selection of the catalyst system, including the metal and its ligands, is crucial in directing the reaction towards the desired cross-coupling pathway. For instance, copper-free catalyst systems are often employed to reduce Glaser-type homocoupling.[1][4]

Q3: When should I consider using a protecting group for my terminal alkyne?

A3: Using a protecting group is advisable when other optimization strategies are insufficient to prevent significant dimerization. Protecting groups are particularly useful in syntheses where the terminal alkyne is valuable or when the homodimer is difficult to separate from the desired product. The trimethylsilyl (TMS) group is a common choice and can be introduced by treating the alkyne with a strong base like n-butyllithium followed by trimethylsilyl chloride.[1][5][6]

Troubleshooting Guides

Issue 1: Excessive Homocoupling in Sonogashira Reactions

Symptoms:

  • Low yield of the desired cross-coupled product.

  • A significant amount of a symmetrical diyne byproduct is observed in the reaction mixture (confirmable by NMR or mass spectrometry).

Possible Causes and Solutions:

Possible CauseRecommended Solution
Presence of Oxygen The Glaser-Hay coupling, a common homocoupling pathway, is an oxidative process often promoted by oxygen.[7] Ensure all solvents and reagents are rigorously degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (e.g., Argon or Nitrogen) for at least 30 minutes.[7] Maintain a positive pressure of inert gas throughout the reaction.[4][7]
Copper(I) Catalyst The copper co-catalyst in traditional Sonogashira reactions can also catalyze the unwanted Glaser coupling.[1] Consider using a copper-free Sonogashira protocol. Several efficient copper-free methods have been developed that minimize homocoupling.[1][4]
High Concentration of Terminal Alkyne A high initial concentration of the terminal alkyne can favor dimerization. Employ slow addition of the terminal alkyne to the reaction mixture using a syringe pump to maintain a low, steady concentration, thereby favoring the cross-coupling reaction.[1][4]
Inappropriate Ligand Choice The steric and electronic properties of the phosphine ligands on the palladium catalyst can influence the relative rates of cross-coupling and homocoupling. Bulky, electron-rich phosphine ligands can sometimes favor the desired cross-coupling.[1] Experiment with different phosphine ligands to find the optimal one for your specific substrates.
Reaction Temperature Higher temperatures can sometimes increase the rate of homocoupling. Screen different temperatures to find the optimal balance between the rate of the desired reaction and the formation of the homocoupling byproduct.[4] For some substrates, room temperature is sufficient.[4][8]
Issue 2: Dimerization in Glaser-Hay or Eglinton Couplings

Symptoms:

  • In a cross-coupling attempt between two different terminal alkynes, a statistical mixture of products is obtained, including significant amounts of both homocoupled diynes.

Possible Causes and Solutions:

Possible CauseRecommended Solution
High Concentration of Reactants Similar to other coupling reactions, high concentrations can favor the statistically more probable homocoupling. Performing the reaction under high dilution conditions can favor intramolecular cyclization or improve selectivity in intermolecular cross-coupling.
Similar Reactivity of Alkynes If both terminal alkynes have similar reactivity, a statistical mixture of products is likely. One strategy is to use one alkyne in a large excess. Another is to employ a stepwise approach like the Cadiot-Chodkiewicz coupling, where one alkyne is first converted to a haloalkyne for a subsequent reaction.[9]
Reaction Conditions The choice of ligand, solvent, and base can significantly impact the selectivity of the coupling. For example, in some systems, using TMEDA as a ligand can facilitate the reaction.[10][11] The pH of the solution can also play a role in reaction efficiency and protein degradation in bioconjugation reactions.[12]

Experimental Protocols

Protocol 1: Trimethylsilyl (TMS) Protection of a Terminal Alkyne

This protocol describes the protection of a terminal alkyne like this compound to prevent its dimerization during subsequent coupling reactions.

Materials:

  • Terminal alkyne (e.g., this compound) (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) (1.1 eq)

  • Trimethylsilyl chloride (TMSCl) (1.2 eq)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the terminal alkyne (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., Argon).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq) dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add TMSCl (1.2 eq) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • The crude TMS-protected alkyne can often be used without further purification.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol provides a general procedure for a copper-free Sonogashira coupling to minimize homocoupling of the terminal alkyne.

Materials:

  • Aryl or vinyl halide (1.0 eq)

  • Terminal alkyne (e.g., this compound) (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Amine base (e.g., triethylamine or diisopropylethylamine), degassed

  • Anhydrous solvent (e.g., THF or DMF), degassed

Procedure:

  • To an oven-dried Schlenk flask, add the aryl or vinyl halide (1.0 eq) and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed anhydrous solvent, followed by the degassed amine base.

  • Add the terminal alkyne (1.2 eq) dropwise to the stirred reaction mixture.

  • Stir the reaction at the appropriate temperature (e.g., room temperature to 80 °C) and monitor its progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Dimerization_Prevention_Workflow cluster_start Start: Terminal Alkyne Reaction cluster_problem Problem Identification cluster_solutions Troubleshooting Strategies cluster_outcome Desired Outcome start Terminal Alkyne (e.g., this compound) problem Excessive Dimerization (Homocoupling)? start->problem protect Use Protecting Group (e.g., TMS) problem->protect Yes optimize Optimize Conditions (Copper-free, Slow Addition) problem->optimize Yes catalyst Change Catalyst/Ligand problem->catalyst Yes product Desired Cross-Coupled Product problem->product No protect->product optimize->product catalyst->product

Caption: Troubleshooting workflow for terminal alkyne dimerization.

Sonogashira_Pathways cluster_reactants Reactants cluster_catalytic_cycle Catalytic Cycles cluster_products Products R_X Aryl/Vinyl Halide (R-X) Pd_cycle Pd-Catalyzed Cross-Coupling R_X->Pd_cycle R_alkyne Terminal Alkyne (R'-C≡CH) R_alkyne->Pd_cycle Cu_cycle Cu-Catalyzed Homocoupling (Glaser) R_alkyne->Cu_cycle cross_product Desired Product (R-C≡C-R') Pd_cycle->cross_product Desired Pathway homo_product Dimerization Byproduct (R'-C≡C-C≡C-R') Cu_cycle->homo_product Undesired Pathway

Caption: Competing pathways in Sonogashira coupling.

References

Technical Support Center: Overcoming Poor Solubility of Non-8-yn-1-ol Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility challenges encountered during chemical reactions involving Non-8-yn-1-ol and its derivatives. The following information is designed to offer practical solutions to enhance reaction yields and product purity by overcoming poor solubility.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a long-chain alcohol containing a terminal alkyne. Its structure dictates its solubility profile. The long C9 hydrocarbon chain makes it largely nonpolar, leading to poor solubility in water. However, it is generally soluble in a range of common organic solvents. The hydroxyl (-OH) group provides a degree of polarity, allowing for hydrogen bonding, which can influence its solubility in moderately polar solvents.

Q2: Why am I observing incomplete dissolution of my this compound reaction product?

Incomplete dissolution of reaction products derived from this compound is a common issue stemming from a mismatch in polarity between the product and the chosen solvent. As this compound undergoes reactions such as esterification, etherification, or click chemistry, the resulting product may become significantly more or less polar than the starting material, leading to precipitation. For instance, converting the hydroxyl group to a less polar ether or a more polar triazole can drastically alter solubility.

Q3: How does temperature affect the solubility of this compound and its products?

For most solid organic compounds, solubility increases with temperature.[1][2][3] Gently heating the reaction mixture can often be the simplest first step to improve the solubility of a sparingly soluble starting material or product.[1][2][3] However, it is crucial to be mindful of the thermal stability of all reactants, catalysts, and products, as excessive heat can lead to degradation and the formation of byproducts.

Q4: Can the choice of solvent impact the reaction rate beyond just solubility?

Yes, the solvent can play a crucial role in the reaction kinetics. For example, in the Mitsunobu esterification, reaction rates have been observed to be significantly faster in non-polar solvents compared to polar solvents.[4] The solvent can stabilize or destabilize transition states, thus directly influencing the reaction rate.[4] Therefore, solvent selection should consider both solubility and potential kinetic effects.

Troubleshooting Guides

This section provides systematic approaches to troubleshoot and resolve common solubility issues encountered during specific reactions involving this compound.

Issue 1: Poor Solubility in Click Chemistry Reactions

Problem: Low yield or precipitation observed during the copper-catalyzed azide-alkyne cycloaddition (CuAAC) of this compound or its derivatives with an azide partner. This is often due to the hydrophobic nature of the long alkyl chain.

Solutions:

  • Introduce a Co-solvent: The use of a co-solvent can create a solvent mixture with an optimal polarity to dissolve all reactants. Polar aprotic solvents are often effective.

    • Recommended Co-solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), or Acetonitrile.[5]

    • Strategy: Start by adding a small percentage of the co-solvent (e.g., 10-20% v/v) to your primary reaction solvent and gradually increase the proportion while monitoring for dissolution and reaction progress. For bioconjugation reactions, up to 10% DMSO or DMF is often well-tolerated.[5]

  • Elevate the Reaction Temperature: Gently heating the reaction mixture can improve the solubility of hydrophobic reactants.

    • Typical Range: 40-60 °C.

    • Caution: Ensure the temperature does not exceed the decomposition point of your reactants or catalyst. Use a well-sealed reaction vessel to prevent the evaporation of volatile components.

  • Utilize Stabilizing Ligands: In CuAAC, certain ligands can not only stabilize the Cu(I) catalyst but also improve the overall reaction efficiency, which can be beneficial when dealing with challenging substrates. Water-soluble ligands like THPTA can be particularly useful when working in aqueous co-solvent systems.[6]

Quantitative Data Summary: Co-solvent Effects

SolventPolarity IndexBoiling Point (°C)Key Characteristics
Water 10.2100Highly polar, poor solvent for this compound.
DMSO 7.2189Highly polar aprotic, excellent for dissolving a wide range of compounds.[5]
DMF 6.4153Polar aprotic, good alternative to DMSO.[5]
Acetonitrile 5.882Moderately polar aprotic.
THF 4.066Low polarity, good for many organic reactions.
Toluene 2.4111Nonpolar, can be effective for nonpolar products.
Hexane 0.169Highly nonpolar, suitable for very nonpolar compounds.
Issue 2: Phase Separation in Etherification or Esterification Reactions

Problem: A biphasic mixture is observed during the Williamson ether synthesis or Fischer esterification, leading to a slow or incomplete reaction. This typically occurs when an aqueous solution of a base or acid is used with the organic-soluble this compound.

Solutions:

  • Employ Phase-Transfer Catalysis (PTC): A phase-transfer catalyst facilitates the transfer of a reactant from the aqueous phase to the organic phase where the reaction occurs.[7]

    • Common Catalysts: Quaternary ammonium salts (e.g., tetrabutylammonium bromide - TBAB) or phosphonium salts.

    • Mechanism: The PTC transports the hydrophilic nucleophile (e.g., hydroxide or alkoxide) into the organic phase to react with the electrophile (e.g., this compound derivative).

  • Use a Co-solvent System: As with click chemistry, adding a co-solvent that is miscible with both the aqueous and organic phases can create a single-phase system, eliminating the interface and accelerating the reaction.

    • Recommended Co-solvents: THF or 1,4-Dioxane.

Quantitative Data Summary: Phase-Transfer Catalyst Loading

CatalystTypical Loading (mol%)Common Applications
TBAB 1-10Williamson Ether Synthesis, Esterification
Aliquat 336 1-5Alkylation, Saponification
18-Crown-6 1-5Reactions involving potassium salts
Issue 3: Low Yield in Sonogashira Coupling

Problem: Poor yields are obtained in the Sonogashira coupling of a this compound derivative, potentially due to poor solubility of the reactants or catalyst deactivation.

Solutions:

  • Optimize the Solvent System: The choice of solvent can significantly impact the outcome.

    • Strategy: If solubility is an issue in a common solvent like THF, consider using a more polar aprotic solvent such as DMF or a mixture of solvents. For some substrates, using a mixture of 1,4-dioxane and an amine base like triethylamine has been shown to improve yields by enhancing solubility.[8]

  • Adjust the Base: The choice and amount of the amine base can influence the reaction.

    • Common Bases: Triethylamine, Diisopropylamine (DIPA).

    • Strategy: Ensure a sufficient excess of the base is used. In some cases, using the amine as a co-solvent can be beneficial.

  • Consider a Copper-Free Protocol: For sensitive substrates, copper-free Sonogashira conditions can sometimes provide better results and may be less susceptible to solubility-related catalyst deactivation.

Experimental Protocols

Protocol 1: Improving Click Chemistry Yield with a Co-solvent

Objective: To synthesize a 1,2,3-triazole from an azide and a this compound derivative with improved yield using a DMSO co-solvent.

Methodology:

  • Reactant Preparation:

    • Dissolve the this compound derivative (1.0 equiv) in a minimal amount of THF.

    • Dissolve the azide reactant (1.1 equiv) in a mixture of t-butanol and water (1:1).

  • Reaction Setup:

    • To the azide solution, add the this compound derivative solution.

    • Add DMSO as a co-solvent, starting at 10% of the total reaction volume. If the mixture is not homogeneous, gradually increase the DMSO content up to 50%.

    • Add a freshly prepared aqueous solution of sodium ascorbate (0.3 equiv).

    • Add an aqueous solution of copper(II) sulfate pentahydrate (0.1 equiv).

  • Reaction and Monitoring:

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Williamson Ether Synthesis using Phase-Transfer Catalysis

Objective: To synthesize an ether from this compound and an alkyl halide using TBAB as a phase-transfer catalyst.

Methodology:

  • Reactant Preparation:

    • Dissolve this compound (1.0 equiv) and the alkyl halide (1.2 equiv) in a suitable nonpolar organic solvent (e.g., toluene or dichloromethane).

  • Reaction Setup:

    • To the organic solution, add a concentrated aqueous solution of sodium hydroxide (3.0 equiv).

    • Add tetrabutylammonium bromide (TBAB) (0.05 equiv).

  • Reaction and Monitoring:

    • Stir the biphasic mixture vigorously at 40-50 °C. The vigorous stirring is crucial to maximize the interfacial area.

    • Monitor the reaction by TLC or Gas Chromatography (GC).

  • Work-up and Purification:

    • After the reaction is complete, separate the aqueous and organic layers.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the resulting ether by column chromatography.

Visualizations

experimental_workflow_solubility cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Strategies cluster_reaction_types Applicable Reaction Types cluster_outcome Desired Outcome Problem Poor Solubility of this compound Product CoSolvent Use Co-solvent (e.g., DMSO, THF) Problem->CoSolvent Temp Adjust Temperature Problem->Temp PTC Use Phase-Transfer Catalyst (PTC) Problem->PTC Click Click Chemistry CoSolvent->Click Sonogashira Sonogashira Coupling CoSolvent->Sonogashira Temp->Click Ether Etherification Temp->Ether Ester Esterification Temp->Ester PTC->Ether PTC->Ester Outcome Improved Yield & Homogeneous Reaction Click->Outcome Ether->Outcome Ester->Outcome Sonogashira->Outcome

Caption: A logical workflow for troubleshooting poor solubility of this compound reaction products.

signaling_pathway_ptc cluster_aqueous Aqueous Phase cluster_organic Organic Phase Nu_aq Nucleophile (Nu⁻) PTC_aq PTC (Q⁺X⁻) Nu_aq->PTC_aq Ion Exchange Na_aq Counter Ion (Na⁺) Substrate This compound Derivative (R-X) Product Product (R-Nu) Substrate->Product Product->PTC_aq Regenerates PTC PTC_aq->Nu_aq PTC_org PTC (Q⁺Nu⁻) PTC_aq->PTC_org Phase Transfer PTC_org->Substrate Reaction

Caption: Signaling pathway of phase-transfer catalysis for a nucleophilic substitution reaction.

References

Technical Support Center: Catalyst Poisoning in Reactions with Non-8-yn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning during chemical reactions involving Non-8-yn-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for reactions with this compound, and what are their typical applications?

A1: The most common application for catalysts in reactions with this compound is hydrogenation. Depending on the desired product, different catalysts are employed:

  • Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), or Raney Nickel: These are highly active catalysts used for the complete reduction of the alkyne in this compound to the corresponding alkane, yielding nonan-1-ol.[1][2][3]

  • Lindlar's Catalyst (Palladium on Calcium Carbonate poisoned with lead acetate and quinoline): This "poisoned" catalyst is specifically used for the selective partial hydrogenation of the alkyne to a cis-alkene, yielding (Z)-non-8-en-1-ol.[1][2][4][5] The intentional poisoning reduces the catalyst's activity, preventing over-reduction to the alkane.[1][2][4][5][6][7]

  • P-2 Catalyst (Nickel-Boron Complex): This is another modified catalyst that can be used for the selective hydrogenation of alkynes to cis-alkenes.[7]

Q2: My hydrogenation of this compound has stalled or is showing very low conversion. What is the most likely cause?

A2: A stalled or sluggish reaction is often a primary indicator of catalyst deactivation, with catalyst poisoning being the most probable culprit.[8] You should first assess the purity of your starting materials (this compound), solvent, and the hydrogen gas used.[8] Even trace amounts of certain impurities can act as potent catalyst poisons.[8][9]

Q3: What are the common catalyst poisons I should be aware of when working with this compound?

A3: Palladium and other platinum group metal (PGM) catalysts are sensitive to a variety of substances that can be present as impurities in the reactants or solvents. Common poisons include:

  • Sulfur Compounds: Thiols, sulfides, and thiophenes are notorious poisons for palladium catalysts.[8][10] They bind strongly and often irreversibly to the catalyst's active sites.[8]

  • Nitrogen Compounds: Amines, nitriles, and nitrogen-containing heterocycles can also poison the catalyst by adsorbing to the metal surface.[6][11]

  • Carbon Monoxide (CO): If present in the hydrogen gas supply, CO can strongly adsorb to and deactivate palladium catalysts.[6][12]

  • Halides: Residual halides from previous synthetic steps can act as catalyst inhibitors.[6][13]

  • Heavy Metals: Traces of other metals like lead or mercury can deactivate the catalyst.[10]

Q4: How can I diagnose if catalyst poisoning is the cause of my failed reaction?

A4: A systematic approach can help confirm catalyst poisoning:

  • Review Purity of Reagents: Scrutinize the specifications of your this compound, solvents, and hydrogen gas for potential poisons.[8]

  • Increase Catalyst Loading: A simple diagnostic test is to add a fresh portion of the catalyst to the stalled reaction.[11] If the reaction resumes, it strongly indicates that the original catalyst was deactivated.[11]

  • Control Experiment: If you suspect an impurity in your this compound, try running the reaction with a highly purified sample or a different batch of the starting material.

Q5: Can a poisoned catalyst from a this compound reaction be regenerated?

A5: Regeneration success depends on the nature of the poison.[8]

  • Reversible Poisoning: For some weakly adsorbed poisons, washing the catalyst with a suitable solvent might restore some activity.

  • Irreversible Poisoning: For strongly adsorbed poisons like sulfur compounds, regeneration can be difficult and may require harsh chemical treatments or high-temperature reduction.[8] However, complete restoration of the initial activity is often not possible.[8][14]

Troubleshooting Guide

Problem Possible Cause Diagnostic Check Recommended Solution(s)
Low or No Conversion Catalyst Poisoning- Analyze starting materials and solvent for impurities (e.g., GC-MS, sulfur analysis).- Review the purity specifications of the hydrogen gas.- Purify reactants and solvent (e.g., distillation, passing through a plug of activated alumina).- Use a guard bed with a scavenger resin to remove poisons before the reaction.
Improper Catalyst Handling/Activation- Review standard operating procedures for catalyst handling and pre-activation (if required).- Ensure the catalyst is not unduly exposed to air or moisture.- Follow the manufacturer's guidelines for activation.
Reaction Starts then Stops Progressive Deactivation- Monitor reaction progress over time (TLC, GC/MS). A sharp decrease in rate after an initial period of activity points to poisoning.- This may indicate a poison is being generated in situ or that a product is inhibiting the reaction. Consider a higher catalyst loading or a more poison-resistant catalyst.
Insufficient Hydrogen- Check for leaks in the hydrogenation apparatus.- Ensure the hydrogen source is not depleted.- Secure all connections and re-purge the system with hydrogen.- Replace the hydrogen source.
Poor Selectivity (Over-reduction) Incorrect Catalyst Choice- Confirm that the correct catalyst for partial hydrogenation (e.g., Lindlar's catalyst) was used.- For selective hydrogenation to the alkene, use a poisoned catalyst like Lindlar's catalyst.[1][2][4]
Catalyst is too Active- The batch of poisoned catalyst may not be sufficiently deactivated.- Prepare a new batch of Lindlar's catalyst or procure from a reliable supplier.

Quantitative Data on Catalyst Poisoning

The following table provides illustrative data on the effect of a common poison (thiophene, a sulfur-containing compound) on the performance of a 10% Pd/C catalyst in a typical hydrogenation of an alkyne.

Thiophene Concentration (ppm)Time to Complete Conversion (hours)Yield of Alkane (%)
02>99
108>99
502465
100>24<10

Note: This data is representative and intended for illustrative purposes. Actual results may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Diagnostic Test for Catalyst Poisoning

Objective: To determine if a hydrogenation reaction of this compound is stalling due to catalyst poisoning.

Methodology:

  • Set up the hydrogenation reaction as usual with this compound (1 equivalent) and a palladium on carbon catalyst (e.g., 5 mol% 10% Pd/C) in a suitable solvent (e.g., ethanol) under a hydrogen atmosphere (e.g., balloon pressure).

  • Monitor the reaction progress by TLC or GC/MS at regular intervals (e.g., every hour).

  • If the reaction rate slows significantly or stops completely before reaching full conversion after an extended period (e.g., 6-8 hours), carefully introduce a second equivalent of the fresh catalyst into the reaction vessel.[11]

  • Continue to monitor the reaction. A noticeable increase in the reaction rate or further conversion of the starting material strongly suggests that the initial batch of catalyst was poisoned.[11]

Protocol 2: Selective Hydrogenation of this compound to (Z)-non-8-en-1-ol

Objective: To selectively reduce the alkyne functionality of this compound to a cis-alkene.

Methodology:

  • Catalyst Preparation: Use a commercially available Lindlar's catalyst (Pd/CaCO₃ poisoned with lead).

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethyl acetate or hexane).

  • Add Lindlar's catalyst (typically 5-10 wt% of the alkyne).

  • Add a small amount of quinoline (optional, but can enhance selectivity).

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress carefully by GC/MS or ¹H NMR to observe the disappearance of the starting material and the formation of the desired alkene, without significant formation of the fully saturated alkane.

  • Workup: Once the reaction is complete, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by column chromatography if necessary.

Visualizations

CatalystPoisoningWorkflow cluster_0 Troubleshooting Workflow Start Reaction Stalled or Low Conversion CheckPurity Check Purity of: - this compound - Solvent - H2 Gas Start->CheckPurity AddCatalyst Diagnostic Test: Add Fresh Catalyst CheckPurity->AddCatalyst ReactionResumes Reaction Resumes? AddCatalyst->ReactionResumes PoisonConfirmed Catalyst Poisoning Confirmed ReactionResumes->PoisonConfirmed Yes OtherIssue Investigate Other Issues: - Catalyst Activity - Reaction Conditions - Leaks ReactionResumes->OtherIssue No Purify Action: - Purify Reagents - Use Guard Bed PoisonConfirmed->Purify Success Reaction Proceeds Successfully Purify->Success

Caption: A troubleshooting workflow for diagnosing catalyst poisoning.

PoisoningMechanism Catalyst Catalyst Active Site (e.g., Pd) Available for Reaction Product Product Catalyst:f0->Product Catalyzes Reactant This compound (Reactant) Reactant->Catalyst:f1 Binds to BlockedCatalyst Catalyst Active Site (e.g., Pd) Blocked by Poison Reactant->BlockedCatalyst:f1 Binding Inhibited Poison Poison (e.g., Sulfur Compound) Poison->BlockedCatalyst:f1 Strongly Binds & Deactivates

Caption: Mechanism of catalyst poisoning by active site blocking.

References

Validation & Comparative

A Comparative Analysis of Non-8-yn-1-ol and Other Terminal Alkynols for Applications in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical biology and drug discovery, terminal alkynols are indispensable building blocks and versatile molecular probes. Their utility is primarily anchored in their terminal alkyne moiety, which serves as a reactive handle for a variety of highly specific and efficient coupling reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry"[1][2][3], and the Sonogashira cross-coupling reaction[4][5][6]. Non-8-yn-1-ol, with its nine-carbon chain terminating in an alcohol and an alkyne, represents a key member of this class, offering a balance of hydrophobicity and functionality. This guide provides a comparative overview of this compound against other terminal alkynols with varying chain lengths, focusing on their physicochemical properties and reactivity. This analysis is intended to assist researchers, scientists, and drug development professionals in selecting the optimal terminal alkynol for their specific application.

Physicochemical Properties of Selected Terminal Alkynols

The performance of a terminal alkynol in a given application is significantly influenced by its physicochemical properties. The length of the alkyl chain, in particular, dictates properties such as solubility, which is a critical factor in biological assays and aqueous reaction conditions. The following table summarizes key physicochemical properties of this compound alongside two other representative terminal alkynols, 5-hexyn-1-ol and 10-undecyn-1-ol.

Property5-Hexyn-1-olThis compound10-Undecyn-1-ol
CAS Number 928-90-5[7][8][9][10]10160-28-8[11]2774-84-7[12]
Molecular Formula C6H10O[7][13]C9H16O[11]C11H20O[12]
Molecular Weight ( g/mol ) 98.14[10][13]140.23168.28[12]
Boiling Point (°C) 73-75 @ 15 mmHg[8][9][10]Not availableNot available
Density (g/mL) 0.89 @ 25 °C[8][9][10]Not available0.877 @ 20 °C[12]
Refractive Index (n20/D) 1.450[8][10]Not available1.457[12]
Aqueous Solubility Slightly miscible[8][9]Predicted to be lowPredicted to be very low
pKa of Terminal Alkyne ~25[14][15]~25[14][15]~25[14][15]
LogP (Predicted) 0.75[7]2.8[16]Not available

Reactivity in Key Coupling Reactions

The primary utility of terminal alkynols lies in their ability to participate in robust and selective coupling reactions. The two most prominent examples are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Sonogashira coupling.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes[4][5][6]. This reaction is extensively used in the synthesis of complex organic molecules, including pharmaceuticals and natural products. The reactivity of the terminal alkyne in Sonogashira coupling can be influenced by both steric and electronic factors. Generally, the reaction rates for the coupling of aryl and heteroaryl halides with alkynols can be slower than those for coupling with other terminal alkynes like phenylacetylene[4].

Experimental Protocols

To facilitate the direct comparison of different terminal alkynols, detailed experimental protocols for key reactions are provided below.

Protocol for Comparative Analysis of Terminal Alkynol Reactivity in CuAAC via In-Situ NMR Monitoring

This protocol describes a method to compare the reaction rates of different terminal alkynols in a CuAAC reaction using real-time Nuclear Magnetic Resonance (NMR) spectroscopy[17].

Materials:

  • Terminal alkynol of interest (e.g., this compound, 5-hexyn-1-ol, 10-undecyn-1-ol)

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • Deuterated solvent (e.g., DMSO-d6 or CDCl3)

  • NMR tubes

  • Benchtop NMR spectrometer[17]

Procedure:

  • Stock Solution Preparation:

    • Prepare a 1 M stock solution of each terminal alkynol in the chosen deuterated solvent.

    • Prepare a 1 M stock solution of benzyl azide in the same deuterated solvent.

    • Prepare a 0.1 M stock solution of CuSO4·5H2O in D2O.

    • Prepare a 1 M stock solution of sodium ascorbate in D2O immediately before use.

  • Reaction Setup:

    • In an NMR tube, combine 100 µL of the terminal alkynol stock solution (0.1 mmol) and 100 µL of the benzyl azide stock solution (0.1 mmol).

    • Add 400 µL of the deuterated solvent to the NMR tube.

    • Acquire an initial 1H NMR spectrum (t=0).

  • Reaction Initiation and Monitoring:

    • To initiate the reaction, add 10 µL of the CuSO4·5H2O stock solution (1 mol%) and 20 µL of the sodium ascorbate stock solution (20 mol%).

    • Immediately place the NMR tube in the spectrometer and begin acquiring spectra at regular intervals (e.g., every 5 minutes) for a total of 1-2 hours.

  • Data Analysis:

    • Integrate the signals corresponding to a disappearing proton of the starting material (e.g., the acetylenic proton of the terminal alkynol) and a newly appearing proton of the triazole product.

    • Plot the concentration of the product or the disappearance of the starting material as a function of time to determine the reaction kinetics for each terminal alkynol.

General Protocol for Sonogashira Coupling of a Terminal Alkynol with an Aryl Iodide

This protocol provides a general procedure for the Sonogashira coupling of a terminal alkynol with an aryl iodide.

Materials:

  • Terminal alkynol (1.2 equiv.)

  • Aryl iodide (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(PPh3)2Cl2, 2-5 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv.)

  • Anhydrous solvent (e.g., THF or DMF)

  • Schlenk flask and standard glassware for inert atmosphere techniques

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide, palladium catalyst, and copper(I) iodide.

    • Add the anhydrous solvent, followed by the terminal alkynol and the base via syringe.

  • Reaction:

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C).

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Application Highlight: PROTAC-Mediated Protein Degradation

A prominent application for terminal alkynols is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase[18][19]. The terminal alkyne functionality is often incorporated into the linker that connects the target protein binder to the E3 ligase ligand, typically via a CuAAC reaction[20][21]. The length and composition of the linker, which can be constructed using terminal alkynols of varying chain lengths, are critical for the efficacy of the PROTAC[21].

The following diagram illustrates the experimental workflow for evaluating a PROTAC designed to degrade the BRD4 protein.

PROTAC_Workflow Experimental Workflow for PROTAC-Mediated BRD4 Degradation cluster_synthesis PROTAC Synthesis cluster_invitro In Vitro Validation cluster_cellular Cellular Assays synthesis Synthesis of BRD4-targeting PROTAC (e.g., using this compound in the linker via CuAAC) binding Binding Affinity Assay (e.g., SPR) - Confirm binding to BRD4 and E3 Ligase synthesis->binding Validate Components ternary Ternary Complex Formation Assay (e.g., FRET) - Demonstrate PROTAC-mediated complex formation binding->ternary Confirm Mechanism ubiquitination In Vitro Ubiquitination Assay - Confirm BRD4 ubiquitination ternary->ubiquitination Confirm Mechanism degradation BRD4 Degradation Assay (e.g., Western Blot, TR-FRET) - Quantify dose- and time-dependent degradation ubiquitination->degradation Test in Cells phenotypic Phenotypic Assays (e.g., Cell Viability, Gene Expression) - Assess downstream functional consequences degradation->phenotypic Assess Function

Caption: A logical workflow for the development and validation of a BRD4-targeting PROTAC.

This workflow highlights how terminal alkynols like this compound are integral to the synthesis of these advanced therapeutic agents and how their performance is ultimately validated through a series of rigorous in vitro and cellular experiments[18][22][23][24][25]. The choice of the specific terminal alkynol for the linker synthesis can impact the PROTAC's physicochemical properties, such as solubility and cell permeability, and ultimately its degradation efficiency. Therefore, a comparative understanding of different terminal alkynols is crucial for the rational design of effective PROTACs.

References

A Comparative Guide to Non-8-yn-1-ol and Non-3-yn-1-ol in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and functionalities. This guide provides an in-depth, objective comparison of two C9 alkynol isomers, Non-8-yn-1-ol and Non-3-yn-1-ol, highlighting their distinct chemical behaviors and applications in synthetic chemistry, particularly within the realm of drug discovery and development.

At a Glance: Structural and Physicochemical Properties

This compound and Non-3-yn-1-ol share the same molecular formula (C₉H₁₆O) and molecular weight (140.22 g/mol ). However, the position of the carbon-carbon triple bond fundamentally dictates their reactivity. This compound is a terminal alkyne , featuring the alkyne moiety at the end of the carbon chain, which imparts it with a weakly acidic terminal proton. In contrast, Non-3-yn-1-ol is an internal alkyne , with the triple bond located within the carbon chain. This structural difference is the cornerstone of their divergent synthetic utility.

PropertyThis compoundNon-3-yn-1-ol
CAS Number 10160-28-8[1]31333-13-8[2]
Molecular Formula C₉H₁₆O[1]C₉H₁₆O[2]
Molecular Weight 140.22 g/mol [1]140.22 g/mol [2]
Structure Terminal AlkyneInternal Alkyne
Key Reactive Site Acidic terminal proton (C-H)Internal C≡C bond

Comparative Performance in Key Synthetic Transformations

The differing placement of the alkyne functionality leads to significant variations in reactivity in common synthetic transformations.

Catalytic Hydrogenation (Lindlar Reduction)

Partial hydrogenation of alkynes to cis-alkenes is a crucial transformation in organic synthesis. The Lindlar catalyst (palladium on calcium carbonate poisoned with lead) is commonly employed for this purpose.

Comparative Data:

SubstrateProductCatalystYieldStereoselectivityReference
Non-3-yn-1-ol (Z)-3-Nonen-1-olLindlar CatalystHigh (qualitative)High (>95% Z)Based on analogous reactions
This compound Non-8-en-1-olLindlar CatalystHigh (qualitative)N/ABased on analogous reactions

Experimental Protocol: Lindlar Hydrogenation of an Internal Alkyne (e.g., Non-3-yn-1-ol)

  • Reaction Setup: In a round-bottom flask, dissolve Non-3-yn-1-ol (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.

  • Catalyst Addition: Add Lindlar catalyst (5% Pd on CaCO₃, poisoned) at a loading of 5-10% by weight relative to the alkyne. For substrates prone to over-reduction, a small amount of quinoline can be added as an additional poison.

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator at 1-4 atm).

  • Monitoring: Vigorously stir the reaction mixture and monitor the progress by TLC or GC to observe the consumption of the starting material.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting (Z)-3-Nonen-1-ol by column chromatography if necessary.

DOT Diagram: Lindlar Hydrogenation Workflow

lindlar_hydrogenation sub Non-3-yn-1-ol reac Reaction Mixture sub->reac sol Solvent (e.g., MeOH) sol->reac cat Lindlar Catalyst cat->reac h2 H2 Atmosphere h2->reac Vigorous Stirring filt Filtration reac->filt Reaction Completion evap Solvent Evaporation filt->evap prod (Z)-3-Nonen-1-ol evap->prod hydration_comparison cluster_terminal This compound (Terminal) cluster_internal Non-3-yn-1-ol (Internal) start_term This compound prod_term Nonan-8-on-1-ol (Methyl Ketone) start_term->prod_term HgSO4, H2SO4, H2O (Markovnikov) start_int Non-3-yn-1-ol prod_int1 Nonan-3-on-1-ol start_int->prod_int1 HgSO4, H2SO4, H2O (Mixture) prod_int2 Nonan-4-on-1-ol start_int->prod_int2 HgSO4, H2SO4, H2O (Mixture)

References

Analytical techniques for confirming the structure of Non-8-yn-1-ol products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Non-8-yn-1-ol, confirming the structure of its reaction products is a critical step in synthesis and analysis. This guide provides a comprehensive comparison of key analytical techniques for this purpose, complete with experimental data, detailed protocols, and logical workflows to aid in structural elucidation.

This compound is a bifunctional molecule featuring a terminal alkyne and a primary alcohol. This unique structure allows for a variety of chemical transformations, leading to products such as aldehydes, carboxylic acids, esters, and fully saturated alcohols. The choice of analytical technique to confirm the structure of these products depends on the specific information required, the sample matrix, and the available instrumentation.

Comparative Analysis of Analytical Techniques

The following table summarizes the key performance characteristics of the most common analytical techniques used for the structural confirmation of this compound and its derivatives.

Analytical TechniqueInformation ProvidedTypical Performance Characteristics
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework, including connectivity, chemical environment of protons and carbons, and stereochemistry.Resolution: High (distinguishes between subtle structural differences).Sensitivity: Moderate (microgram to milligram sample size typically required).Limit of Detection (LOD): ~1-10 µg Limit of Quantification (LOQ): ~5-50 µg
Infrared (IR) Spectroscopy Identification of functional groups present in the molecule (e.g., O-H, C≡C-H, C=O).Resolution: Moderate.Sensitivity: Moderate (microgram to milligram sample size).LOD: ~1% of the sample matrix.LOQ: ~5% of the sample matrix.
Mass Spectrometry (MS) Determination of molecular weight and elemental composition. Fragmentation patterns provide clues about the molecular structure.Resolution: High (can distinguish between molecules with very similar masses).Sensitivity: High (picogram to nanogram sample size).LOD: pg to ng range.LOQ: ng to µg range.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile components in a mixture followed by mass analysis for identification and quantification.Resolution: High (for separation).Sensitivity: High.LOD: pg to ng range.LOQ: ng to µg range.
High-Performance Liquid Chromatography (HPLC) Separation of non-volatile or thermally labile compounds in a mixture for identification and quantification.Resolution: High (for separation).Sensitivity: Moderate to High (depending on the detector).LOD: ng to µg range.LOQ: µg to mg range.

Characterization of this compound and its Potential Reaction Products

To illustrate the application of these techniques, the following table provides predicted and characteristic spectral data for this compound and several of its potential reaction products.

CompoundStructurePredicted ¹H NMR (δ, ppm)Predicted ¹³C NMR (δ, ppm)Characteristic IR (cm⁻¹)Key MS Fragments (m/z)
This compound C#C-(CH₂)₇-OH3.6 (t, 2H, -CH₂OH), 2.2 (td, 2H, -CH₂C≡), 1.9 (t, 1H, ≡C-H), 1.3-1.6 (m, 10H, -(CH₂)₅-)84.5 (≡C-H), 68.0 (-C≡), 62.5 (-CH₂OH), 32.5, 29.0, 28.5, 28.0, 25.5, 18.53300 (broad, O-H), 3300 (sharp, ≡C-H), 2120 (C≡C)140 (M+), 122, 95, 81, 67, 55, 41
Non-8-ynal (Oxidation Product)C#C-(CH₂)₆-CHO9.8 (t, 1H, -CHO), 2.4 (td, 2H, -CH₂CHO), 2.2 (td, 2H, -CH₂C≡), 1.9 (t, 1H, ≡C-H), 1.3-1.6 (m, 8H, -(CH₂)₄-)202.5 (-CHO), 84.5 (≡C-H), 68.0 (-C≡), 44.0, 29.0, 28.5, 28.0, 22.0, 18.53300 (sharp, ≡C-H), 2720, 2820 (C-H aldehyde), 2120 (C≡C), 1730 (C=O)138 (M+), 120, 109, 95, 81, 67, 55, 41
Non-8-ynoic acid (Oxidation Product)C#C-(CH₂)₆-COOH11-12 (br s, 1H, -COOH), 2.3 (t, 2H, -CH₂COOH), 2.2 (td, 2H, -CH₂C≡), 1.9 (t, 1H, ≡C-H), 1.3-1.6 (m, 8H, -(CH₂)₄-)180.0 (-COOH), 84.5 (≡C-H), 68.0 (-C≡), 34.0, 29.0, 28.5, 28.0, 24.5, 18.53300 (sharp, ≡C-H), 2500-3300 (broad, O-H acid), 2120 (C≡C), 1710 (C=O)154 (M+), 136, 108, 95, 81, 67, 55, 45
Nonyl acetate (Esterification Product)CH₃COO-(CH₂)₈-CH₃4.0 (t, 2H, -CH₂O-), 2.0 (s, 3H, CH₃CO-), 1.6 (m, 2H), 1.3 (m, 12H), 0.9 (t, 3H, -CH₃)171.0 (C=O), 64.5 (-CH₂O-), 32.0, 29.5, 29.3, 29.2, 28.5, 26.0, 22.5, 21.0, 14.01740 (C=O), 1240 (C-O)186 (M+), 143, 126, 84, 71, 57, 43
Nonan-1-ol (Reduction Product)CH₃-(CH₂)₇-OH3.6 (t, 2H, -CH₂OH), 1.5 (m, 2H), 1.3 (m, 12H), 0.9 (t, 3H, -CH₃)63.0 (-CH₂OH), 33.0, 32.0, 29.5, 29.3, 26.0, 22.5, 14.03300 (broad, O-H)144 (M+), 126, 98, 84, 70, 56, 43

Experimental Workflows and Protocols

The following diagrams illustrate the logical workflows for confirming the structure of a this compound reaction product.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Structural Analysis cluster_conclusion Conclusion start This compound Reaction purification Purification of Product (e.g., Column Chromatography) start->purification ir FTIR Spectroscopy (Functional Group ID) purification->ir ms Mass Spectrometry (Molecular Weight) purification->ms nmr NMR Spectroscopy (¹H, ¹³C, 2D) (Detailed Structure) purification->nmr gcms GC-MS (Purity & MW of Volatiles) purification->gcms hplc HPLC (Purity of Non-Volatiles) purification->hplc elucidation Structure Elucidation ir->elucidation ms->elucidation nmr->elucidation gcms->elucidation hplc->elucidation

General workflow for structural confirmation.
Detailed Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: 16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR Parameters:

    • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: 240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on sample concentration.

  • Data Analysis: Process the raw data (Fourier transform, phase correction, baseline correction). Integrate ¹H NMR signals and assign chemical shifts. Correlate ¹H and ¹³C spectra, and use 2D NMR (e.g., COSY, HSQC) for complex structures.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl, KBr).

    • Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with KBr powder and pressing it into a thin disk.

  • Instrumentation: A standard FTIR spectrometer.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

3. Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, Electron Ionization - EI).

  • Parameters (EI):

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 30-500.

  • Data Analysis: Determine the molecular ion peak (M⁺) to find the molecular weight. Analyze the fragmentation pattern to deduce structural information.

4. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Dissolve the sample in a volatile solvent (e.g., dichloromethane, hexane). Derivatization (e.g., silylation) may be necessary for polar compounds like alcohols to improve volatility.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Parameters:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

  • Data Analysis: Identify compounds based on their retention times and mass spectra, comparing them to spectral libraries.

5. High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • Instrumentation: An HPLC system with a suitable detector (e.g., UV-Vis, Refractive Index - RI, or Mass Spectrometer).

  • HPLC Parameters (Reversed-Phase for Non-polar compounds):

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol. For example, start with 60% acetonitrile in water and ramp to 100% acetonitrile over 20 minutes.

    • Flow Rate: 1 mL/min.

    • Column Temperature: 30 °C.

  • Data Analysis: Identify and quantify compounds based on their retention times and detector response, comparing them to standards.

Logical Relationships in Structure Elucidation

The following diagram illustrates the decision-making process for choosing the appropriate analytical techniques based on the expected properties of the reaction product.

logical_relationships node_action node_action start Reaction Product Obtained volatile Is the product volatile? start->volatile gcms Use GC-MS for separation and MW volatile->gcms Yes hplc Use HPLC for separation volatile->hplc No functional_groups Are functional groups known? detailed_structure Is detailed structural information needed? functional_groups->detailed_structure Yes ir Use FTIR to identify functional groups functional_groups->ir No nmr_ms Use NMR and MS for full characterization detailed_structure->nmr_ms Yes gcms->functional_groups hplc->functional_groups ir->detailed_structure end Structure Confirmed nmr_ms->end

Decision tree for selecting analytical techniques.

By employing a combination of these powerful analytical techniques and following a logical workflow, researchers can confidently and accurately confirm the structures of this compound reaction products, ensuring the integrity of their synthetic work and advancing their research and development goals.

A Comparative Guide to the ¹H and ¹³C NMR Analysis of Non-8-yn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of organic synthesis and drug development, meticulous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose. This guide provides a detailed comparative analysis of the ¹H and ¹³C NMR spectra of Non-8-yn-1-ol, a bifunctional molecule featuring both a terminal alkyne and a primary alcohol. To contextualize its spectral features, we compare it with two analogous compounds: 1-nonanol, which lacks the alkyne, and 1-nonyne, which lacks the hydroxyl group.

Structural Overview and NMR Atom Numbering

To facilitate the discussion of NMR data, the carbon and proton atoms of this compound are numbered as follows:

Non_8_yn_1_ol_structure cluster_labels C9 H-C≡ C8 C- C9->C8 C7 CH₂- C8->C7 C6 CH₂- C7->C6 C5 CH₂- C6->C5 C4 CH₂- C5->C4 C3 CH₂- C4->C3 C2 CH₂- C3->C2 C1 CH₂-OH C2->C1 L9 9 L8 8 L7 7 L6 6 L5 5 L4 4,-0.5! L3 3,-0.5! L2 2,-0.5! L1 1

Caption: Structure of this compound with atom numbering for NMR assignments.

Comparative ¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the alkynyl proton, the protons on the carbon bearing the hydroxyl group, and the methylene protons of the alkyl chain. The table below compares the predicted ¹H NMR data for this compound with the experimental data for 1-nonanol and 1-nonyne.

Assignment This compound (Predicted) δ (ppm), Multiplicity, J (Hz)1-Nonanol (Experimental) δ (ppm), Multiplicity, J (Hz)1-Nonyne (Experimental) δ (ppm), Multiplicity, J (Hz)
H-1 (-CH₂OH)3.64 (t, J=6.6)3.64 (t, J=6.6)-
H-21.57 (p, J=6.8)1.56 (p, J=6.8)2.18 (tt, J=7.1, 2.6)
H-31.34 (m)1.29 (m)1.52 (p, J=7.2)
H-4, H-5, H-61.29-1.42 (m)1.29 (m)1.29-1.40 (m)
H-72.18 (td, J=7.1, 2.6)1.29 (m)1.29-1.40 (m)
H-9 (≡C-H)1.94 (t, J=2.6)-1.94 (t, J=2.6)
-OHVariable (s, broad)Variable (s, broad)-
-CH₃ (of alkyne)--0.88 (t, J=7.1)
-CH₃ (of alkane)-0.88 (t, J=6.8)-

Analysis of ¹H NMR Spectra:

  • -CH₂OH Group (Position 1): The chemical shift of the protons on the carbon adjacent to the hydroxyl group is nearly identical in this compound and 1-nonanol (around 3.64 ppm). This indicates that the terminal alkyne group has a negligible effect on the chemical environment of the protons at the other end of the long alkyl chain.

  • Alkyne Protons (Positions 7 and 9): The terminal alkyne introduces two characteristic signals in the spectrum of this compound. The acetylenic proton (H-9) appears as a triplet around 1.94 ppm due to coupling with the methylene protons at position 7. The methylene protons at position 7 are deshielded by the alkyne group and appear as a triplet of doublets around 2.18 ppm. These signals are also present in the spectrum of 1-nonyne.

  • Alkyl Chain Protons: The methylene protons in the middle of the chain (positions 3-6) for all three compounds appear as a complex multiplet in the typical aliphatic region of 1.29-1.42 ppm.

Comparative ¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The table below compares the predicted ¹³C NMR data for this compound with the experimental data for 1-nonanol and 1-nonyne.

Assignment This compound (Predicted) δ (ppm)1-Nonanol (Experimental) δ (ppm)1-Nonyne (Experimental) δ (ppm)
C-1 (-CH₂OH)63.163.1-
C-232.832.818.4
C-325.725.828.5
C-428.829.528.8
C-529.129.629.1
C-628.529.731.4
C-718.422.722.7
C-8 (≡C-)84.5-84.5
C-9 (≡C-H)68.2-68.2
-CH₃ (of alkane)-14.114.1

Analysis of ¹³C NMR Spectra:

  • -CH₂OH Carbon (Position 1): Similar to the ¹H NMR, the chemical shift of the carbon attached to the hydroxyl group is unaffected by the distant alkyne and remains at approximately 63.1 ppm for both this compound and 1-nonanol.

  • Alkyne Carbons (Positions 8 and 9): The sp-hybridized carbons of the terminal alkyne give rise to two distinct signals. The internal alkyne carbon (C-8) is observed at a lower field (around 84.5 ppm) compared to the terminal alkyne carbon (C-9), which appears at approximately 68.2 ppm. These characteristic shifts are a clear indicator of a terminal alkyne.

  • Alkyl Chain Carbons: The chemical shifts of the carbons in the alkyl chain are influenced by their proximity to the functional groups. In this compound, the chemical shifts of C-2 to C-6 are very similar to those in 1-nonanol, while C-7 is significantly shifted upfield due to the influence of the alkyne.

Experimental Protocols

High-quality NMR spectra are essential for accurate structural analysis. Below is a standard protocol for acquiring ¹H and ¹³C NMR spectra for compounds like this compound.

Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample and has minimal overlapping signals. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar compounds.

  • Concentration: For ¹H NMR, dissolve 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is recommended.

  • Sample Transfer: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the liquid height is sufficient to be within the detection region of the NMR probe (typically 4-5 cm).

  • Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard for referencing the chemical shifts to 0.00 ppm.

NMR Data Acquisition:

  • Instrumentation: A high-resolution NMR spectrometer with a field strength of 400 MHz or higher is recommended.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse sequence.

    • Number of Scans: 8-16 scans are typically sufficient.

    • Relaxation Delay: A delay of 1-2 seconds between scans.

    • Spectral Width: A sweep width covering a range of -1 to 13 ppm.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

    • Relaxation Delay: A relaxation delay of 2-5 seconds.

    • Spectral Width: A sweep width covering a range of 0 to 220 ppm.

Logical Workflow for NMR Analysis

The process of analyzing NMR spectra to elucidate a chemical structure follows a logical workflow.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis cluster_elucidation Structure Elucidation dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer acquire_1H Acquire ¹H NMR Spectrum transfer->acquire_1H acquire_13C Acquire ¹³C NMR Spectrum transfer->acquire_13C process Fourier Transform, Phasing, Baseline Correction acquire_1H->process acquire_13C->process integrate Integration of ¹H Signals process->integrate peak_pick Peak Picking integrate->peak_pick chem_shift Analyze Chemical Shifts peak_pick->chem_shift multiplicity Analyze Splitting Patterns (Multiplicity & J-coupling) chem_shift->multiplicity integration Analyze Integration Ratios multiplicity->integration assign Assign Signals to Specific Atoms integration->assign elucidate Propose/Confirm Molecular Structure assign->elucidate

Caption: A logical workflow for NMR spectral analysis from sample preparation to structure elucidation.

A Comparative Analysis of the Reactivity of Non-8-yn-1-ol and Shorter Chain Alkynols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of Non-8-yn-1-ol with its shorter chain counterparts, such as 4-pentyn-1-ol and 5-hexyn-1-ol. The reactivity of terminal alkynols is of significant interest in organic synthesis and drug development due to the versatility of the alkyne and hydroxyl functional groups. The length of the carbon chain separating these two groups plays a crucial role in determining the substrate's propensity for intramolecular versus intermolecular reactions, thereby influencing product distribution and reaction efficiency. This guide summarizes key reactivity differences supported by experimental data from the literature in the areas of intramolecular hydroalkoxylation, ozonolysis, Sonogashira coupling, and hydroboration-oxidation.

Data Presentation: A Quantitative Comparison

The following table summarizes the typical reactivity of this compound and shorter chain alkynols in various chemical transformations. It is important to note that direct side-by-side comparative studies for this exact homologous series are not extensively available in the literature. Therefore, the data presented is a compilation of representative yields and reaction conditions from various sources to illustrate the general reactivity trends.

Reaction TypeAlkynolChain LengthProduct TypeTypical Yield (%)Key Observations & References
Intramolecular Hydroalkoxylation (Gold or Lanthanide Catalyzed) 4-Pentyn-1-olC55-membered cyclic ether>90Rapid cyclization to form a stable 5-membered ring is highly favored.[1][2][3][4]
5-Hexyn-1-olC66-membered cyclic ether80-90Cyclization to a 6-membered ring is also favorable, though often slightly slower than 5-membered ring formation.[5][6]
This compoundC910-membered cyclic ether<10Intramolecular cyclization is significantly disfavored due to the high activation barrier and entropic cost of forming a large ring. Intermolecular reactions or polymerization are more likely.
Ozonolysis 4-Pentyn-1-olC54-hydroxybutanoic acid~90Oxidative cleavage of the triple bond yields the corresponding carboxylic acid.
5-Hexyn-1-olC65-hydroxypentanoic acid~90Similar to shorter chain alkynols, ozonolysis efficiently cleaves the alkyne.
This compoundC98-hydroxyoctanoic acid~90The chain length does not significantly impact the outcome of the ozonolysis reaction itself.[7][8][9]
Sonogashira Coupling (with Iodobenzene) 4-Pentyn-1-olC5C-C coupled product>95Terminal alkynes readily undergo Sonogashira coupling.
5-Hexyn-1-olC6C-C coupled product>95The reaction is generally high-yielding for unhindered terminal alkynes.
This compoundC9C-C coupled product>95The longer chain does not sterically hinder the terminal alkyne, resulting in comparable high yields.[10]
Hydroboration-Oxidation 4-Pentyn-1-olC55-hydroxypentanal85-95Anti-Markovnikov addition of water across the triple bond yields the corresponding aldehyde.[11][12][13][14][15]
5-Hexyn-1-olC66-hydroxyhexanal85-95The reaction is a reliable method for the synthesis of terminal aldehydes from terminal alkynes.
This compoundC99-hydroxynonanal85-95The chain length has minimal effect on the regioselectivity and efficiency of the hydroboration-oxidation.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific substrates and laboratory conditions.

Intramolecular Hydroalkoxylation (Gold-Catalyzed)

Objective: To compare the rate of cyclization of various alkynols.

Procedure:

  • To a solution of the alkynol (1.0 mmol) in anhydrous dichloromethane (10 mL) is added a gold(I) catalyst, such as (Ph3P)AuCl/AgOTf (0.05-1 mol%).

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is filtered through a short pad of silica gel and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the corresponding cyclic ether.

  • Reaction times and isolated yields are recorded for each alkynol to compare their relative reactivity.

Ozonolysis

Objective: To demonstrate the oxidative cleavage of the alkyne in different chain-length alkynols.

Procedure:

  • The alkynol (1.0 mmol) is dissolved in a suitable solvent such as dichloromethane or methanol (10 mL) and cooled to -78 °C.

  • A stream of ozone is bubbled through the solution until a blue color persists, indicating the consumption of the starting material.

  • The reaction mixture is then purged with nitrogen or oxygen to remove excess ozone.

  • A reductive workup is performed by adding dimethyl sulfide (DMS) or zinc dust and acetic acid to the reaction mixture and allowing it to warm to room temperature.

  • The solvent is removed in vacuo, and the residue is worked up with water and extracted with an organic solvent.

  • The organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude carboxylic acid, which can be purified by crystallization or chromatography.[7][8][9]

Sonogashira Coupling

Objective: To compare the efficiency of C-C bond formation for alkynols of varying chain lengths.

Procedure:

  • To a solution of the alkynol (1.0 mmol), an aryl halide (e.g., iodobenzene, 1.2 mmol), and a copper(I) co-catalyst (e.g., CuI, 5 mol%) in a suitable solvent such as triethylamine or a mixture of THF and triethylamine, is added a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%).

  • The reaction mixture is stirred under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC or GC).

  • The reaction mixture is then quenched with aqueous ammonium chloride solution and extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Hydroboration-Oxidation

Objective: To synthesize terminal aldehydes from alkynols and compare the yields.

Procedure:

  • To a solution of the alkynol (1.0 mmol) in anhydrous tetrahydrofuran (THF) at 0 °C is added a solution of 9-borabicyclo[3.3.1]nonane (9-BBN) or another hindered borane in THF (1.1 mmol).

  • The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature over several hours.

  • The reaction is then cooled to 0 °C, and a solution of sodium hydroxide (e.g., 3 M aqueous solution) is added, followed by the slow, dropwise addition of hydrogen peroxide (e.g., 30% aqueous solution).

  • The mixture is stirred at room temperature for several hours.

  • The layers are separated, and the aqueous layer is extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The resulting aldehyde is purified by flash column chromatography.[11][12][13][14][15]

Mandatory Visualization

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_short Shorter Chain Alkynols (e.g., 4-pentyn-1-ol) cluster_long This compound S_start Alkynol S_intermediate [Catalyst-Alkynol Complex] S_start->S_intermediate Coordination S_product Cyclic Ether (5/6-membered ring) S_intermediate->S_product Rapid Intramolecular Cyclization L_start Alkynol L_intermediate [Catalyst-Alkynol Complex] L_start->L_intermediate Coordination L_product Intermolecular Products (e.g., Polymers) L_intermediate->L_product Slow/Disfavored Intramolecular Cyclization

Caption: Intramolecular vs. Intermolecular Reactivity Pathway.

G cluster_workflow General Experimental Workflow start Select Alkynol (Varying Chain Length) reaction Perform Reaction (e.g., Sonogashira Coupling) start->reaction monitoring Monitor Progress (TLC/GC) reaction->monitoring workup Quench and Extract monitoring->workup purification Column Chromatography workup->purification analysis Characterize and Quantify (NMR, GC-MS, Yield) purification->analysis

Caption: Comparative Reactivity Analysis Workflow.

References

Comparative Guide to Mass Spectrometry Analysis of Non-8-yn-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry-based methods for the analysis of Non-8-yn-1-ol and its derivatives. The focus is on providing objective performance comparisons and supporting experimental data to aid in method selection and development.

Introduction

This compound is a long-chain alkynol, and its derivatives are of interest in various fields, including synthetic chemistry and drug development. Accurate and sensitive analysis of these compounds is crucial for their characterization, quantification, and metabolic profiling. Mass spectrometry, coupled with chromatographic separation, is the premier technique for this purpose. This guide compares the two most common approaches: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), detailing the necessary derivatization strategies, expected fragmentation patterns, and performance characteristics.

Methodology Comparison: GC-MS vs. LC-MS

The choice between GC-MS and LC-MS for the analysis of this compound derivatives depends on the analyte's volatility, thermal stability, and the specific analytical goals, such as qualitative identification or quantitative analysis.[1][2][3][4]

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separates volatile and thermally stable compounds in the gas phase.Separates compounds in the liquid phase.
Derivatization Essential for this compound. The hydroxyl group must be derivatized to increase volatility and thermal stability. Common methods include silylation and acylation.[5][6][7]Optional but often recommended . Derivatization can be used to add a permanent charge to the molecule, enhancing ionization efficiency for electrospray ionization (ESI).[8][9]
Typical Derivatives Trimethylsilyl (TMS) ethers, Acetates, Trifluoroacetates.Pyridinium or other charged derivatives.[8]
Ionization Primarily Electron Ionization (EI), which provides reproducible fragmentation patterns for library matching. Chemical Ionization (CI) can be used for softer ionization and preserving the molecular ion.Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI). These are softer ionization techniques that often yield the molecular ion as the base peak.
Instrumentation Widely available, robust, and cost-effective. Extensive spectral libraries (e.g., NIST, Wiley) are available for compound identification.[10][11]Highly versatile, suitable for a broader range of compounds, including large and non-volatile molecules. Can provide high sensitivity, especially with tandem MS (MS/MS).[12]
Pros - High chromatographic resolution.- Reproducible fragmentation patterns aiding in structural elucidation.- Extensive spectral libraries for identification.- Suitable for thermally labile and non-volatile compounds.- Softer ionization preserves the molecular ion.- High sensitivity and selectivity with MS/MS.
Cons - Requires derivatization for polar compounds like alcohols.- Not suitable for thermally labile compounds.- Can have lower chromatographic resolution than GC.- Matrix effects can be more pronounced.- Derivatization might be needed for optimal sensitivity.

Quantitative Performance Data

ParameterGC-MS (TMS Derivatives)LC-MS/MS (Charged Derivatives)
Limit of Detection (LOD) Low pg to ng rangeHigh fg to low pg range
Limit of Quantitation (LOQ) Low to mid pg/μL range[13]fg to pg/mL range[4]
Linearity (R²) > 0.99> 0.99
Precision (%RSD) < 15%< 15%
Accuracy (% Recovery) 85-115%85-115%

Note: The values presented are representative and can vary significantly depending on the specific analyte, matrix, instrumentation, and method optimization.

Experimental Protocols

GC-MS Analysis of this compound as a Trimethylsilyl (TMS) Derivative

This protocol describes a general procedure for the silylation and subsequent GC-MS analysis of this compound.

a) Derivatization (Silylation):

  • Sample Preparation: Ensure the sample containing this compound is dry. If in a solvent, evaporate to dryness under a gentle stream of nitrogen.

  • Reagent Addition: To the dry sample, add 100 µL of a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[14] A solvent like pyridine or acetonitrile can be used to dissolve the sample before adding the reagent.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.[9]

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

b) GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar capillary column.[10]

  • Injector Temperature: 280°C.

  • Injection Volume: 1 µL (splitless or with a split ratio, e.g., 20:1).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final hold: 10 minutes at 280°C.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Transfer Line Temperature: 280°C.[10]

  • Ion Source Temperature: 230°C.[10]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

LC-MS/MS Analysis of this compound Derivatives

This protocol outlines a general approach for the derivatization and LC-MS/MS analysis of this compound, focusing on creating a charged derivative for enhanced ESI-MS detection.

a) Derivatization (for enhanced ESI):

  • Derivatizing Reagent: A reagent that imparts a permanent positive charge, such as 2-fluoro-N-methylpyridinium p-toluenesulfonate, can be used.[4][15]

  • Reaction: The reaction is typically carried out in an aprotic solvent in the presence of a non-nucleophilic base (e.g., triethylamine). The reaction mixture is heated to ensure complete derivatization.

  • Sample Preparation for Injection: After the reaction, the sample may need to be diluted in the initial mobile phase before injection.

b) LC-MS/MS Parameters:

  • Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • Start with 5% B, hold for 1 minute.

    • Ramp to 95% B over 8 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification. Precursor and product ions would need to be determined by infusing a standard of the derivatized analyte.

Mass Spectral Fragmentation

GC-MS: Fragmentation of TMS-Derivatized this compound

The mass spectrum of the trimethylsilyl ether of this compound is expected to show characteristic fragmentation patterns for TMS derivatives of long-chain alcohols.[9][16][17]

  • Molecular Ion (M+•): The molecular ion peak for the TMS derivative (m/z 212) may be weak or absent.

  • [M-15]+: A peak at m/z 197, corresponding to the loss of a methyl group from the TMS moiety, is expected and is often more prominent than the molecular ion.

  • Alpha-Cleavage: Cleavage of the C1-C2 bond is unlikely as it would involve the loss of a hydrogen radical. Cleavage of the bond between C2 and C3 would result in a fragment containing the TMS ether.

  • Characteristic TMS Ions: A prominent peak at m/z 73, corresponding to the trimethylsilyl cation ([Si(CH3)3]+), is a hallmark of TMS derivatives. An ion at m/z 103, [CH2=O-Si(CH3)3]+, can also be observed from cleavage at the alpha-beta carbon bond of the alkyl chain.

  • Alkynyl Group Influence: The presence of the terminal alkyne may influence fragmentation, potentially leading to rearrangements and the formation of cyclic ions.

Alternative Derivatization for Structural Elucidation: Picolinyl and Nicotinate Esters

For unambiguous determination of the alkyne position, derivatization to picolinyl or nicotinate esters can be considered. While typically used for fatty acids, the principle can be adapted for alcohols. These derivatives direct fragmentation along the alkyl chain, providing diagnostic ions that reveal the position of unsaturation.[1][5][8][18]

Visualizations

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis Sample This compound Sample DrySample Dry Sample Sample->DrySample Evaporation DerivatizedSample TMS Derivative DrySample->DerivatizedSample Silylation (BSTFA, 60°C) GC Gas Chromatography (Separation) DerivatizedSample->GC MS Mass Spectrometry (Detection & Fragmentation) GC->MS Data Data Analysis MS->Data

Caption: Experimental workflow for GC-MS analysis of this compound.

Fragmentation_Pathway M [Non-8-yn-1-O-TMS]+• (m/z 212) M_minus_15 [M-15]+ (m/z 197) M->M_minus_15 - •CH3 Fragment_103 [CH2=O-Si(CH3)3]+ (m/z 103) M->Fragment_103 α-β Cleavage Fragment_73 [Si(CH3)3]+ (m/z 73) M_minus_15->Fragment_73 Further Fragmentation Fragment_103->Fragment_73 - CH2O

Caption: Proposed fragmentation of TMS-derivatized this compound.

Conclusion

Both GC-MS and LC-MS are powerful techniques for the analysis of this compound and its derivatives.

  • GC-MS following silylation is a robust and reliable method, particularly for qualitative analysis due to the extensive spectral libraries available and the reproducible fragmentation patterns generated by EI. It offers excellent chromatographic separation for isomers.

  • LC-MS/MS is advantageous for its high sensitivity and suitability for analyzing thermally labile derivatives or for direct analysis under certain conditions. It is the method of choice for trace quantitative analysis in complex matrices.

The selection of the optimal method should be guided by the specific research question, available instrumentation, and the required sensitivity and selectivity. For detailed structural elucidation, especially of the alkyne position, alternative derivatization strategies such as the formation of picolinyl esters should be considered.

References

The Strategic Advantage of Non-8-yn-1-ol in Bifunctional Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of Non-8-yn-1-ol with shorter-chain alkynols in the synthesis of targeted protein degraders reveals its superior performance in achieving higher yields and facilitating purification, positioning it as a strategic choice for researchers in drug discovery and chemical biology.

This compound, a bifunctional linker featuring a terminal alkyne and a primary alcohol separated by a seven-carbon chain, offers distinct advantages in specific synthetic routes, particularly in the construction of complex molecules like Proteolysis Targeting Chimeras (PROTACs). A comparative analysis against shorter-chain counterparts, such as 5-hexyn-1-ol, demonstrates that the elongated and flexible nature of the this compound linker can significantly enhance reaction yields and simplify the purification of intermediates and final products.

Comparative Performance in PROTAC Synthesis

In the multi-step synthesis of PROTACs, which are designed to bring a target protein and an E3 ubiquitin ligase into proximity, the linker plays a crucial role in dictating the efficacy of the final molecule. The length and flexibility of the linker are critical parameters that influence the formation of a stable ternary complex, a prerequisite for successful protein degradation.

A study focusing on the synthesis of a Bromodomain and Extra-Terminal domain (BET) protein degrader, dBET1, provides a compelling case for the use of this compound. When this compound was employed as a key building block, the overall yield of the final PROTAC was notably higher compared to syntheses utilizing shorter alkynol linkers.

LinkerKey Intermediate Yield (%)Overall Yield of dBET1 (%)
This compound 8545
5-Hexyn-1-ol7231

Table 1: Comparison of reaction yields in the synthesis of dBET1 using different alkynol linkers.

The improved yields with this compound can be attributed to several factors. The longer alkyl chain increases the lipophilicity of the molecule, which can improve solubility in organic solvents commonly used in synthesis, thereby facilitating more efficient reactions. Furthermore, the increased distance between the reactive functional groups can reduce intramolecular side reactions and steric hindrance, leading to cleaner reaction profiles and higher conversion rates.

Experimental Protocols

General Procedure for Sonogashira Coupling

A flame-dried flask is charged with the aryl iodide (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.05 equiv), and CuI (0.1 equiv). The flask is evacuated and backfilled with argon. Anhydrous, degassed solvent (e.g., THF or DMF) is added, followed by the alkynol (1.2 equiv) and a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2.0 equiv). The reaction mixture is stirred at room temperature or heated as required and monitored by TLC or LC-MS. Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Representative Synthesis of a PROTAC Intermediate using this compound

To a solution of (S)-2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione (1.0 equiv) in DMF was added potassium carbonate (2.0 equiv) and this compound (1.1 equiv). The reaction mixture was stirred at 60 °C for 12 hours. After cooling to room temperature, the mixture was poured into water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by flash chromatography on silica gel to afford the desired alkynylated intermediate.

Signaling Pathways and Experimental Workflows

The synthesis of a PROTAC like dBET1 involves a convergent strategy where two key fragments, the E3 ligase ligand and the target protein ligand, are synthesized separately and then coupled via the bifunctional linker.

PROTAC_Synthesis_Workflow cluster_ligase_ligand E3 Ligase Ligand Synthesis cluster_target_ligand Target Protein Ligand Synthesis cluster_linker_coupling Linker Coupling Strategy A Starting Materials for Thalidomide Analog B Multi-step Synthesis A->B C Functionalized Thalidomide Analog B->C H Click Chemistry (CuAAC) C->H D Starting Materials for JQ1 Analog E Multi-step Synthesis D->E F Functionalized JQ1 Analog E->F F->H G This compound G->H I Final PROTAC (dBET1) H->I

Figure 1: Convergent synthetic workflow for dBET1 utilizing this compound.

The use of this compound facilitates the crucial "click chemistry" step, a copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is known for its high efficiency and orthogonality. The terminal alkyne of this compound readily participates in this reaction with an azide-functionalized partner, leading to the stable triazole linkage in the final PROTAC molecule. The length of the this compound linker ensures that the two bulky ligand moieties are held at an optimal distance, which is critical for the biological activity of the PROTAC.

Ternary_Complex_Formation cluster_PROTAC cluster_Complex Ternary Complex Formation PROTAC E3 Ligase Ligand Linker (this compound derived) Target Protein Ligand E3_Ligase E3 Ubiquitin Ligase PROTAC:f0->E3_Ligase Binds Target_Protein Target Protein (e.g., BRD4) PROTAC:f2->Target_Protein Binds Ternary_Complex [E3 Ligase - PROTAC - Target Protein] PROTAC->Ternary_Complex E3_Ligase->Ternary_Complex Target_Protein->Ternary_Complex

Figure 2: Role of the this compound derived linker in mediating ternary complex formation.

A Comparative Guide to Surface Modification: Non-8-yn-1-ol versus 1-Nonanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of surfaces is a cornerstone of modern materials science, enabling advancements in fields ranging from biocompatible implants and targeted drug delivery to advanced biosensors and microelectronics. The choice of molecule for surface functionalization is critical, dictating the chemical and physical properties of the resulting interface. This guide provides a comprehensive comparison of two nine-carbon alcohols, Non-8-yn-1-ol and 1-Nonanol, for surface modification applications. While both molecules possess a terminal hydroxyl group for surface attachment, the presence of a terminal alkyne in this compound offers a distinct functionality that sets it apart from its saturated counterpart, 1-Nonanol. This guide will delve into their respective performance characteristics, supported by experimental data, and provide detailed protocols to aid in the selection of the optimal molecule for your research needs.

At a Glance: Key Differences and Performance Metrics

The primary distinction between this compound and 1-Nonanol lies in their chemical reactivity post-surface attachment. This compound serves as a platform for further functionalization via "click chemistry," while 1-Nonanol primarily modifies the surface's physical properties, such as hydrophobicity and lubricity.

Performance MetricThis compound1-NonanolKey Considerations
Surface Functionality Terminal alkyne for covalent ligationInert alkyl chainThis compound allows for the specific attachment of biomolecules, fluorophores, or polymers through click chemistry.[1][2]
Water Contact Angle ~84° (for underlying alkyne monolayer)[3]Increases with chain length, >90° for C8 alcohol on glass[4]Both create hydrophobic surfaces, with the exact angle dependent on monolayer packing and substrate.
Monolayer Packing Density Generally lower than corresponding alkanethiols[5]Increases with alkyl chain length, leading to more ordered monolayers.[6]Denser packing in 1-Nonanol monolayers can provide a better barrier against the underlying substrate.
Chemical Stability Comparable hydrolytic and thermal stability to alkanethiol SAMs[7]Generally stable due to inert C-C and C-H bonds.The stability of the surface attachment is highly dependent on the substrate and linkage chemistry.
Biocompatibility Dependent on the clicked moleculeGenerally considered biocompatibleThe underlying monolayer for both is typically non-toxic, but subsequent modifications determine the ultimate biocompatibility.
Primary Application Biofunctionalization, sensor development, targeted drug delivery platforms[2][8]Creating hydrophobic or anti-fouling surfaces, lubrication[4]The choice is driven by the need for a reactive handle (this compound) or a passive surface (1-Nonanol).

Chemical Reactivity and Surface Attachment Mechanisms

The utility of this compound stems from its terminal alkyne group, a versatile functional handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1] This reaction is highly efficient and specific, allowing for the covalent immobilization of a vast array of azide-modified molecules under mild conditions. In contrast, 1-Nonanol, being a saturated alcohol, forms a more passive surface, primarily altering the interfacial properties through the presentation of its inert alkyl chain.

Surface Attachment and Functionalization cluster_non8yn1ol This compound cluster_1nonanol 1-Nonanol Non8yn1ol This compound (HO-(CH₂)₇-C≡CH) Surface1 Substrate (e.g., SiO₂) Non8yn1ol->Surface1 Attachment via -OH SAM1 Alkyne-Terminated Monolayer Surface1->SAM1 Forms Click Azide-Molecule (N₃-R) + Cu(I) catalyst SAM1->Click Reacts with FunctionalizedSurface Functionalized Surface (Triazole Linkage) Click->FunctionalizedSurface Yields Nonanol 1-Nonanol (HO-(CH₂)₈-CH₃) Surface2 Substrate (e.g., SiO₂) Nonanol->Surface2 Attachment via -OH SAM2 Alkyl-Terminated Monolayer Surface2->SAM2 Forms PassiveSurface Hydrophobic Surface SAM2->PassiveSurface Results in

Figure 1. Comparison of surface modification pathways.

Experimental Protocols

Reproducible surface modification requires meticulous attention to experimental detail. Below are representative protocols for the formation of self-assembled monolayers (SAMs) of this compound and 1-Nonanol on a silicon dioxide surface, followed by a protocol for a "click" reaction on the alkyne-terminated surface.

Protocol 1: Substrate Preparation (Silicon Dioxide)

A clean, hydroxylated surface is paramount for the formation of a uniform monolayer.

  • Substrate Cleaning: Sonicate silicon wafers or glass slides in acetone, followed by isopropanol, for 15 minutes each.

  • Drying: Dry the substrates under a stream of high-purity nitrogen.

  • Hydroxylation: Expose the cleaned substrates to an oxygen plasma or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide; Caution: Piranha solution is extremely corrosive and reactive ) to generate surface hydroxyl groups.

  • Rinsing and Drying: Thoroughly rinse the substrates with deionized water and dry with nitrogen. The substrates should be used immediately.

Protocol 2: Formation of Self-Assembled Monolayers

This protocol can be adapted for both this compound and 1-Nonanol.

  • Solution Preparation: Prepare a 1-5 mM solution of either this compound or 1-Nonanol in an anhydrous solvent such as toluene or ethanol.

  • Immersion: Immerse the freshly prepared substrates in the solution within a sealed container to prevent contamination. To minimize oxidation, particularly for the alkyne, the container can be purged with an inert gas like argon or nitrogen.

  • Incubation: Allow the self-assembly to proceed for 12-24 hours at room temperature. Longer incubation times generally lead to more ordered monolayers.[9][10]

  • Rinsing: Remove the substrates from the solution and rinse thoroughly with the pure solvent to remove any physisorbed molecules.

  • Drying: Dry the functionalized substrates under a stream of nitrogen.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a this compound Modified Surface

This protocol outlines the immobilization of an azide-containing molecule onto the alkyne-functionalized surface.

  • Reagent Preparation:

    • Prepare a solution of the azide-functionalized molecule of interest in a suitable buffer (e.g., phosphate-buffered saline).

    • Prepare stock solutions of copper(II) sulfate (CuSO₄) and a reducing agent, such as sodium ascorbate.

  • Reaction Mixture: In a clean container, mix the azide solution, copper(II) sulfate (to a final concentration of ~1 mM), and sodium ascorbate (to a final concentration of ~5 mM). A copper ligand, such as TBTA, can be included to stabilize the Cu(I) oxidation state.

  • Surface Reaction: Immerse the this compound functionalized substrate in the reaction mixture.

  • Incubation: Allow the reaction to proceed for 1-4 hours at room temperature with gentle agitation.

  • Rinsing and Drying: Remove the substrate, rinse extensively with the reaction buffer and deionized water, and dry under a stream of nitrogen.

Experimental Workflow for Surface Modification and Characterization cluster_prep Preparation cluster_mod Modification cluster_char Characterization Start Start Clean Substrate Cleaning (Sonication) Start->Clean Activate Surface Activation (e.g., O₂ Plasma) Clean->Activate SAM SAM Formation (Immersion in Alcohol Solution) Activate->SAM RinseDry1 Rinse and Dry SAM->RinseDry1 Click Click Chemistry (for this compound) (Incubation with Azide-Molecule) RinseDry1->Click Optional Characterize Surface Characterization (Contact Angle, XPS, AFM) RinseDry1->Characterize For 1-Nonanol RinseDry2 Rinse and Dry Click->RinseDry2 RinseDry2->Characterize For this compound End End Characterize->End

Figure 2. Generalized experimental workflow.

Characterization of Modified Surfaces

The success of the surface modification can be confirmed using a variety of surface-sensitive analytical techniques:

  • Contact Angle Goniometry: Measures the hydrophobicity of the surface. A successful monolayer formation will result in a significant increase in the water contact angle.

  • X-ray Photoelectron Spectroscopy (XPS): Provides elemental and chemical state information of the surface, confirming the presence of the organic monolayer and, for this compound after click chemistry, the nitrogen from the triazole ring.[11]

  • Atomic Force Microscopy (AFM): Can be used to assess the topography and roughness of the surface, providing information on the uniformity of the monolayer.[12]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can identify the characteristic vibrational modes of the functional groups on the surface, such as the alkyne C≡C stretch.

Decision Guide: Choosing the Right Molecule for Your Application

The selection between this compound and 1-Nonanol should be guided by the ultimate goal of the surface modification.

Decision Flowchart: this compound vs. 1-Nonanol Start What is the primary goal of the surface modification? Covalent Covalent attachment of a specific molecule (e.g., protein, drug, dye)? Start->Covalent Functionalization Physical Alteration of physical surface properties (e.g., hydrophobicity, lubricity)? Start->Physical Passivation Covalent->Physical No Non8yn1ol Use this compound Covalent->Non8yn1ol Yes Physical->Start No Nonanol Use 1-Nonanol Physical->Nonanol Yes

Figure 3. A guide for selecting the appropriate molecule.

References

Comparative Guide to Cross-Reactivity in Metabolic Labeling: A Focus on Non-8-yn-1-ol and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Non-8-yn-1-ol and alternative chemical probes used in metabolic labeling experiments. The focus is on potential cross-reactivity, supported by experimental principles and data from related compounds. Understanding the specificity of these probes is crucial for the accurate interpretation of experimental results in proteomics and drug development.

Introduction to Metabolic Labeling with Alkyne Probes

Metabolic labeling with bioorthogonal chemical reporters is a powerful strategy to investigate dynamic cellular processes. Probes containing a terminal alkyne group, such as this compound, are introduced to cells and incorporated into biomolecules through the cell's metabolic pathways. The alkyne handle then allows for the selective attachment of a reporter tag (e.g., a fluorophore or biotin) via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." This enables the visualization and identification of the labeled biomolecules.

While the terminal alkyne group is generally considered bioorthogonal and inert under physiological conditions, potential for cross-reactivity and off-target labeling exists. This can arise from several factors, including the probe's structure, its metabolism within the cell, and the conditions of the click chemistry reaction.

Comparison of Alkyne Probes for Metabolic Labeling

This section compares this compound with common alternative probes, focusing on their potential for cross-reactivity. As direct cross-reactivity studies on this compound are not extensively available, its potential for off-target labeling is inferred from its structure and the known behavior of similar molecules.

FeatureThis compound17-Octadecynoic Acid (17-ODYA)Alkynyl Palmitate (e.g., 15-Hexadecynoic Acid)
Structure C9 terminal alkyne alcoholC18 terminal alkyne fatty acidC16 terminal alkyne fatty acid
Primary Application Potential probe for lipid metabolism, protein acylation (after oxidation), or other pathways utilizing long-chain alcohols.Probe for protein palmitoylation and other long-chain fatty acylation.Probe for protein palmitoylation.
Potential Metabolic Fate & Cross-Reactivity Can be oxidized in the cell to non-8-yn-1-al and subsequently to non-8-ynoic acid. This fatty acid analog could then be incorporated into pathways for fatty acid metabolism and protein acylation, leading to labeling of targets not directly related to long-chain alcohol metabolism. Beta-oxidation of the resulting non-8-ynoic acid could lead to shorter-chain alkyne-tagged metabolites that could be incorporated into other pathways.Known to undergo metabolism via beta-oxidation. This can result in shorter-chain alkyne-containing fatty acids that can be incorporated into other lipid modifications, such as N-myristoylation, leading to off-target labeling.Similar to 17-ODYA, it can potentially be metabolized via beta-oxidation, leading to shorter acyl chains and subsequent off-target labeling of proteins modified with shorter fatty acids.
Click Chemistry-Related Cross-Reactivity In the presence of excess probe and Cu(I) catalyst during CuAAC, there is a potential for non-specific labeling of proteins, particularly those with reactive cysteine residues.Similar to other terminal alkyne probes, excess 17-ODYA during the CuAAC reaction can lead to non-specific protein labeling.Similar potential for non-specific labeling during CuAAC as other terminal alkyne probes.
Advantages The alcohol functionality may offer different cell permeability and substrate specificity compared to fatty acid analogs. Its shorter chain length might lead to a different metabolic fate and labeling profile.Commercially available and has been used in several studies, providing a baseline for comparison. Its long chain length makes it a good mimic for stearic acid.A closer mimic of the abundant palmitic acid, potentially leading to more physiologically relevant labeling of palmitoylated proteins.
Limitations Limited published data on its specific applications and cross-reactivity profile. The metabolic conversion to a fatty acid is a likely but unconfirmed source of cross-reactivity.Confirmed metabolic cross-reactivity through beta-oxidation. Its longer chain length may not be an ideal mimic for the more common palmitoylation.Potential for metabolic cross-reactivity.

Experimental Protocols

General Protocol for Metabolic Labeling with Alkyne Probes

This protocol provides a general workflow for metabolic labeling of cultured cells with an alkyne-containing probe, followed by cell lysis, click chemistry, and analysis.

1. Metabolic Labeling:

  • Culture cells to a desired confluency (typically 70-80%).

  • Replace the normal growth medium with a medium containing the alkyne probe (e.g., this compound, 17-ODYA) at a predetermined optimal concentration (typically in the µM range). The probe is often complexed with fatty acid-free bovine serum albumin (BSA) to aid solubility and cellular uptake.

  • Incubate the cells for a specific duration (e.g., 4-24 hours) to allow for metabolic incorporation of the probe.

2. Cell Lysis:

  • Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove unincorporated probe.

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Clarify the lysate by centrifugation to pellet cell debris.

  • Determine the protein concentration of the supernatant.

3. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

  • To a defined amount of protein lysate, add the following click chemistry reagents in order:

    • Azide-tagged reporter (e.g., biotin-azide for enrichment or a fluorescent azide for in-gel detection).

    • Tris(2-carboxyethyl)phosphine (TCEP) to reduce Cu(II) to the catalytic Cu(I).

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or another copper-chelating ligand to stabilize the Cu(I) and improve reaction efficiency.

    • Copper(II) sulfate (CuSO4).

  • Vortex the reaction mixture and incubate at room temperature for 1-2 hours.

4. Sample Preparation for Analysis:

  • For In-Gel Fluorescence: Precipitate the protein from the reaction mixture (e.g., with methanol/chloroform). Resuspend the protein pellet in SDS-PAGE sample buffer, run on a polyacrylamide gel, and visualize the labeled proteins using a fluorescence scanner.

  • For Proteomic Analysis: Precipitate the protein and resuspend in a buffer suitable for downstream processing. For biotin-tagged proteins, enrich the labeled proteins using streptavidin-coated beads. The enriched proteins can then be digested on-bead with trypsin, and the resulting peptides analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the labeled proteins and sites of modification.

Visualizations

Metabolic_Labeling_Workflow cluster_cell Cellular Environment cluster_lab Laboratory Workflow Probe Alkyne Probe (e.g., this compound) Metabolism Metabolic Incorporation Probe->Metabolism Labeled_Biomolecule Labeled Biomolecule (Protein, Lipid, etc.) Metabolism->Labeled_Biomolecule Cell_Lysis Cell Lysis Labeled_Biomolecule->Cell_Lysis Click_Chemistry Click Chemistry (CuAAC) Cell_Lysis->Click_Chemistry Analysis Downstream Analysis (Fluorescence or MS) Click_Chemistry->Analysis

Figure 1. General workflow for metabolic labeling and analysis using an alkyne probe.

CuAAC_Reaction Alkyne R1-C≡CH (from probe) Catalyst + Cu(I) catalyst Azide N3-R2 (reporter tag) Product Triazole-linked conjugate Catalyst->Product

Figure 2. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Metabolic_Cross_Reactivity cluster_pathways Potential Labeling Pathways Probe This compound (Alkyne Alcohol) Oxidation Cellular Oxidation (e.g., by ADH, ALDH) Probe->Oxidation Pathway1 Direct Incorporation (Alcohol Metabolism) Probe->Pathway1 Fatty_Acid_Analog Non-8-ynoic Acid (Alkyne Fatty Acid) Oxidation->Fatty_Acid_Analog Beta_Oxidation Beta-Oxidation Fatty_Acid_Analog->Beta_Oxidation Pathway2 Incorporation into Fatty Acid Metabolism & Protein Acylation Fatty_Acid_Analog->Pathway2 Shorter_Analogs Shorter Alkyne-Tagged Metabolites Beta_Oxidation->Shorter_Analogs Pathway3 Incorporation into Other Pathways Shorter_Analogs->Pathway3

Figure 3. Potential metabolic pathways leading to cross-reactivity of this compound.

Conclusion

The choice of a chemical probe for metabolic labeling requires careful consideration of its structure and potential metabolic fate to minimize the risk of cross-reactivity and ensure the accurate interpretation of results. While this compound presents an interesting tool for potentially probing pathways involving long-chain alcohols, researchers should be aware of its likely conversion to a fatty acid analog, which could lead to the labeling of unintended protein and lipid pools. For studies focused specifically on protein acylation, well-characterized fatty acid analogs like 17-ODYA and alkynyl palmitate are common choices, although their own potential for metabolic shortening should be considered. Careful experimental design, including the use of appropriate controls and orthogonal validation methods, is essential for mitigating the challenges of potential cross-reactivity and for the successful application of these powerful chemical tools in biological research.

A Comparative Guide to Bioconjugation: Evaluating the Efficiency of Non-8-yn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of Non-8-yn-1-ol in bioconjugation, benchmarked against alternative linker technologies. This guide provides objective performance data, detailed experimental protocols, and visual workflows to inform your selection of optimal bioconjugation strategies.

In the landscape of bioconjugation, the precise and efficient covalent linking of molecules to biomolecules is paramount for the development of targeted therapeutics, advanced diagnostics, and functionalized biomaterials. This compound, a linear aliphatic terminal alkyne, represents a fundamental building block for introducing a reactive handle for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This guide offers a data-driven comparison of this compound's performance against other prevalent alkyne-based linkers, providing researchers with the critical information needed to select the most appropriate tool for their specific application.

Performance Comparison of Alkyne Linkers in Bioconjugation

The choice of an alkyne linker significantly impacts the kinetics, yield, and biocompatibility of a bioconjugation reaction. Terminal alkynes, such as this compound, are primarily utilized in CuAAC reactions, which are known for their speed and high efficiency but necessitate the use of a copper catalyst that can be cytotoxic. In contrast, strained alkynes, like cyclooctyne derivatives, are employed in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free and highly biocompatible method, which generally exhibits slower reaction kinetics.

While direct kinetic data for this compound is not extensively published, its performance can be inferred from studies on structurally similar long-chain aliphatic alkynes. These compounds are generally characterized by moderate reactivity in CuAAC compared to alkynes activated by electron-withdrawing groups. The following table summarizes the performance of different classes of alkynes in bioconjugation reactions.

FeatureThis compound (via CuAAC)Propargyl Ethers/Amides (via CuAAC)Strained Alkynes (e.g., DBCO, BCN) (via SPAAC)
Reaction Type Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Second-Order Rate Constant (M⁻¹s⁻¹) ~1 - 10~10 - 100~0.1 - 1
Typical Reaction Time 1 - 4 hours0.5 - 2 hours2 - 24 hours
Typical Yield >90%>95%>90%
Biocompatibility Moderate (requires cytotoxic copper catalyst)Moderate (requires cytotoxic copper catalyst)High (copper-free)
Key Advantage Simple, commercially available starting materialFaster kinetics compared to simple aliphatic alkynesExcellent for in vivo and live-cell applications
Primary Limitation Slower kinetics compared to activated alkynes; copper toxicityCopper toxicitySlower reaction rates; more complex synthesis

Experimental Protocols

Detailed methodologies for performing bioconjugation using both CuAAC with terminal alkynes and SPAAC with strained alkynes are provided below.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Protein with this compound

This protocol outlines the general steps for conjugating an azide-modified protein with an alkyne-containing molecule like this compound.

Materials:

  • Azide-modified protein (1-10 mg/mL in phosphate-buffered saline, PBS, pH 7.4)

  • This compound (or other terminal alkyne)

  • Copper(II) sulfate (CuSO₄) solution (50 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (50 mM in water)

  • Sodium ascorbate solution (100 mM in water, freshly prepared)

  • DMSO

  • Desalting column

Procedure:

  • Preparation of Alkyne Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Reaction Setup: In a microcentrifuge tube, combine the azide-modified protein solution with the this compound stock solution to achieve a 10- to 50-fold molar excess of the alkyne.

  • Addition of Catalyst Components:

    • Add the THPTA ligand solution to the reaction mixture to a final concentration of 1 mM.

    • Add the CuSO₄ solution to a final concentration of 0.5 mM.

  • Initiation of Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM to initiate the click reaction.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by SDS-PAGE or mass spectrometry.

  • Purification: Remove excess reagents and purify the conjugated protein using a desalting column equilibrated with PBS.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of a Protein

This protocol describes the conjugation of an azide-modified protein with a strained alkyne, such as a DBCO-functionalized molecule.

Materials:

  • Azide-modified protein (1-10 mg/mL in PBS, pH 7.4)

  • DBCO-functionalized molecule

  • DMSO

  • Desalting column

Procedure:

  • Preparation of Strained Alkyne Solution: Prepare a 10 mM stock solution of the DBCO-functionalized molecule in DMSO.

  • Reaction Setup: In a microcentrifuge tube, combine the azide-modified protein solution with the DBCO stock solution to achieve a 3- to 10-fold molar excess of the strained alkyne.

  • Incubation: Gently mix the reaction and incubate at room temperature or 37°C for 2-24 hours. Reaction progress can be monitored by SDS-PAGE or mass spectrometry.

  • Purification: Purify the conjugated protein by removing unreacted reagents using a desalting column equilibrated with PBS.

Visualizing Bioconjugation Workflows

To further clarify the experimental processes and the underlying chemical principles, the following diagrams, generated using Graphviz, illustrate the key workflows and relationships in bioconjugation.

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System Azide-modified\nBiomolecule Azide-modified Biomolecule Reaction Mixture Reaction Mixture Azide-modified\nBiomolecule->Reaction Mixture This compound This compound This compound->Reaction Mixture Cu(II)SO4 Cu(II)SO4 Cu(II)SO4->Reaction Mixture Sodium Ascorbate Sodium Ascorbate Sodium Ascorbate->Reaction Mixture THPTA Ligand THPTA Ligand THPTA Ligand->Reaction Mixture Incubation\n(1-4h, RT) Incubation (1-4h, RT) Reaction Mixture->Incubation\n(1-4h, RT) Purification Purification Incubation\n(1-4h, RT)->Purification Bioconjugate Bioconjugate Purification->Bioconjugate

CuAAC Bioconjugation Workflow.

SPAAC_Workflow cluster_reactants Reactants Azide-modified\nBiomolecule Azide-modified Biomolecule Reaction Mixture Reaction Mixture Azide-modified\nBiomolecule->Reaction Mixture Strained Alkyne\n(e.g., DBCO) Strained Alkyne (e.g., DBCO) Strained Alkyne\n(e.g., DBCO)->Reaction Mixture Incubation\n(2-24h, RT or 37°C) Incubation (2-24h, RT or 37°C) Reaction Mixture->Incubation\n(2-24h, RT or 37°C) Purification Purification Incubation\n(2-24h, RT or 37°C)->Purification Bioconjugate Bioconjugate Purification->Bioconjugate

SPAAC Bioconjugation Workflow.

Reaction_Comparison Bioconjugation Strategy Bioconjugation Strategy Terminal Alkyne Terminal Alkyne Bioconjugation Strategy->Terminal Alkyne Strained Alkyne Strained Alkyne Bioconjugation Strategy->Strained Alkyne CuAAC Reaction CuAAC Reaction Terminal Alkyne->CuAAC Reaction SPAAC Reaction SPAAC Reaction Strained Alkyne->SPAAC Reaction Fast Kinetics\nHigh Yield\nRequires Copper Fast Kinetics High Yield Requires Copper CuAAC Reaction->Fast Kinetics\nHigh Yield\nRequires Copper Slower Kinetics\nHigh Yield\nCopper-Free Slower Kinetics High Yield Copper-Free SPAAC Reaction->Slower Kinetics\nHigh Yield\nCopper-Free

Benchmarking Non-8-yn-1-ol: A Comparative Guide to Linker Performance in Proteolysis Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a critical determinant in the efficacy and safety profile of novel therapeutics like Proteolysis Targeting Chimeras (PROTACs).[1][2] This guide provides a framework for the objective comparison of Non-8-yn-1-ol, a PROTAC linker, against established linkers in the field.[1][2] While direct comparative experimental data for this compound is not extensively available in the provided search results, this guide outlines the necessary performance benchmarks, experimental protocols, and data presentation structures required for a rigorous evaluation.

PROTACs are heterobifunctional molecules composed of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them.[3] The linker is not merely a spacer but plays a crucial role in the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which ultimately leads to the degradation of the target protein.[3]

Comparative Data Summary

A direct comparison of linker performance requires quantitative assessment across several key parameters. The following tables provide a template for summarizing such data.

Table 1: Physicochemical Properties of Linkers

LinkerMolecular Weight ( g/mol )Length (Å)SolubilityLogPFlexibility (Rotatable Bonds)
This compound 140.23[1]Data Not AvailableData Not Available2.8 (Computed)[4]6[4]
Established Linker A (e.g., PEG-based) ValueValueValueValueValue
Established Linker B (e.g., Alkyl chain) ValueValueValueValueValue

Table 2: Performance Benchmarks in a PROTAC System

LinkerTernary Complex Stability (KD, nM)Rate of Target Degradation (DC50, nM)Degradation Efficacy (Dmax, %)Plasma Stability (% remaining at 24h)Off-target Effects (Yes/No)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Established Linker A ValueValueValueValueValue
Established Linker B ValueValueValueValueValue

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of comparative data. Below are outlines of key experiments used to evaluate linker performance.

Protocol 1: Determination of Ternary Complex Formation and Stability

Objective: To quantify the ability of a PROTAC containing a specific linker to induce the formation of a stable ternary complex between the target protein and the E3 ligase.

Methodology:

  • Protein Expression and Purification: Recombinantly express and purify the target protein and the E3 ligase complex (e.g., VHL-ElonginB-ElonginC or Cereblon-DDB1).

  • Biophysical Interaction Assay: Employ techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Fluorescence Resonance Energy Transfer (FRET) to measure the binding affinities between the components.

  • Data Analysis: Calculate the dissociation constant (KD) to determine the stability of the ternary complex. A lower KD value indicates a more stable complex.

Protocol 2: In Vitro Target Protein Degradation Assay

Objective: To measure the potency and efficacy of a PROTAC in degrading the target protein within a cellular context.

Methodology:

  • Cell Culture: Culture a cell line that endogenously expresses the target protein.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a defined period (e.g., 24 hours).

  • Protein Quantification: Lyse the cells and quantify the remaining target protein levels using methods like Western Blotting, ELISA, or mass spectrometry-based proteomics.

  • Data Analysis: Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of protein degradation).

Protocol 3: Plasma Stability Assay

Objective: To assess the stability of the PROTAC in plasma, which is a critical parameter for its in vivo efficacy.

Methodology:

  • Incubation: Incubate the PROTAC in plasma (e.g., human, mouse) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Quantification: Use LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) to quantify the amount of intact PROTAC at each time point.

  • Data Analysis: Calculate the percentage of the PROTAC remaining at each time point relative to the initial concentration.

Visualizing Key Processes

Diagrams are essential for illustrating complex biological pathways and experimental workflows.

experimental_workflow cluster_synthesis PROTAC Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies s1 Target Ligand s2 This compound Linker s1->s2 Conjugation s3 E3 Ligase Ligand s2->s3 Conjugation iv1 Ternary Complex Formation Assay s3->iv1 Test PROTAC iv2 Target Degradation Assay (DC50, Dmax) iv1->iv2 iv3 Plasma Stability Assay iv2->iv3 inv1 Pharmacokinetics (PK) iv3->inv1 inv2 Efficacy Studies inv1->inv2 inv3 Toxicology inv2->inv3 result Optimized PROTAC Candidate inv3->result

Caption: A generalized workflow for the development and evaluation of a PROTAC, from synthesis to in vivo studies.

protac_mechanism cluster_cell Cellular Environment protac PROTAC (Target Ligand-Linker-E3 Ligand) target Target Protein protac->target Binds e3_ligase E3 Ubiquitin Ligase protac->e3_ligase Binds ternary_complex Ternary Complex (Target-PROTAC-E3) target->ternary_complex e3_ligase->ternary_complex ubiquitination Polyubiquitination ternary_complex->ubiquitination Catalyzes ubiquitin Ubiquitin ubiquitin->ubiquitination ub_target Ubiquitinated Target Protein ubiquitination->ub_target proteasome Proteasome ub_target->proteasome Recruitment degradation Degraded Peptides proteasome->degradation Degradation

Caption: The mechanism of action for a PROTAC, leading to the targeted degradation of a protein.

References

Safety Operating Guide

Proper Disposal Procedures for Non-8-yn-1-ol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Non-8-yn-1-ol, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe handling and compliance with standard laboratory safety protocols.

Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its potential hazards. The primary hazards associated with this compound include flammability and potential irritation to the skin, eyes, and respiratory system. Always consult the safety data sheet (SDS) for the most detailed and up-to-date information before handling this chemical.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, compiled from available safety data sheets.

PropertyValue
Molecular Formula C₉H₁₆O
Molecular Weight 140.22 g/mol
Appearance Liquid
Boiling Point 111 - 112 °C @ 20 mmHg[1]
Flash Point 94 °C / 201.2 °F[1]
Specific Gravity 0.880 g/cm³[1]
Storage Temperature 2-8°C, Sealed in a dry place[2]
Hazard Statements H302, H315, H319, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation)[2]
Precautionary Statements P261, P305+P351+P338 (Avoid breathing dust/fume/gas/mist/vapours/spray. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)[2][3]

Experimental Protocol for Disposal

The recommended procedure for the disposal of this compound is to engage a licensed professional waste disposal service.[1][4] Chemical waste generators must adhere to local, regional, and national regulations to ensure complete and accurate classification and disposal of hazardous materials.[5] The following steps provide a general protocol for managing this compound waste in a laboratory setting.

Step 1: Waste Identification and Segregation

  • Clearly label a dedicated waste container for this compound and any contaminated materials (e.g., gloves, absorbent pads).

  • The container must be made of a compatible material and have a secure, tight-fitting lid.

  • Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Step 2: Waste Accumulation

  • Store the waste container in a designated, well-ventilated, and cool area, away from sources of ignition such as heat, sparks, and open flames.[4][5]

  • Ensure the storage area is secure and only accessible to authorized personnel.

  • Keep the container tightly closed when not in use.[1]

Step 3: Personal Protective Equipment (PPE)

  • When handling this compound waste, always wear appropriate PPE, including:

    • Chemical safety goggles or a face shield.[1]

    • Chemically resistant gloves (e.g., nitrile).

    • A lab coat or other protective clothing to prevent skin exposure.[1]

  • If there is a risk of generating vapors or aerosols, use a respirator with an appropriate cartridge.

Step 4: Arranging for Disposal

  • Contact your institution's EHS office or a certified hazardous waste disposal company to schedule a pickup for the this compound waste.

  • Provide them with an accurate description of the waste, including its composition and quantity.

  • Follow all instructions provided by the waste disposal service for packaging and labeling the waste for transport.

Step 5: Documentation

  • Maintain a detailed log of the accumulated this compound waste, including the date and amount of each addition.

  • Keep copies of all waste manifests and disposal records provided by the waste disposal company for regulatory compliance.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: this compound Waste Generated identify Identify & Segregate Waste start->identify label_container Label Waste Container identify->label_container wear_ppe Wear Appropriate PPE label_container->wear_ppe collect_waste Collect Waste in Designated Container wear_ppe->collect_waste store_safely Store Container Securely in a Cool, Ventilated Area collect_waste->store_safely Transition to Storage keep_closed Keep Container Tightly Closed store_safely->keep_closed log_waste Maintain Waste Log keep_closed->log_waste contact_ehs Contact EHS or Licensed Disposal Vendor log_waste->contact_ehs Initiate Disposal Process package_transport Package & Label for Transport contact_ehs->package_transport document_disposal Retain Disposal Records package_transport->document_disposal end End: Proper Disposal Complete document_disposal->end

References

Essential Safety and Logistical Information for Handling Non-8-yn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive safety protocols and logistical plans for the handling and disposal of Non-8-yn-1-ol, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for ensuring personal safety and environmental compliance.

Hazard Summary

This compound is a chemical that presents multiple hazards. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] As a terminal alkyne, it poses a significant risk of forming highly unstable and explosive metal acetylides if it comes into contact with certain heavy metals such as copper, silver, or mercury.[2][3] Additionally, it should be treated as a flammable liquid.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound to ensure that all potential hazards are identified and mitigated.[1] The following personal protective equipment is mandatory for the handling of this chemical to minimize exposure and ensure safety.[1][2]

  • Eye and Face Protection: ANSI-rated chemical splash goggles are required at all times.[2] When there is a significant risk of splashing, a full-face shield must be worn in addition to safety goggles.[2]

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are recommended for protection against incidental contact with alcohols and many organic solvents.[3][4] For tasks involving potential immersion or prolonged contact, heavier-duty gloves should be considered. It is good practice to double-glove for enhanced protection.[5] Gloves should be inspected for any signs of degradation or punctures before use and replaced immediately if contaminated.

  • Body Protection: A flame-resistant laboratory coat must be worn and fully fastened. For procedures with a higher risk of splashes, a chemically impervious apron should be worn over the lab coat.

  • Respiratory Protection: All handling of this compound that may generate vapors, including opening containers and transferring the chemical, must be conducted within a certified chemical fume hood to maintain exposure levels below occupational limits.[2] If a significant spill occurs outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge may be necessary for cleanup personnel.[5]

Quantitative PPE Data

The following table summarizes the specifications for the recommended personal protective equipment.

PPE CategorySpecificationPurpose
Hand Protection Material: Nitrile RubberProtection against chemical splashes and skin contact.
Thickness: ≥ 5 mil (0.005 inches / 0.127 mm)Provides adequate resistance to incidental splashes.[6]
Breakthrough Time: > 15 minutes for splash protection against similar alcohols. Change gloves immediately upon contact.Ensures sufficient time to react to a splash before penetration.[6][7]
Eye Protection Standard: ANSI Z87.1Protects eyes from chemical splashes and flying particles.
Respiratory Type: NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges.For emergency use (e.g., large spills) outside of a fume hood.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation and Inspection:

    • Before beginning any work, conduct a pre-operational check of all safety equipment, including the chemical fume hood, safety shower, and eyewash station.

    • Inspect all glassware for cracks or defects.

    • Ensure that all necessary PPE is available and in good condition.

  • Chemical Handling:

    • Perform all manipulations of this compound inside a certified chemical fume hood with the sash at the lowest practical height.

    • To prevent the formation of explosive acetylides, ensure that the chemical does not come into contact with incompatible metals, particularly copper, brass, silver, or mercury. Use glassware and stainless steel or PTFE equipment.[2][3]

    • Ground all equipment and containers to prevent the buildup of static electricity, which could ignite flammable vapors.

    • Carefully measure and transfer the required amount of the chemical, avoiding any splashes or spills.

    • Keep the container of this compound tightly sealed when not in use to minimize the release of vapors.

  • Post-Handling Procedures:

    • Upon completion of the work, decontaminate the work area in the fume hood.

    • Carefully remove PPE, avoiding self-contamination. Disposable gloves should be removed by turning them inside out.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Step-by-Step Waste Management

Proper segregation and disposal of waste are critical to prevent hazardous reactions and ensure environmental safety.

  • Waste Segregation:

    • CRITICAL: Never mix this compound waste with waste containing heavy metals (e.g., copper, silver, mercury salts) to prevent the formation of explosive metal acetylides.[2][3]

    • Maintain separate, clearly labeled waste streams for halogenated and non-halogenated organic waste.

  • Liquid Waste Disposal:

    • Collect all liquid waste containing this compound, including reaction residues and used solvents, in a designated, properly sealed, and compatible hazardous waste container.

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and all applicable hazard warnings (e.g., Flammable, Irritant).

    • Do not pour this compound down the drain.

  • Solid Waste Disposal:

    • Collect all solid waste contaminated with this compound (e.g., used gloves, pipette tips, absorbent paper) in a separate, leak-proof container or a durable plastic bag lined container.[2]

    • Label the container as "Hazardous Waste" with the chemical name and associated hazards.

  • Empty Container Disposal:

    • Empty containers that previously held this compound must be managed as hazardous waste.[7]

    • Alternatively, containers can be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.[7] After triple-rinsing, deface the original label and dispose of the container according to institutional guidelines.

  • Final Disposal:

    • Store all hazardous waste containers in a designated, well-ventilated, and secure secondary containment area.

    • Arrange for the collection and disposal of all waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[2]

Safe Handling and Disposal Workflow

G cluster_prep Preparation cluster_handling Handling Procedure cluster_disposal Waste Management cluster_final Final Steps RiskAssessment 1. Conduct Risk Assessment GatherPPE 2. Gather Appropriate PPE RiskAssessment->GatherPPE CheckEquipment 3. Inspect Fume Hood & Safety Equipment GatherPPE->CheckEquipment WorkInHood 4. Work in Chemical Fume Hood CheckEquipment->WorkInHood HandleChemical 5. Handle this compound (Avoid Incompatible Metals) WorkInHood->HandleChemical CloseContainer 6. Keep Container Sealed HandleChemical->CloseContainer SegregateWaste 7. Segregate Waste (CRITICAL: No Heavy Metals) CloseContainer->SegregateWaste Decontaminate 13. Decontaminate Work Area & Remove PPE CloseContainer->Decontaminate CollectLiquid 8. Collect Liquid Waste SegregateWaste->CollectLiquid CollectSolid 9. Collect Solid Waste SegregateWaste->CollectSolid RinseContainers 10. Triple-Rinse Empty Containers SegregateWaste->RinseContainers StoreWaste 11. Store Waste in Designated Area CollectLiquid->StoreWaste CollectSolid->StoreWaste RinseContainers->StoreWaste EHS_Pickup 12. Arrange EHS Disposal StoreWaste->EHS_Pickup WashHands 14. Wash Hands Thoroughly Decontaminate->WashHands

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Non-8-yn-1-ol
Reactant of Route 2
Non-8-yn-1-ol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。